molecular formula C24H28N2O6 B12055625 Atto 390 NHS ester

Atto 390 NHS ester

Cat. No.: B12055625
M. Wt: 440.5 g/mol
InChI Key: ABNZEGUYPHJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atto 390 NHS ester is an amine-reactive fluorescent dye based on a coumarin structure, designed for labeling peptides, proteins, amine-modified oligonucleotides, and functionalized surfaces. It features excitation/emission maxima at approximately 390 nm/476 nm and is characterized by a high fluorescence quantum yield of 90% and a large Stokes shift of over 80 nm . This combination results in bright, photostable fluorescence and minimizes spectral overlap, leading to a cleaner signal detection in experiments . The dye's moderate hydrophilicity and low molecular weight make it an excellent tag for biomolecules without significantly altering their hydrodynamic properties. Its fluorescence can be efficiently excited with common light sources like a mercury arc lamp (365 nm and 405 nm lines) . This reagent is widely used in advanced research applications, including Fluorescence-Activated Cell Sorting (FACS) and Fluorescence In Situ Hybridization (FISH) . Published studies have utilized Atto 390 for diverse techniques such as single-particle tracking to study membrane protein interactions , as a probe in fluorescence anisotropy decay studies to investigate protein dynamics , and in DNA-PAINT super-resolution microscopy . The labeling mechanism involves the NHS ester group, which forms a stable amide bond with primary amine groups (e.g., lysine side chains or N-termini of proteins) on target molecules. The product is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. For optimal stability, it should be stored frozen at < -15 °C and light exposure should be minimized .

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoate

InChI

InChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3

InChI Key

ABNZEGUYPHJPQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Atto 390 NHS Ester: Spectral Properties and Experimental Protocols

This compound is a fluorescent label belonging to the coumarin dye family, recognized for its applications in the life sciences for labeling proteins, DNA, RNA, and other amine-containing biomolecules.[1][2] Its key characteristics include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight, making it a valuable tool for sensitive fluorescence-based detection methods.[1]

Core Spectroscopic and Physicochemical Properties

The optical and physical properties of Atto 390 are critical for designing and interpreting fluorescence experiments. The dye exhibits a strong absorption in the violet region of the spectrum and emits in the blue-green region. These properties are summarized below.

Spectral Characteristics

The excitation and emission spectra of Atto 390 facilitate its use with common excitation sources like a 405 nm laser line or a Mercury Arc Lamp.

ParameterValueReference
Excitation Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 - 479 nm
Molar Extinction Coefficient (εmax) 24,000 M-1cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Physicochemical Data

These parameters are essential for conjugation chemistry and calculating the degree of labeling.

ParameterValueReference
Molecular Weight (MW) 440 g/mol
Structure Coumarin-based
Correction Factor (CF260) 0.46 - 0.52
Correction Factor (CF280) 0.08 - 0.09
Reactivity Primary amines
Solubility DMF, DMSO

Experimental Protocols

This compound forms a stable, covalent amide bond with primary amino groups, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides. The following protocols are generalized methodologies for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol outlines the standard procedure for conjugating this compound to proteins.

1. Preparation of Reagents:

  • Labeling Buffer (Solution C): Prepare a Phosphate-Buffered Saline (PBS) solution (pH 7.4). Add 1 part of 0.2 M sodium bicarbonate solution (pH 9.0) to 20 parts of the PBS buffer to achieve a final labeling buffer pH of 8.3. Protein solutions must be free of amine-containing substances like Tris or glycine.

  • Protein Solution: Dissolve 1-5 mg of the target protein in 1 mL of the labeling buffer. If the protein is in an incompatible buffer, perform dialysis against PBS (pH 7.4) before adding the bicarbonate solution.

  • Dye Solution: Immediately before use, dissolve 1 mg of this compound in 50-200 µL of anhydrous, amine-free DMSO or DMF. This solution is susceptible to hydrolysis and should be prepared fresh.

2. Conjugation Reaction:

  • While gently stirring, add the prepared dye solution to the protein solution. The optimal molar ratio of dye to protein varies depending on the protein and desired degree of labeling; a 2-fold to 15-fold molar excess of the dye is commonly used.

  • Incubate the reaction at room temperature for 30 to 60 minutes with constant stirring.

3. Purification of the Conjugate:

  • Separate the labeled protein from unreacted, hydrolyzed dye using a gel permeation chromatography column (e.g., Sephadex G-25).

  • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2).

  • The first fluorescent band to elute is typically the labeled protein, while the free dye elutes later.

Oligonucleotide Labeling Protocol

This protocol is for labeling amine-modified oligonucleotides.

1. Preparation of Reagents:

  • Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9).

  • Dye Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

2. Conjugation Reaction:

  • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

  • Incubate the mixture for 2 hours at room temperature with shaking.

3. Purification:

  • Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound and purifying the resulting conjugate.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_products 4. Final Products Protein Protein in Amine-Free Buffer (pH 8.3) Mix Mix & Incubate (Room Temp, 30-60 min) Protein->Mix Dye This compound in dry DMSO/DMF Dye->Mix Column Gel Filtration Column (G-25) Mix->Column Load Reaction Mixture Elute Elution Column->Elute Conjugate Purified Atto 390- Labeled Protein Elute->Conjugate Collect First Fluorescent Fraction FreeDye Unreacted/ Hydrolyzed Dye Elute->FreeDye Collect Second Fluorescent Fraction

Caption: Protein labeling and purification workflow.

Storage and Handling

Store this compound at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Due to the reactivity of the NHS ester, solutions in DMSO or DMF should be prepared immediately before use for best results.

References

Atto 390 NHS Ester: A Technical Guide to Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of Atto 390 NHS ester, with a specific focus on its fluorescence quantum yield. Atto 390 is a fluorescent label based on a coumarin structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] These characteristics make it a valuable tool for sensitive detection applications, including single-molecule detection and high-resolution microscopy.[5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of proteins, antibodies, and other biomolecules containing primary amine groups.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (ηfl or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.

ηfl = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, causing the quantum yield to be less than 1.0. The brightness of a fluorophore, a key determinant of signal intensity in labeling experiments, is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ηfl).

Quantitative Data: Spectroscopic Properties of Atto 390

The optical properties of the carboxy derivative of Atto 390 in aqueous solution are summarized below. These values are crucial for designing and interpreting fluorescence-based experiments.

ParameterValueReference
Fluorescence Quantum Yield (ηfl) 90%
Absorption Maximum (λabs)390 nm
Emission Maximum (λfl)476 nm
Molar Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹cm⁻¹
Fluorescence Lifetime (τfl)5.0 ns
Correction Factor (CF₂₆₀)0.46
Correction Factor (CF₂₈₀)0.09

Experimental Protocols

Protocol 1: Biomolecule Labeling with this compound

This protocol details the covalent attachment of this compound to proteins. The NHS ester reacts with primary amine groups, such as the ε-amino group of lysine residues, to form a stable amide bond.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25 gel filtration)

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a concentration of approximately 2 mg/mL. Ensure the protein solution is free from any amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH with bicarbonate buffer.

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous, amine-free DMF or DMSO at a concentration of 2 mg/mL.

  • Labeling Reaction: Add a molar excess of the reactive dye solution to the protein solution. A starting point is a 2-fold molar excess for general proteins, while for antibodies, a higher ratio (e.g., 4:1 to 15:1) may be optimal.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Note that unavoidable hydrolysis of the NHS ester will occur as a competing reaction.

  • Purification: Separate the labeled protein conjugate from the unreacted, hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.

  • Storage: Store the purified conjugate under conditions suitable for the unlabeled protein, protected from light. For long-term storage, aliquots can be frozen at -20°C.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Atto390 Atto 390-NHS Ester Conjugate Atto 390-Biomolecule (Stable Amide Bond) Atto390->Conjugate HydrolyzedDye Hydrolyzed Atto 390 Atto390->HydrolyzedDye Hydrolysis (Side Reaction) Protein Biomolecule-NH₂ (e.g., Protein) Protein->Conjugate Buffer Bicarbonate Buffer pH 8.3 Solvent Anhydrous DMF or DMSO Temp Room Temperature

Caption: Covalent labeling reaction of this compound with a primary amine.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

The relative method is a common and accessible approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known, well-characterized quantum yield.

Principle: The quantum yield of an unknown sample (Φ_S_) can be calculated relative to a standard (Φ_R_) using the following equation:

Φ_S_ = Φ_R_ × (I_S_ / I_R_) × (A_R_ / A_S_) × (n_S_² / n_R_²)

Where:

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

For highest accuracy, a comparative method is used, where the integrated fluorescence intensity is plotted against absorbance for a series of dilute solutions. The gradient (m) of this plot is proportional to the quantum yield.

Φ_S_ = Φ_R_ × (m_S_ / m_R_) × (n_S_² / n_R_²)

Materials:

  • Calibrated fluorescence spectrometer and UV-Vis spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Atto 390-labeled sample ("Sample").

  • A suitable fluorescence standard ("Reference") with a known quantum yield that absorbs in a similar spectral region (e.g., Quinine Sulfate in 0.5 M H₂SO₄).

  • Spectroscopic grade solvents.

Procedure:

  • Select a Standard: Choose a reference standard with an absorption range that overlaps with Atto 390.

  • Prepare Stock Solutions: Prepare stock solutions of both the Atto 390 sample and the reference standard in the same solvent, if possible, to eliminate the refractive index term (n_S_² / n_R_² = 1).

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each diluted solution at the intended excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the fluorometer.

    • Record the full, spectrally corrected emission spectrum for each solution under identical instrument settings (e.g., slit widths).

    • Record the spectrum of a solvent blank for background subtraction.

  • Data Analysis:

    • Integrate the area under each background-corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the reference, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the slope (gradient, m) of the linear fit for both plots.

  • Calculate Quantum Yield: Use the gradients obtained in the previous step and the known quantum yield of the reference to calculate the quantum yield of the Atto 390 sample using the comparative equation.

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation A1 Prepare serial dilutions of Sample & Reference (Abs < 0.1) B1 Measure Absorbance (A) at excitation wavelength A1->B1 B2 Measure spectrally corrected Fluorescence Emission A1->B2 C2 Plot I vs. A for both Sample & Reference B1->C2 C1 Integrate emission spectra to get Intensity (I) B2->C1 C1->C2 C3 Determine slope (m) from linear fit C2->C3 C4 Calculate Sample QY using comparative equation C3->C4

Caption: Workflow for relative fluorescence quantum yield measurement.

References

Atto 390 NHS Ester: A Technical Guide to its Molar Extinction Coefficient and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Atto 390 NHS ester, with a primary focus on its molar extinction coefficient. This document details the experimental protocols for its use in labeling biomolecules and for the determination of its optical characteristics.

Atto 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3] Key characteristics of this dye include a high fluorescence quantum yield, a significant Stokes shift, and good photostability, making it a suitable candidate for sensitive detection applications, including single-molecule studies.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amino groups in biomolecules, such as the lysine residues in proteins.

Quantitative Spectroscopic Data

The optical properties of Atto 390 are summarized in the table below. These values are crucial for the quantitative analysis of labeled conjugates.

PropertyValueReference
Molar Extinction Coefficient (εmax) 24,000 M⁻¹cm⁻¹
Absorption Maximum (λabs)390 nm
Emission Maximum (λfl)476 nm - 479 nm
Fluorescence Quantum Yield (ηfl)90%
Fluorescence Lifetime (τfl)5.0 ns
Molecular Weight (NHS-ester)440 g/mol
Correction Factor (CF280 = ε280/εmax)0.09

Experimental Protocols

Determining the Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is determined experimentally using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (mol/L or M)

  • l is the path length of the cuvette (typically 1 cm)

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of precise dilutions of the stock solution in the desired final solvent (e.g., phosphate-buffered saline, pH 7.4) to prepare multiple samples of known, decreasing concentrations.

  • Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of Atto 390, which is 390 nm. Use the final solvent as a blank reference.

  • Data Analysis: Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

  • Calculation of ε: The slope of the linear regression line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Protocol for Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins.

Required Materials:

  • Protein solution (2 mg/mL) in an amine-free buffer. If the protein is in a buffer containing amines (e.g., Tris), dialysis against a suitable buffer like PBS is required.

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • This compound.

  • Anhydrous, amine-free DMF or DMSO.

  • Purification column (e.g., gel filtration, such as Sephadex G-25) to separate the labeled protein from the unreacted dye.

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of approximately 2 mg/mL. Protein solutions must be free of extraneous amine-containing compounds.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of about 2 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add a molar excess of the reactive dye solution. A 2-fold molar excess is a common starting point for antibodies, but the optimal ratio can vary and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature with continuous gentle stirring or shaking. Protect the mixture from light to prevent photobleaching of the dye.

  • Purification: Separate the protein-dye conjugate from the unreacted, hydrolyzed dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated from the absorbance measurements of the purified conjugate using the following formula:

    DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_max)

    Where:

    • A_max is the absorbance of the conjugate at 390 nm.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • ε_max is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M⁻¹cm⁻¹).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09).

Visualized Workflow and Pathways

The following diagrams illustrate key processes related to the use of this compound.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Protein and Dye Solutions p_prep->mix d_prep Prepare Atto 390 NHS Ester Solution (in DMF/DMSO) d_prep->mix incubate Incubate 1-2h at Room Temp. (Protect from Light) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Analyze Conjugate (Spectroscopy) purify->analyze store Store Conjugate (-20°C) analyze->store

Caption: Workflow for labeling proteins with this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protein Protein with Lysine Residue (R-NH2) conjugate Atto 390-Protein Conjugate (Stable Amide Bond) protein->conjugate atto This compound atto->conjugate nhs_byproduct NHS Byproduct atto->nhs_byproduct Hydrolysis (Side Reaction) conditions Aqueous Buffer pH 8.0 - 9.0 conditions->conjugate

Caption: Covalent labeling reaction of this compound with a protein.

References

Atto 390 NHS Ester: A Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of Atto 390 NHS ester, a fluorescent label with a coumarin structure.[1][2][3][4][5] Renowned for its large Stokes shift, high fluorescence quantum yield, and good photostability, this compound is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA. This document will delve into the quantitative photophysical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key concepts and workflows.

Core Photophysical Properties

Atto 390 is characterized by several key features that make it a versatile fluorescent probe. It is a moderately hydrophilic dye that can be efficiently excited in the range of 360 - 410 nm, making it compatible with common excitation sources like a Mercury Arc Lamp (365 nm and 405 nm lines).

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes as a larger shift minimizes self-quenching and improves signal-to-noise ratios. For Atto 390, the Stokes shift is a significant 86 nm, calculated from its excitation maximum at 390 nm and emission maximum at 476 nm.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of Atto 390. This data is crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference
Maximum Excitation Wavelength (λabs) 390 nm
Maximum Emission Wavelength (λfl) 476 nm
Stokes Shift 86 nmCalculated
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1 cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Molecular Weight (MW) 440 g/mol
Correction Factor (CF260) 0.46
Correction Factor (CF280) 0.09

Understanding the Stokes Shift

The Stokes shift is a fundamental principle in fluorescence spectroscopy. It describes the phenomenon where the emitted light from a fluorescent molecule has a longer wavelength (and therefore lower energy) than the absorbed light. This energy loss is due to non-radiative processes, such as vibrational relaxation, that occur between excitation and emission. A large Stokes shift, as seen with Atto 390, is highly desirable as it reduces the overlap between the absorption and emission spectra, leading to clearer signals and reduced background interference.

Stokes_Shift cluster_energy Energy Level Diagram cluster_spectra Spectral Representation S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Excitation (390 nm) S1_v S₁ (Vibrational Levels) S1->S1_v Vibrational Relaxation (Non-radiative) S1_v->S0 Emission (476 nm) Excitation Excitation Emission Emission StokesShift Stokes Shift (86 nm)

Caption: Conceptual diagram of the Stokes shift for Atto 390.

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its covalent conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins. Below are detailed protocols for labeling proteins and oligonucleotides.

Protein Labeling with this compound

This protocol is adapted from standard procedures for amine-reactive dyes.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Bicarbonate buffer (1 M, pH 8.3)

  • Anhydrous, amine-free DMF or DMSO

  • Gel filtration column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-10 mg/mL.

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against 10-20 mM PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of a 2 to 10-fold molar excess of the dye can be used.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

Protein_Labeling_Workflow Protein_Prep Protein Preparation (Amine-free buffer, pH 8.3) Reaction Labeling Reaction (1 hr, RT, dark) Protein_Prep->Reaction Dye_Prep This compound Preparation (DMF/DMSO) Dye_Prep->Reaction Purification Purification (Gel Filtration/Dialysis) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

Oligonucleotide Labeling with this compound

This protocol is a general guideline for labeling amino-modified oligonucleotides.

Materials:

  • This compound

  • Amino-modified oligonucleotide

  • Carbonate buffer (0.2 M, pH 8-9)

  • Anhydrous DMF

  • Gel filtration or HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).

  • Dye Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

  • Labeling Reaction:

    • Add approximately 30 µl of the label solution to 50 µl of the oligonucleotide solution.

    • Incubate the reaction at room temperature for 2 hours with shaking.

  • Purification:

    • Separate the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Conclusion

This compound is a high-performance fluorescent label with a notable Stokes shift and excellent quantum yield. Its reliable and straightforward conjugation chemistry makes it a powerful tool for researchers in molecular biology, cell biology, and drug discovery. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in fluorescence-based assays.

References

Atto 390 NHS Ester: A Technical Guide to Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and experimental considerations for the use of Atto 390 NHS ester, a blue-emitting fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the dye's core characteristics, offers standardized protocols for its application and evaluation, and presents visual workflows to facilitate experimental design.

Core Photophysical and Photochemical Properties

Atto 390 is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield and good photostability, making it a suitable candidate for various fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and antibodies.

The selection of a fluorophore is a critical step in the design of fluorescence-based assays, with quantum yield and photostability being key performance indicators. The quantum yield reflects the efficiency of converting absorbed light into emitted fluorescence, while photostability indicates the dye's resistance to photochemical destruction under illumination.

Table 1: Quantitative Properties of Atto 390

PropertyValueSource(s)
Excitation Maximum (λex)390 nm[1]
Emission Maximum (λem)479 nm[1]
Molar Extinction Coefficient (ε)24,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φf)0.90
Fluorescence Lifetime (τfl)5.0 ns
Photobleaching Quantum Yield (Φb)Data not readily available; Coumarin dyes range from 1.5 x 10⁻⁴ to 3.4 x 10⁻⁴

Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence microscopy and other fluorescence-based assays. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, and the local chemical environment. For coumarin dyes, photobleaching can occur through a two-step photolysis process, particularly under high-intensity illumination.

Understanding the photobleaching characteristics of a dye is crucial for designing experiments that require prolonged or repeated light exposure. While Atto 390 is described as having "good photostability," quantitative data, such as a photobleaching quantum yield, is not consistently reported in the literature. However, studies on other coumarin derivatives provide an estimated range for this value.

Experimental Protocols

Protocol for Measuring Photobleaching Rate via Time-Lapse Microscopy

This protocol outlines a standardized method to quantify the photobleaching rate of Atto 390-labeled biomolecules using a confocal or widefield fluorescence microscope.

1. Sample Preparation:

  • Prepare the Atto 390-labeled sample of interest (e.g., antibody-conjugated) and mount it on a microscope slide. To assess the intrinsic photostability of the fluorophore, use a mounting medium without antifade reagents.

2. Microscopy Setup and Image Acquisition:

  • Use a fluorescence microscope equipped with a suitable light source (e.g., 405 nm laser line) and filter sets for Atto 390.

  • Set and maintain constant imaging parameters for all experiments, including excitation wavelength and intensity.

  • Define a region of interest (ROI) containing the fluorescent sample.

  • Acquire a time-lapse series of images with continuous illumination, ensuring the time interval is sufficient to capture the fluorescence decay.

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching decay curve.

  • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be read directly from the decay curve or calculated by fitting the curve to an exponential decay function.

Protocol for Immunofluorescent Staining of Cell Surface Proteins

This protocol provides a general procedure for using this compound-labeled primary antibodies to detect cell surface proteins on adherent cells.

1. Cell Preparation:

  • Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.

  • Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

  • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

4. Primary Antibody Staining:

  • Dilute the Atto 390-labeled primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

5. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for Atto 390.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key workflows.

photobleaching_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Atto 390-labeled sample mount_sample Mount on slide (no antifade) prep_sample->mount_sample setup_microscope Set up microscope (constant parameters) mount_sample->setup_microscope acquire_timelapse Acquire time-lapse images setup_microscope->acquire_timelapse measure_intensity Measure ROI intensity acquire_timelapse->measure_intensity background_correct Background correction measure_intensity->background_correct normalize_intensity Normalize intensity background_correct->normalize_intensity plot_curve Plot decay curve normalize_intensity->plot_curve calc_half_life Calculate half-life (t₁/₂) plot_curve->calc_half_life

Workflow for measuring fluorophore photostability.

immunofluorescence_workflow cluster_cell_prep Cell Preparation & Fixation cluster_staining Immunostaining cluster_imaging Mounting & Imaging prep_cells Prepare adherent cells on coverslip fix_cells Fix with 4% PFA prep_cells->fix_cells wash_cells1 Wash with PBS fix_cells->wash_cells1 block_cells Block with 1% BSA wash_cells1->block_cells primary_ab Incubate with Atto 390-primary Ab block_cells->primary_ab wash_cells2 Wash with PBS primary_ab->wash_cells2 mount_slide Mount with antifade medium wash_cells2->mount_slide image_cells Image with fluorescence microscope mount_slide->image_cells

Workflow for immunofluorescent cell staining.

antibody_labeling_detection cluster_labeling Antibody Labeling cluster_detection Cell Surface Receptor Detection atto390 This compound labeled_ab Atto 390-labeled Antibody atto390->labeled_ab Covalent bond formation primary_ab Primary Antibody primary_ab->labeled_ab binding Binding to Receptor labeled_ab->binding Immunostaining cell Cell with Surface Receptor cell->binding detection Fluorescence Detection (390nm ex / 479nm em) binding->detection

Process of antibody labeling and cell surface detection.

References

Atto 390 NHS Ester: A Technical Guide to Solubility, Storage, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Atto 390 NHS ester, a fluorescent label widely used in life sciences for the modification of proteins, oligonucleotides, and other biomolecules. This document outlines critical data for ensuring the successful application of this reagent in research and development.

Core Properties and Specifications

Atto 390 is a fluorescent dye characterized by its coumarin-based structure, exhibiting a high fluorescence quantum yield and a significant Stokes shift. The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amine groups present in various biomolecules.

PropertyValueReference
Molecular Weight440.49 g/mol [1]
Excitation Maximum (λabs)390 nm
Emission Maximum (λfl)476 nm
Molar Extinction Coefficient (εmax)2.4 x 10^4 M^-1 cm^-1
Fluorescence Quantum Yield (ηfl)90%
Fluorescence Lifetime (τfl)5.0 ns

Solubility

Proper dissolution of this compound is paramount for successful conjugation reactions. Due to the reactive nature of the NHS ester, it is crucial to use anhydrous, amine-free solvents to prevent hydrolysis and reaction with solvent impurities.

SolventSolubilityRecommendations
Dimethyl sulfoxide (DMSO)10 mMPrepare fresh solutions immediately before use. Use anhydrous, amine-free grade.
Dimethylformamide (DMF)SolublePrepare fresh solutions immediately before use. Use anhydrous, amine-free grade.
AcetonitrileSolubleUse anhydrous, amine-free grade.
WaterInsolubleAvoid aqueous solutions for stock preparation due to rapid hydrolysis of the NHS ester.
EthanolNot recommendedAvoid due to the presence of a hydroxyl group which can react with the NHS ester.

Storage and Stability

Correct storage of this compound is essential to maintain its reactivity and ensure reproducible experimental outcomes.

FormStorage ConditionStability
Solid (Powder)-20°C, protected from light and moisture.At least 3 years when stored properly.
Stock Solution (in anhydrous DMSO or DMF)-20°C, protected from light.Limited stability; prepare fresh for best results. If stored, use an airtight container to minimize moisture contamination.
Protein Conjugates4°C with 2 mM sodium azide as a preservative, or in aliquots at -20°C. Protect from light.Stable for several months at 4°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to proteins. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer such as PBS. Common buffers containing primary amines like Tris must be avoided.

    • Adjust the protein concentration to 1-5 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Dye Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the dye in anhydrous, amine-free DMSO or DMF at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 5 to 15-fold molar excess of the dye is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute is the conjugated protein. The free dye will elute as a second, slower-moving band.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 390 nm.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Atto390 Atto 390-NHS Ester Conditions pH 8.0 - 9.0 Room Temperature Atto390->Conditions Protein Protein-NH2 (Primary Amine) Protein->Conditions Conjugate Atto 390-Protein Conjugate (Stable Amide Bond) Conditions->Conjugate NHS NHS Byproduct Conditions->NHS

Figure 1: Reaction of this compound with a primary amine.

G Start Start Prep_Protein Prepare Protein Solution (Amine-Free Buffer, pH 8.3) Start->Prep_Protein Prep_Dye Prepare Fresh Atto 390-NHS Stock Solution (Anhydrous DMSO/DMF) Prep_Protein->Prep_Dye React Mix Protein and Dye (Incubate 1-2h at RT, protected from light) Prep_Dye->React Purify Purify Conjugate (Gel Filtration Chromatography) React->Purify Analyze Analyze Product (Spectroscopy, DOL Calculation) Purify->Analyze Store Store Conjugate (-20°C or 4°C with azide) Analyze->Store End End Store->End

Figure 2: Workflow for protein labeling with this compound.

References

Atto 390 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Atto 390 NHS ester, a fluorescent label with a coumarin structure.[1] It details the compound's safety information, physicochemical properties, and established protocols for its use in labeling biomolecules. This guide is intended for research purposes only and should be handled by technically qualified individuals experienced with potentially hazardous chemicals.[2]

Safety and Handling

The following tables summarize the key safety information for this compound. This information is derived from safety data sheets and product information from various suppliers.

Hazard Identification and Personal Protection
IdentificationHazard InformationPersonal Protective Equipment (PPE)
Product Name This compoundEyeshields, Gloves, type N95 (US) respirator
CAS Number 914203-48-8
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3
Storage and Stability
ConditionRecommendation
Storage Temperature -20 °C[1]
Shipping Temperature Ambient temperature (solvent-free)
Stability Stable for at least three years when stored properly, protected from moisture and light.
Handling Equilibrate the vial to room temperature before opening to avoid moisture condensation.

Physicochemical Properties

Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is moderately hydrophilic. The N-hydroxysuccinimidyl (NHS) ester is an amine-reactive form of the dye, designed for labeling proteins and other amine-containing molecules.

The optical and physical properties of this compound are summarized below.

PropertyValue
Molecular Weight (MW) 440 g/mol
Molecular Weight (MH+) 441 g/mol
Appearance Crystalline solid
Solubility Soluble in polar solvents like DMF, DMSO, or acetonitrile.
Absorption Maximum (λabs) 390 nm
Extinction Coefficient (εmax) 2.4 x 10^4 M^-1 cm^-1
Fluorescence Maximum (λfl) 476 nm
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor (CF260) 0.46
Correction Factor (CF280) 0.09

Optical data is for the carboxy derivative in aqueous solution.

Experimental Protocols

This compound readily reacts with non-protonated amino groups to form a stable amide bond. For efficient labeling, the pH of the reaction solution should be maintained between 8.0 and 9.0. A pH of 8.3 is often a good compromise to ensure a sufficient concentration of reactive amino groups while minimizing the hydrolysis of the NHS ester.

Protein Labeling Workflow

The following diagram outlines the general workflow for labeling proteins with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_storage Storage p_sol Dissolve Protein in Bicarbonate Buffer (pH 8.3) mix Mix Protein and Dye Solutions p_sol->mix d_sol Dissolve this compound in DMF or DMSO d_sol->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate sep Separate Labeled Protein from Free Dye (Gel Permeation Chromatography) incubate->sep store Store Conjugate at -20°C or 4°C with Sodium Azide sep->store

Protein Labeling Workflow
  • Prepare Protein Solution: Dissolve the protein in 0.1 M bicarbonate buffer (preferably pH 8.3) at a concentration of 2 mg/mL. Protein solutions must be free of amine-containing substances like Tris, glycine, or ammonium salts.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in amine-free, dry DMF or DMSO to a concentration of 2 mg/mL.

  • Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.

  • Purification: Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.

  • Storage: Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, aliquots can be frozen at -20°C. Protect from light.

Oligonucleotide Labeling

A similar protocol can be followed for labeling amino-modified oligonucleotides.

  • Prepare Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).

  • Prepare Dye Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.

  • Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH should be lowered to 7.0-7.5.

  • Purification: The labeled oligonucleotide can be separated from free dye using gel filtration or reversed-phase HPLC.

Reaction Mechanism

The NHS ester of Atto 390 reacts with primary amino groups on biomolecules, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

Amine Reaction of this compound

References

Atto 390 NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Atto 390 N-hydroxysuccinimidyl (NHS) ester, a fluorescent label widely utilized in biological research and drug development. The document details its core mechanism of action, provides comprehensive data on its optical properties, and outlines detailed protocols for its application in labeling biomolecules.

Core Mechanism of Action

Atto 390 is a fluorescent dye belonging to the coumarin family of compounds.[1][2][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group makes it a highly effective tool for covalently labeling biomolecules. The core of its mechanism of action lies in the reaction of the NHS ester with primary amines.

This reaction, known as acylation, proceeds through a nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. For this reaction to occur efficiently, the primary amine must be in its unprotonated form. Consequently, the reaction is pH-dependent, with an optimal pH range of 7 to 9. At a pH of around 8.3, a favorable balance is struck between the reactivity of the primary amines and the competing hydrolysis of the NHS ester. The reaction results in the formation of a stable amide bond, covalently linking the Atto 390 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.

The primary targets for Atto 390 NHS ester in biological macromolecules are the ε-amino groups of lysine residues in proteins and the 5' or 3' amino-modified termini of oligonucleotides.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Atto390 Atto 390-NHS Ester Conjugate Atto 390-Biomolecule Conjugate (Stable Amide Bond) Atto390->Conjugate Covalent Bond Formation Byproduct N-hydroxysuccinimide Atto390->Byproduct Release Biomolecule Biomolecule-NH₂ (e.g., Protein, Oligonucleotide) Biomolecule->Conjugate pH pH 7-9

Diagram 1: Reaction of this compound with a Primary Amine.

Physicochemical and Optical Properties

Atto 390 is characterized by its high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight. These properties make it a robust fluorescent probe for various applications, including high-resolution microscopy and single-molecule detection. It is moderately hydrophilic and can be efficiently excited in the 360-410 nm range.

PropertyValueReference
Excitation Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 104 M-1cm-1
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Molecular Weight (of NHS ester) 440 g/mol
Correction Factor (CF260) 0.46
Correction Factor (CF280) 0.09

Experimental Protocols

Labeling of Proteins with this compound

This protocol is a general guideline for the conjugation of this compound to proteins. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled

  • This compound

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL. Protein concentrations below this may decrease labeling efficiency.

    • Ensure the protein solution is free of any amine-containing substances like Tris, glycine, or ammonium salts. If necessary, dialyze the protein against PBS.

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • The optimal dye-to-protein molar ratio varies depending on the protein. A starting point is a twofold molar excess of the reactive dye to the protein solution.

    • Add the calculated amount of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1 hour with continuous stirring.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • The first colored band to elute is the protein-dye conjugate.

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.

Labeling of Amino-Modified Oligonucleotides

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Carbonate buffer (0.2 M, pH 8-9)

  • Anhydrous, amine-free DMF

  • Gel filtration or reverse-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).

  • Dye Solution Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

  • Conjugation Reaction:

    • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

    • Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be adjusted to 7-7.5.

  • Purification:

    • Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_storage Storage A Prepare Protein Solution (2 mg/mL in Bicarbonate Buffer, pH 8.3) C Mix Protein and Dye Solutions (Molar Excess of Dye) A->C B Prepare this compound Solution (2 mg/mL in DMF or DMSO) B->C D Incubate at Room Temperature (1 hour with stirring) C->D E Apply to Gel Filtration Column (e.g., Sephadex G-25) D->E F Elute with PBS E->F G Collect First Colored Band (Protein-Dye Conjugate) F->G H Store Conjugate (Protected from Light) G->H

References

Atto 390 NHS Ester: A Technical Guide for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 390 NHS ester, a fluorescent label designed for the covalent labeling of primary amines in biomolecules. This document details the chemical properties, labeling protocols, and applications of this compound, offering researchers a reliable resource for their experimental design and execution.

Introduction to this compound

Atto 390 is a fluorescent dye belonging to the coumarin family.[1][2][3][4] It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.[1] These properties make it a valuable tool for various life science applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

Chemical and Spectroscopic Properties

The key chemical and spectroscopic properties of Atto 390 and its NHS ester are summarized in the table below, providing essential data for experimental planning and data analysis.

PropertyValueReference
Molecular Weight (MW) 440.50 g/mol
Excitation Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Correction Factor (CF₂₆₀) 0.46
Correction Factor (CF₂₈₀) 0.09
Solubility DMSO, DMF
Storage -20°C, protected from light and moisture

Reaction Mechanism: Labeling of Primary Amines

The labeling of biomolecules with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

R_NH2 Primary Amine (Biomolecule) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Atto_NHS This compound Atto_NHS->Intermediate Conjugate Atto 390-Biomolecule (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release of Leaving Group

Reaction of this compound with a primary amine.

The efficiency of this reaction is highly pH-dependent. The optimal pH range for the conjugation is typically between 7.2 and 8.5. At lower pH, primary amines are protonated and thus non-nucleophilic, hindering the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Prep_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Reaction 3. Mix Protein and Dye Solutions (Incubate at RT, 30-60 min) Prep_Protein->Reaction Prep_Dye 2. Prepare this compound Stock Solution (Anhydrous DMSO/DMF) Prep_Dye->Reaction Purification 4. Purify the Conjugate (e.g., Gel Filtration) Reaction->Purification Characterization 5. Characterize the Conjugate (Degree of Labeling) Purification->Characterization

References

An In-depth Technical Guide to the Reactivity of Atto 390 NHS Ester with Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical application of Atto 390 N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of lysine residues in proteins. Detailed experimental protocols and quantitative data are presented to assist researchers in achieving efficient and reproducible conjugation for a variety of applications, from fundamental research to drug development.

Introduction to Atto 390 NHS Ester

Atto 390 is a fluorescent label belonging to the coumarin dye family, recognized for its advantageous photophysical properties.[1][2] Key characteristics include a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust tool for various fluorescence-based analytical techniques.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group is a widely used reactive moiety that enables the covalent attachment of the Atto 390 dye to primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1]

Table 1: Physicochemical and Spectroscopic Properties of Atto 390

PropertyValueReference
Molecular Weight ( g/mol )440.50
Excitation Maximum (λex, nm)390
Emission Maximum (λem, nm)476
Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹)2.4 x 10⁴
Fluorescence Quantum Yield (Φf)0.90
Fluorescence Lifetime (τ, ns)5.0
StructureCoumarin-based

Reactivity with Lysine Residues: The Core of Protein Labeling

The conjugation of this compound to proteins is primarily achieved through its reaction with the primary amino groups of lysine residues. This process, known as aminolysis, results in the formation of a stable amide bond.

The Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the ester carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the N-hydroxysuccinimide leaving group.

Reaction_Mechanism Atto390_NHS Atto 390-NHS Ester Intermediate Tetrahedral Intermediate Atto390_NHS->Intermediate Nucleophilic Attack Lysine Protein-Lysine (-NH2) Lysine->Intermediate Conjugate Atto 390-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide Intermediate->NHS Release

Caption: Reaction of this compound with a primary amine on a lysine residue.

Critical Reaction Parameters

The efficiency of the labeling reaction is critically dependent on several parameters:

  • pH: The reaction is highly pH-dependent. A pH range of 8.0 to 9.0 is optimal for ensuring that a sufficient proportion of the lysine ε-amino groups are in their unprotonated, nucleophilic state.

  • Competing Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by hydroxide ions in the aqueous solution, which renders the dye non-reactive. The rate of hydrolysis increases with pH. Therefore, a pH of around 8.3 is often recommended as a compromise to balance efficient aminolysis and minimize hydrolysis.

  • Dye-to-Protein Molar Ratio: The stoichiometry of the reactants significantly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule. The optimal DOL is application-dependent and must be determined empirically for each protein.

  • Protein Concentration: Higher protein concentrations (typically 2-10 mg/mL) can increase labeling efficiency.

  • Buffer Composition: The reaction buffer must be free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the NHS ester.

Quantitative Data Presentation: Degree of Labeling

Achieving the desired degree of labeling (DOL) is crucial for the success of downstream applications. Over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may result in insufficient signal. The DOL is controlled by adjusting the molar ratio of the dye to the protein in the labeling reaction.

Table 2: Example of Dye-to-Antibody Molar Ratio vs. Degree of Labeling (DOL)

Initial Dye-to-Antibody Molar RatioResulting Degree of Labeling (DOL)
0.50.3
3.01.2

Data adapted from a study on Alexa Fluor 680 NHS Ester and antibodies to illustrate the principle.

It is important to note that the optimal DOL can vary significantly between different proteins and should be determined experimentally. A general recommendation for antibodies is a DOL between 2 and 7.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer such as PBS. The recommended protein concentration is 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point of a 5- to 15-fold molar excess of dye to protein is recommended for initial optimization.

    • Slowly add the dye solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS, pH 7.4.

    • The first colored band to elute is the labeled protein conjugate.

Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Atto 390 (~390 nm, A₃₉₀).

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A₃₉₀ / ε₃₉₀

    • where ε₃₉₀ is the molar extinction coefficient of Atto 390 (24,000 M⁻¹cm⁻¹).

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength:

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₉₀ × CF₂₈₀)

    • where CF₂₈₀ is the correction factor for Atto 390 at 280 nm (typically provided by the manufacturer).

  • Calculate the molar concentration of the protein:

    • Concentration of Protein (M) = Corrected A₂₈₀ / ε₂₈₀

    • where ε₂₈₀ is the molar extinction coefficient of the protein.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Protein

Application in Signaling Pathway Analysis: G-Protein Coupled Receptor (GPCR) Activation

Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. Atto dyes, including Atto 390, can be used to label key proteins in a pathway to visualize their localization, interactions, and dynamics. A prominent example is the G-protein coupled receptor (GPCR) signaling pathway, a crucial mechanism for signal transduction across cell membranes.

GPCR Signaling Pathway Overview

GPCRs are a large family of transmembrane receptors that, upon binding to an extracellular ligand, activate intracellular heterotrimeric G proteins. This initiates a cascade of events leading to a cellular response. The G protein consists of three subunits: α, β, and γ.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G Protein (αβγ-GDP) G_protein_active G Protein (α-GTP + βγ) G_protein_inactive->G_protein_active AC_inactive Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) AC_inactive->AC_active Ligand Extracellular Ligand Ligand->GPCR_inactive 1. Binding GPCR_active->G_protein_inactive 2. Activation (GDP-GTP Exchange) G_protein_active->AC_inactive 3. α-subunit activates cAMP cAMP (Second Messenger) AC_active->cAMP 4. ATP to cAMP ATP ATP ATP->AC_active PKA_inactive PKA (inactive) cAMP->PKA_inactive 5. Activation PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response 6. Phosphorylation of target proteins

Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling pathway.

In this pathway, a protein like a specific GPCR or a G-protein subunit could be labeled with Atto 390 to study its localization on the cell membrane or its interaction with other proteins using techniques like Förster Resonance Energy Transfer (FRET).

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of lysine residues in proteins. Its excellent photophysical properties and well-defined reactivity make it suitable for a wide range of applications in research and development. By carefully controlling the reaction conditions, particularly pH and dye-to-protein molar ratio, researchers can achieve reproducible and efficient labeling to generate high-quality fluorescent protein conjugates for detailed studies of protein function and cellular processes.

References

Atto 390 NHS Ester: A Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Atto 390 NHS ester, a fluorescent dye tailored for single-molecule detection and high-resolution microscopy.[1][2] Atto 390 is a versatile fluorophore, available as an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent labeling of primary amines in biomolecules such as proteins and amine-modified oligonucleotides. Its robust photophysical properties make it a valuable tool for a range of applications, from fundamental biological research to advanced drug discovery.

Core Properties and Photophysical Parameters

Atto 390 is a fluorescent marker with a coumarin structure, known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1] These characteristics are crucial for single-molecule studies, where maximizing the signal-to-noise ratio is paramount for detecting the faint emissions from individual molecules. The dye is moderately hydrophilic and can be efficiently excited using a mercury arc lamp.

The photophysical properties of Atto 390 are summarized in the table below. These parameters are essential for designing and calibrating single-molecule fluorescence experiments.

PropertyValueReference
Absorption Maximum (λabs) 390 nm
Emission Maximum (λfl) 476 nm
Molar Extinction Coefficient (εmax) 24,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl) 90%
Fluorescence Lifetime (τfl) 5.0 ns
Molecular Weight 440.49 g/mol

Biomolecule Labeling with this compound

The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified DNA/RNA) to form a stable amide bond. This reaction is most efficient at a pH between 8.0 and 9.0.

Below is a generalized workflow for labeling biomolecules with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prepare Biomolecule Prepare Biomolecule Conjugation Reaction Conjugation Reaction Prepare Biomolecule->Conjugation Reaction Prepare Dye Solution Prepare Dye Solution Prepare Dye Solution->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization G Labeled Biomolecule Labeled Biomolecule Immobilization Immobilization Labeled Biomolecule->Immobilization Microscopy Setup Microscopy Setup Immobilization->Microscopy Setup Excitation Excitation Microscopy Setup->Excitation Emission Collection Emission Collection Excitation->Emission Collection Data Acquisition Data Acquisition Emission Collection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response

References

Methodological & Application

Application Notes and Protocols for Atto 390 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Atto 390 NHS ester. Atto 390 is a fluorescent dye with a coumarin-based structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability, making it suitable for various life science applications, including fluorescence microscopy, flow cytometry, and high-sensitivity detection assays.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester of Atto 390. This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 8.0 to 9.0. At this pH, a sufficient concentration of unprotonated primary amines is available for reaction. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction. Therefore, maintaining a pH of around 8.3 is a common compromise to ensure efficient labeling while minimizing dye hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound protein labeling reaction. It is important to note that optimal conditions may vary depending on the specific protein being labeled.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLConcentrations below 2 mg/mL can decrease labeling efficiency.
Molar Excess of this compound to Protein 2:1 to 15:1A 2:1 molar excess is a good starting point for many proteins. For antibodies, a higher molar excess of 4:1 to 15:1 is often recommended. The optimal ratio should be determined empirically.
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3Other suitable buffers include 0.1 M phosphate buffer or 0.1 M Tris buffer (use with caution as Tris contains a primary amine). The buffer must be free of primary amine-containing substances like Tris, glycine, or ammonium salts.
This compound Solvent Anhydrous, amine-free DMSO or DMFThe dye stock solution should be prepared immediately before use to minimize hydrolysis.
Reaction Temperature Room TemperatureThe reaction is typically carried out at room temperature.
Incubation Time 30 - 60 minutesIncubation times can be extended up to several hours or overnight, although this may increase the risk of hydrolysis.
Quenching Reagent 50 - 100 mM Tris, Glycine, or HydroxylamineQuenching is an optional step to stop the reaction by consuming unreacted NHS esters.
Storage of Labeled Protein 4°C for short-term, -20°C to -80°C for long-termStore protected from light. Aliquoting is recommended to avoid freeze-thaw cycles.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Mix Protein and Dye Solutions (Incubate for 30-60 min at RT) prep_protein->reaction prep_dye Prepare this compound Solution (in anhydrous DMSO or DMF) prep_dye->reaction quench Optional: Quench Reaction (Add Tris or Glycine) reaction->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) reaction->purify If not quenching quench->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze store Store Labeled Protein (4°C or -20°C to -80°C, protected from light) analyze->store

Caption: Workflow for this compound protein labeling.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Ensure the protein concentration is between 2 and 10 mg/mL for optimal labeling.

    • If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin), purify the protein by dialysis or buffer exchange into the labeling buffer before proceeding.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

    • This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

2. Labeling Reaction

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 2-fold to 15-fold molar excess of dye to protein is recommended.

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

3. Optional: Quenching the Reaction

  • To stop the labeling reaction, a quenching reagent can be added to react with any excess this compound.

  • Add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Labeled Protein

  • It is crucial to remove unreacted dye and any reaction byproducts from the labeled protein.

  • The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).

  • Equilibrate the column with a suitable storage buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • The labeled protein will elute first, followed by the smaller, unbound dye molecules. Collect the fractions containing the labeled protein.

5. Characterization and Storage

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (~390 nm). The following formula can be used:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at the maximum wavelength of Atto 390.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000 M⁻¹cm⁻¹).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09 for Atto 390).

  • Storage:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

    • Protect the conjugate from light.

    • For long-term storage, it is advisable to divide the conjugate into aliquots to avoid repeated freeze-thaw cycles. A stabilizer such as BSA can be added for longer shelf life, though this should be done after confirming the purity of the labeled protein.

References

Application Notes and Protocols for Atto 390 NHS Ester Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in biochemical and cellular research, enabling the study of peptide localization, trafficking, receptor-ligand interactions, and enzymatic activity.[1] Atto 390, a coumarin-based dye, is a hydrophilic fluorophore characterized by a high fluorescence quantum yield (90%), a large Stokes shift, and good photostability, making it an excellent candidate for labeling peptides and other biomolecules.[2][3][4] This document provides detailed application notes and protocols for the efficient labeling of peptides with Atto 390 N-hydroxysuccinimidyl (NHS) ester.

Atto 390 NHS ester is an amine-reactive reagent that forms a stable, covalent amide bond with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues within a peptide sequence.[2] The efficiency of this labeling reaction is critically dependent on several factors, including pH, temperature, concentration of reactants, and the purity of the peptide and reagents. By carefully controlling these parameters, researchers can achieve a desired Degree of Labeling (DOL) and produce high-quality fluorescently labeled peptides for a wide range of applications.

Factors Influencing Labeling Efficiency

Optimizing the labeling reaction is crucial for obtaining a homogeneously labeled peptide population with a desirable DOL. A DOL between 0.5 and 1.0 is often ideal for applications requiring a 1:1 dye-to-peptide ratio. Over-labeling can lead to fluorescence quenching and may alter the biological activity of the peptide, while under-labeling results in a poor signal-to-noise ratio.

FactorOptimal Condition/ConsiderationRationale
pH 8.0 - 9.0 (typically 8.3)The primary amine must be in its unprotonated form to be nucleophilic and react with the NHS ester. At lower pH, the amine is protonated and unreactive. At pH > 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Buffer Composition Amine-free buffers (e.g., 0.1 M sodium bicarbonate, phosphate buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester, significantly lowering the labeling efficiency.
Dye-to-Peptide Molar Ratio 1:1 to 3:1 for mono-labelingThe optimal ratio should be determined empirically. A slight excess of the dye can drive the reaction to completion, but a large excess can lead to multiple labeling sites on a single peptide, especially if it contains multiple lysine residues.
Peptide Concentration 1-10 mg/mLHigher peptide concentrations can improve labeling efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester.
Solvent for Dye Anhydrous, amine-free DMSO or DMFThis compound is moisture-sensitive and should be dissolved in a high-quality anhydrous solvent immediately before use to prevent hydrolysis.
Reaction Time and Temperature 30-60 minutes at room temperature or overnight at 4°CThe reaction is typically rapid at room temperature. For more sensitive peptides, performing the reaction at 4°C for a longer duration can minimize potential degradation while still achieving efficient labeling.
Purity of Peptide High purity (ideally >95%)Contaminants from peptide synthesis, such as residual primary amines, can interfere with the labeling reaction.

Experimental Protocols

Protocol 1: Aqueous Phase Labeling of Peptides

This protocol is suitable for most water-soluble peptides.

Materials:

  • This compound

  • Peptide of interest (lyophilized)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or HPLC system

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 1-2 mg/mL.

  • Calculate Molar Ratio: Determine the molar concentrations of the peptide and dye solutions. Calculate the volume of the dye stock solution needed to achieve the desired dye-to-peptide molar ratio (e.g., 2:1).

  • Labeling Reaction: Add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Separate the labeled peptide from unreacted dye and hydrolysis byproducts. This is commonly achieved by gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC. The first colored fraction to elute from a gel filtration column is typically the labeled peptide.

  • Characterization: Determine the Degree of Labeling (see below) and confirm the purity of the final product.

  • Storage: Store the labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

Protocol 2: Organic Phase Labeling of Peptides

This protocol is an alternative for peptides that have poor solubility in aqueous buffers.

Materials:

  • This compound

  • Peptide of interest (lyophilized)

  • Anhydrous, amine-free dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA)

  • HPLC system for purification

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in DMF or DMSO to a concentration of 0.1-1 mM.

  • Deprotonation: Add triethylamine to the peptide solution to a final concentration of 100 mM to ensure the primary amines are deprotonated.

  • Prepare Dye Solution: Dissolve the this compound in a small volume of DMF or DMSO.

  • Labeling Reaction: Add the dye solution to the peptide solution to achieve a 1:1 to 3:1 molar ratio of dye to peptide.

  • Incubation: React for at least 4 hours at room temperature or overnight at 4°C with continuous stirring, protected from light.

  • Purification: Purify the labeled peptide using reverse-phase HPLC.

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per peptide, is determined spectrophotometrically.

Procedure:

  • After purification, measure the absorbance of the labeled peptide solution in a quartz cuvette at 280 nm (A_280_) and at the absorbance maximum of Atto 390, which is 390 nm (A_390_).

  • Calculate the concentration of the dye and the peptide using the Beer-Lambert law (A = εcl) and the following formulas:

    • Peptide Concentration (M): [Peptide] = (A_280_ - (A_390_ × CF_280_)) / ε_peptide_

      • A_280_ : Absorbance of the conjugate at 280 nm.

      • A_390_ : Absorbance of the conjugate at 390 nm.

      • CF_280_ : Correction factor for the absorbance of Atto 390 at 280 nm (CF_280_ = 0.09).

      • ε_peptide_ : Molar extinction coefficient of the peptide at 280 nm.

    • Dye Concentration (M): [Dye] = A_390_ / ε_dye_

      • ε_dye_ : Molar extinction coefficient of Atto 390 at 390 nm (24,000 M⁻¹cm⁻¹).

  • Calculate DOL: DOL = [Dye] / [Peptide]

ParameterValueSource
Atto 390 λ_max_ (abs)390 nm
Atto 390 Molar Extinction Coefficient (ε_dye_)24,000 M⁻¹cm⁻¹
Atto 390 Correction Factor (CF_280_)0.09

Illustrative Labeling Efficiency Data

The following table provides illustrative data for the labeling of a hypothetical 12-amino acid peptide (MW ≈ 1500 Da, one primary amine at the N-terminus) with this compound under the aqueous labeling protocol. These values are intended as a guide, and optimal ratios should be determined empirically for each specific peptide.

PeptideDye:Peptide Molar Ratio (Input)Reaction Time (min)Achieved DOL
Peptide A1:160~0.7
Peptide A2:160~0.9
Peptide A5:160~1.0

Visualizing Experimental and Biological Pathways

Reaction Mechanism and Workflow

The labeling process begins with the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The general workflow involves preparing the reactants, carrying out the conjugation reaction, and purifying the final product.

G cluster_0 Reaction Mechanism cluster_1 Experimental Workflow Peptide Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate + NHS_Ester Atto 390-NHS Ester NHS_Ester->Intermediate Product Atto 390-Peptide (Stable Amide Bond) Intermediate->Product NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS + A 1. Dissolve Peptide in Labeling Buffer (pH 8.3) C 3. Mix Peptide and Dye Solutions A->C B 2. Dissolve this compound in Anhydrous DMSO B->C D 4. Incubate (30-60 min, RT) Protected from Light C->D E 5. Purify Conjugate (e.g., Gel Filtration) D->E F 6. Characterize Product (Spectroscopy, DOL Calculation) E->F GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) (Inactive) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Ligand Atto 390-Peptide (Ligand) Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cell_Response Cellular Response Second_Messenger->Cell_Response 5. Cascade Activation

References

Application Notes and Protocols: Atto 390 NHS Ester to Protein Molar Ratio Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Atto 390 NHS ester to proteins and the subsequent determination of the degree of labeling (DOL). Accurate calculation of the molar ratio of dye to protein is critical for ensuring reproducibility and optimal performance in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

Atto 390 is a fluorescent label with a coumarin structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group of Atto 390 readily reacts with primary amines on proteins, such as the ε-amino group of lysine residues, to form stable amide bonds.[2] This process, known as bioconjugation, is fundamental in creating fluorescently labeled proteins for various biological assays. The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that can influence the brightness and functionality of the conjugate. An optimal DOL provides a bright, stable signal without compromising the biological activity of the protein due to over-labeling. These notes provide a comprehensive protocol for labeling proteins with this compound and calculating the DOL.

Quantitative Data Summary

For successful and reproducible protein labeling, it is essential to be aware of the physicochemical properties of the Atto 390 dye and the protein of interest. The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight (MW)440 g/mol
Maximum Absorption (λabs)390 nm
Molar Extinction Coefficient (εmax)24,000 M-1cm-1
Maximum Emission (λfl)476 nm
Correction Factor at 280 nm (CF280)0.09

Experimental Protocols

Materials and Equipment
  • This compound

  • Protein to be labeled (in an amine-free buffer)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protein Preparation
  • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.

  • If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer using dialysis or a desalting column.

  • The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

This compound Stock Solution Preparation
  • Shortly before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.

  • Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Procedure
  • Molar Ratio Determination : The optimal molar ratio of this compound to protein depends on the protein and the desired DOL. A starting point for optimization is a 5- to 20-fold molar excess of the dye. For antibodies, a 10:1 to 15:1 molar ratio is often a good starting point.

  • Reaction Setup : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. This will react with any remaining NHS ester. Incubate for 30 minutes at room temperature.

  • Purification : Separate the labeled protein from unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

Degree of Labeling (DOL) Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

  • Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and 390 nm (A390) using a quartz cuvette.

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (A390 x CF280)] / εprotein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • A390 is the absorbance of the conjugate at 390 nm.

        • CF280 is the correction factor for Atto 390 at 280 nm (0.09).

        • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This can be calculated from the protein's amino acid sequence.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A390 / εdye

      • Where:

        • A390 is the absorbance of the conjugate at 390 nm.

        • εdye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 3 and 7.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer mixing Mix Protein and Dye (Molar Excess) protein_prep->mixing dye_prep This compound Stock Solution (DMF/DMSO) dye_prep->mixing incubation Incubate 1 hr (Room Temp, Dark) mixing->incubation quenching Quench Reaction (Hydroxylamine/Tris) incubation->quenching purification Purify via Gel Filtration quenching->purification spectro Spectrophotometry (A280 & A390) purification->spectro dol_calc Calculate DOL spectro->dol_calc

Caption: Experimental workflow for protein labeling with this compound.

reaction_pathway protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Atto 390 (Stable Amide Bond) protein->conjugate pH 8.3-9.0 atto_nhs Atto 390-NHS Ester atto_nhs->conjugate nhs_byproduct NHS (Byproduct)

Caption: Reaction between this compound and a protein's primary amine.

References

Application Notes and Protocols for Atto 390 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions, composition, and detailed protocols for the successful labeling of proteins and other amine-containing molecules with Atto 390 NHS ester.

Introduction

Atto 390 is a fluorescent label with a coumarin structure, offering high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for covalently attaching the dye to primary amino groups (-NH₂) present in proteins (e.g., the ε-amino group of lysine residues), amine-modified oligonucleotides, and other molecules.[3][4][5] The reaction involves the formation of a stable amide bond.

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer. While the amino group needs to be in a non-protonated state to be reactive, the NHS ester is susceptible to hydrolysis at high pH. Therefore, maintaining an optimal pH is critical for maximizing the labeling yield.

Key Reaction Parameters: pH and Buffer Composition

The reaction between this compound and a primary amine is strongly influenced by the pH. At a low pH, the primary amines are protonated and thus unavailable for the reaction. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired labeling reaction. The optimal pH for this reaction is a compromise between these two effects.

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate Buffer: This is a commonly recommended buffer for NHS ester labeling reactions.

  • 0.1 M Phosphate Buffer: An alternative buffer that can be used.

  • Phosphate-Buffered Saline (PBS) adjusted with Bicarbonate: A labeling buffer with a precise pH of 8.3 can be prepared by mixing PBS (pH 7.4) with a 0.2 M sodium bicarbonate solution (pH 9.0).

Buffers and Substances to Avoid: It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium salts

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful labeling with this compound.

Table 1: Optimal Reaction Conditions

ParameterRecommended ValueNotes
pH 8.3 - 8.5A good compromise to ensure amine reactivity while minimizing NHS ester hydrolysis. For some sensitive proteins like IgM antibodies, a lower pH of 7.2-7.5 may be necessary to prevent denaturation, though this will reduce labeling efficiency.
Temperature Room Temperature or 4°CLower temperatures can help minimize hydrolysis but may require longer incubation times.
Incubation Time 30 - 60 minutes at RTCan be extended up to 4 hours at room temperature or overnight at 4°C.

Table 2: Recommended Reagent Concentrations and Ratios

ReagentRecommended Concentration/RatioNotes
Protein Concentration ≥ 2 mg/mLLower concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.
This compound Stock Solution 2 mg/mL in anhydrous DMSO or DMFShould be prepared immediately before use.
Molar Excess of Dye:Protein (General) 2:1A starting point for optimization.
Molar Excess of Dye:Protein (Antibodies) 4:1 to 15:1Higher ratios are often needed for larger proteins like antibodies to achieve a desirable degree of labeling.
Molar Excess of Dye:Oligonucleotide VariesRefer to specific protocols for oligonucleotides.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Protein Solution: a. Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, to a concentration of at least 2 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS (pH 7.4) before adjusting the pH for labeling. To adjust the pH to 8.3, you can add 0.1 mL of 1 M sodium bicarbonate buffer, pH 8.3, for each mL of dialyzed antibody solution.

2. Preparation of this compound Stock Solution: a. Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.

3. Labeling Reaction: a. While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution to achieve the desired molar excess. b. Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

4. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye and hydrolysis byproducts using gel permeation chromatography (e.g., Sephadex G-25 column). b. The first colored, fluorescent band to elute is typically the labeled protein conjugate.

5. Storage of the Conjugate: a. Store the labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., 10% glycerol), aliquot, and freeze at -20°C. Protect from light.

1. Preparation of Oligonucleotide Solution: a. Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer, pH 8-9.

2. Preparation of this compound Stock Solution: a. Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

3. Labeling Reaction: a. Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution. b. Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH can be lowered to 7.0-7.5 to minimize hydrolysis.

4. Purification of the Labeled Oligonucleotide: a. Purify the conjugate using gel filtration or reversed-phase HPLC.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Storage prep_protein Prepare Protein Solution (≥ 2 mg/mL in amine-free buffer, pH 8.3) mix Mix Protein and Dye Solutions (Target Molar Ratio) prep_protein->mix prep_dye Prepare this compound (2 mg/mL in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate (30-60 min at RT, protected from light) mix->incubate purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) incubate->purify store Store Conjugate (-20°C, protected from light) purify->store

Caption: Experimental workflow for protein labeling with this compound.

G protein Protein-NH₂ (Primary Amine) conjugate Atto 390-Protein Conjugate (Stable Amide Bond) protein->conjugate + atto_nhs Atto 390-NHS Ester atto_nhs->conjugate pH 8.3-8.5 nhs N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction of this compound with a primary amine on a protein.

References

Application Note: Purification of Atto 390 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of proteins labeled with Atto 390, a hydrophilic, coumarin-based fluorescent dye. Proper purification is critical to remove unconjugated free dye, which can interfere with downstream applications and lead to inaccurate quantification. This guide covers the labeling reaction, purification methodologies including Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX), and methods for characterizing the final conjugate.

Introduction to Atto 390 Labeling

Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3] It is commonly used for labeling proteins, DNA, and other biomolecules for application in fluorescence microscopy, single-molecule detection, and other life science research.[1][4] The most prevalent method for protein labeling utilizes an N-hydroxysuccinimide (NHS) ester of Atto 390, which forms a stable, covalent amide bond with primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface.

Following the conjugation reaction, the mixture contains the desired labeled protein, unlabeled protein, and excess unreacted or hydrolyzed dye. The removal of this free dye is essential for the reliability of subsequent experiments.

Quantitative Data & Dye Characteristics

Accurate characterization of the labeled protein requires knowledge of the dye's specific properties.

Table 1: Physicochemical Properties of Atto 390

Property Value Notes
Molecular Weight (NHS-Ester) 440 g/mol The reactive form for amine labeling.
Absorption Maximum (λabs) 390 nm In aqueous solution.
Emission Maximum (λfl) 476 nm In aqueous solution.
Molar Absorptivity (εmax) 2.4 x 104 M-1cm-1 At 390 nm.
Fluorescence Quantum Yield (ηfl) 90% High brightness.

| Correction Factor (CF280) | 0.09 | A280 of dye / Amax of dye. Used to correct protein concentration. |

Purification Strategies

The optimal purification strategy depends on the specific protein, the scale of the preparation, and the required final purity. The most common method is Size Exclusion Chromatography (SEC), which separates molecules based on size. For higher resolution, Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) can be employed.

Table 2: Comparison of Recommended Purification Methods

Method Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius (size). Larger molecules (protein) elute before smaller molecules (free dye). Reliable, gentle on proteins, can be used for buffer exchange. Most common method for dye removal. Can lead to sample dilution. Resolution may be insufficient to separate labeled from unlabeled protein.
Ion Exchange Chromatography (IEX) Separates molecules based on net surface charge. High resolving power, can separate proteins with different degrees of labeling (DOL), high binding capacity. Requires optimization of pH and salt conditions. Protein must be stable over a range of pH and ionic strengths.

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Gentle, maintains protein structure and activity. Can be used after IEX as proteins are already in high salt. | Requires high salt concentrations which may cause precipitation for some proteins. |

Experimental Workflow and Protocols

The overall process involves preparing the protein and dye, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_char Analysis p_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction 3. Conjugation Reaction (Room temp, 30-60 min) p_protein->reaction p_dye 2. Prepare Atto 390 Stock (Anhydrous DMSO/DMF) p_dye->reaction purify 4. Separation of Conjugate (e.g., Size Exclusion Chromatography) reaction->purify characterize 5. Characterization (DOL Calculation, SDS-PAGE) purify->characterize

Figure 1. Overall experimental workflow for protein labeling and purification.
Protocol 1: Labeling of Proteins with Atto 390 NHS-Ester

This protocol is adapted for labeling with Atto 390 NHS-ester, which targets primary amines.

Materials:

  • Protein of interest (2-5 mg/mL)

  • Atto 390 NHS-Ester (e.g., Sigma-Aldrich)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, PBS can be used with the pH adjusted to 8.3.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching solution (optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

Procedure:

  • Protein Preparation :

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) or ammonium salts, as these will compete with the labeling reaction.

  • Dye Preparation :

    • Immediately before use, prepare a stock solution of Atto 390 NHS-ester by dissolving it in anhydrous DMSO or DMF to a concentration of 2 mg/mL. Protect from light.

  • Conjugation Reaction :

    • While gently stirring, add a 2 to 15-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio depends on the protein and must be determined empirically. A 4:1 to 10:1 molar excess is a common starting point for antibodies.

    • Incubate the reaction at room temperature for 30-60 minutes with continuous stirring. Protect the reaction from light.

  • Reaction Quenching (Optional) :

    • The reaction can be stopped by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS-ester. Incubate for 30 minutes. This step is often omitted if the sample proceeds immediately to purification.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates the larger protein-dye conjugate from the smaller, unreacted dye molecules.

Materials:

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-10).

  • Elution Buffer: A suitable buffer for protein stability, such as Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Column Equilibration :

    • Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.

  • Sample Application :

    • Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.

  • Elution and Fraction Collection :

    • Begin eluting the sample with the Elution Buffer.

    • The labeled protein will typically appear as the first colored band to elute from the column. The smaller, free dye will elute later as a second, slower-moving band.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 390 nm (for Atto 390 dye).

  • Pooling :

    • Pool the fractions containing the purified protein-dye conjugate (i.e., the fractions from the first peak that absorb at both 280 nm and 390 nm).

Protocol 3: High-Resolution Purification by Ion Exchange Chromatography (IEX)

IEX can be used as a polishing step to separate protein populations with different degrees of labeling. Since Atto 390 carries a net charge, labeling will alter the protein's isoelectric point (pI).

G cluster_0 1. Column Equilibration cluster_1 2. Sample Loading cluster_2 3. Elution (Salt Gradient) col1 Anion Exchange Column + + + + + + p_neg P- p_mix->p_neg Protein Mix p_pos P+ p_mix->p_pos col2 Anion Exchange Column + + + + + + p_neg->col2 p_pos->col2 Flow-through col3 Anion Exchange Column + + + + + + p_neg2 P- col3->p_neg2 Eluted Protein

Figure 2. Principle of anion exchange chromatography for protein purification.

Procedure (Anion Exchange Example):

  • Buffer Preparation :

    • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris, pH 8.0. The pH should be chosen so that the target protein is negatively charged and binds to the anion exchange resin.

    • Elution Buffer (Buffer B): Buffer A + high salt concentration, e.g., 1 M NaCl.

  • Column Equilibration :

    • Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation & Loading :

    • Ensure the labeled protein sample is in the Binding Buffer (this may require buffer exchange via dialysis or a desalting column).

    • Load the sample onto the column. Unbound and positively charged proteins will flow through.

  • Wash :

    • Wash the column with several volumes of Binding Buffer to remove any nonspecifically bound molecules.

  • Elution :

    • Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

    • Proteins will elute based on the strength of their negative charge. Collect fractions throughout the gradient.

  • Analysis :

    • Analyze fractions by absorbance (280 nm and 390 nm) and SDS-PAGE to identify those containing the purified, labeled protein.

Protocol 4: Characterization of Atto 390 Labeled Protein

A. Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 390 nm (A390).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A280 - (A390 × CF280)] / εprotein

    • Where:

      • CF280 = 0.09 for Atto 390

      • εprotein = Molar extinction coefficient of the protein at 280 nm (M-1cm-1).

  • Calculate the DOL using the following formula:

    • DOL = A390 / (εdye × Protein Conc. (M))

    • Where:

      • εdye = 24,000 M-1cm-1 for Atto 390

B. Purity Assessment

  • SDS-PAGE : Run the purified conjugate on an SDS-PAGE gel. Visualize the gel under UV light to confirm that the fluorescence co-localizes with the protein band. Subsequently, stain the gel with Coomassie Blue or a similar stain to visualize all proteins and confirm the absence of major contaminants.

Troubleshooting

Table 3: Common Issues and Solutions in Labeling and Purification

Problem Potential Cause Suggested Solution
Low Labeling Efficiency (Low DOL) - Protein concentration is too low.- Incorrect buffer pH or presence of competing amines (Tris, glycine).- Insufficient molar excess of dye.- Hydrolyzed/inactive dye. - Concentrate protein to >2 mg/mL.- Ensure labeling buffer is pH 8.0-9.0 and amine-free.- Increase the dye-to-protein molar ratio in the reaction.- Prepare fresh dye stock solution in anhydrous solvent immediately before use.
Protein Precipitation during/after Labeling - Over-labeling can alter protein pI and solubility.- High concentration of organic solvent (DMSO/DMF) from dye addition. - Reduce the molar excess of dye used in the reaction.- Keep the volume of added dye solution to <10% of the total reaction volume.
Incomplete Removal of Free Dye - Insufficient column length or resolution for SEC.- Column overloading. - Use a longer SEC column or a resin with a more appropriate fractionation range.- Reduce the sample volume applied to the column (typically <5% of the column volume).- Consider a secondary purification step like dialysis or IEX.

| Labeled Protein Appears Aggregated (elutes in void volume of SEC) | - Protein is inherently unstable under labeling conditions.- Over-labeling has induced aggregation. | - Optimize buffer conditions (pH, salt).- Reduce the molar excess of dye and/or reaction time.- Perform SEC to isolate the monomeric, correctly folded protein population. |

References

Application Notes and Protocols for the Removal of Unconjugated Atto 390 NHS Ester from Biomolecule Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules, such as proteins and antibodies, with fluorescent dyes like Atto 390 NHS ester is a cornerstone technique in modern biological research and drug development. Atto 390, a coumarin-based dye, offers high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for various applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of Atto 390 reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1]

A critical step following the conjugation reaction is the removal of unconjugated, or free, dye. The presence of residual free dye can lead to high background signals, inaccurate quantification of labeling efficiency (degree of labeling), and potential artifacts in downstream applications. This document provides detailed application notes and protocols for three common methods for the removal of unconjugated this compound from protein conjugates: size exclusion chromatography, dialysis, and acetone precipitation.

Comparison of Unconjugated Dye Removal Methods

The selection of a suitable method for the removal of unconjugated this compound depends on factors such as the scale of the experiment, the properties of the biomolecule, the required purity, and the available equipment. The following table provides a comparative overview of the three methods detailed in this document.

FeatureSize Exclusion Chromatography (Spin Column)DialysisAcetone Precipitation
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane based on a concentration gradient.Differential solubility in an organic solvent.
Typical Protein Recovery >95%80-95% (can be lower for dilute samples)80-100% (with optimized salt concentration)
Estimated Dye Removal Efficiency >98%>99% (with sufficient buffer exchanges)>95% (may require multiple precipitation cycles)
Processing Time < 15 minutes4 hours to overnight1.5 - 2.5 hours (plus optional overnight incubation)
Sample Dilution MinimalSignificantConcentrates the sample
Scalability Small to medium scaleSmall to large scaleSmall to medium scale
Cost Moderate (cost of columns)Low (cost of membranes and buffer)Low (cost of solvent)
Key Advantages Fast, high protein recovery, minimal sample dilution.Gentle, effective for large volumes, low cost.Concentrates the sample, removes other small molecule contaminants.
Key Disadvantages Potential for some protein loss on the column.Time-consuming, significant sample dilution, potential for protein loss with dilute samples.Can denature proteins, pellet can be difficult to resolubilize.

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

Size exclusion chromatography, also known as gel filtration, separates molecules based on their size.[4] Larger molecules, such as the protein-dye conjugate, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like the unconjugated Atto 390 dye, enter the pores and elute later. Spin columns pre-packed with resins like Sephadex G-25 are particularly convenient for rapid and efficient removal of free dye.

Materials:

  • Atto 390-labeled protein solution

  • Sephadex G-25 spin column (e.g., Zeba™ Spin Desalting Columns, PD SpinTrap™ G-25)

  • Equilibration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge

  • Collection tubes

Protocol:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300-500 µL of equilibration buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through.

    • Repeat the equilibration step 2-3 times.

  • Sample Application and Elution:

    • Place the equilibrated column in a clean collection tube.

    • Slowly apply the Atto 390-labeled protein sample to the center of the resin bed.

    • Centrifuge for 2-3 minutes at 1,000 x g to collect the purified protein conjugate. The unconjugated dye will be retained in the column.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Dialysis

Dialysis is a technique that separates molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane. The protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye molecules diffuse out into a larger volume of dialysis buffer.

Materials:

  • Atto 390-labeled protein solution

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Protocol:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer for at least 30 minutes. For dialysis cassettes, hydrate according to the manufacturer's instructions, typically for 2 minutes.

  • Sample Loading:

    • Secure one end of the dialysis tubing with a clip or knot.

    • Load the Atto 390-labeled protein solution into the tubing, leaving some space for potential volume changes.

    • Secure the other end of the tubing with a second clip or knot. For cassettes, inject the sample into the cassette chamber.

  • Dialysis:

    • Place the sealed dialysis tubing or cassette in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate.

    • Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. For optimal removal, perform the final dialysis step overnight.

  • Sample Recovery and Storage:

    • Carefully remove the dialysis tubing or cassette from the buffer.

    • Recover the purified protein conjugate.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Acetone Precipitation

Acetone precipitation is a method used to separate proteins from various contaminants, including free dye, by reducing their solubility. The addition of cold acetone causes the protein to precipitate out of solution, while the more soluble unconjugated dye remains in the supernatant.

Materials:

  • Atto 390-labeled protein solution

  • Ice-cold acetone (-20°C)

  • Acetone-compatible microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Resuspension buffer (e.g., PBS, pH 7.4)

Protocol:

  • Precipitation:

    • Place the Atto 390-labeled protein solution in a pre-chilled, acetone-compatible microcentrifuge tube.

    • Add four volumes of ice-cold (-20°C) acetone to the protein solution.

    • Vortex briefly and incubate at -20°C for at least 60 minutes. Incubation can be extended overnight.

  • Pelleting the Protein:

    • Centrifuge the mixture at 13,000-15,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant containing the unconjugated dye.

  • Washing the Pellet (Optional but Recommended):

    • Add one volume of cold (-20°C) acetone to the pellet.

    • Vortex briefly and centrifuge again at 13,000-15,000 x g for 10 minutes at 4°C.

    • Carefully decant and discard the supernatant.

  • Drying and Resuspension:

    • Allow the protein pellet to air-dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the protein pellet in a minimal volume of the desired buffer.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Calculation of Degree of Labeling (DoL)

After purification, it is essential to determine the degree of labeling (DoL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using absorbance measurements.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_prot_) and at the maximum absorbance wavelength of Atto 390 (~390 nm, A_dye_).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law:

    • Concentration of protein (M) = [A_prot_ - (A_dye_ × CF)] / ε_prot_

    • Concentration of dye (M) = A_dye_ / ε_dye_

    Where:

    • ε_prot_ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye_ is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / A_max_ of dye; for Atto 390, CF is approximately 0.09).

  • Calculate the Degree of Labeling (DoL):

    • DoL = Concentration of dye / Concentration of protein

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Method cluster_end End Product start Atto 390 Labeled Protein Solution (with free dye) sec Size Exclusion Chromatography start->sec Choose Method dialysis Dialysis start->dialysis Choose Method precipitation Acetone Precipitation start->precipitation Choose Method end Purified Atto 390 Protein Conjugate sec->end dialysis->end precipitation->end

Caption: Experimental workflow for the removal of unconjugated this compound.

conjugation_reaction protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Atto 390 (Stable Amide Bond) protein->conjugate atto Atto 390-NHS atto->conjugate nhs N-hydroxysuccinimide conjugate->nhs Byproduct

Caption: Reaction of this compound with a primary amine on a protein.

logical_relationship cluster_methods Purification Methods cluster_outcomes Key Outcomes sec Size Exclusion Chromatography speed Speed sec->speed Fast recovery Protein Recovery sec->recovery High purity Purity sec->purity High concentration Sample Concentration sec->concentration Maintained dialysis Dialysis dialysis->speed Slow dialysis->recovery Variable dialysis->purity Very High dialysis->concentration Diluted precipitation Acetone Precipitation precipitation->speed Moderate precipitation->recovery High precipitation->purity High precipitation->concentration Increased

Caption: Logical relationship between purification methods and key outcomes.

References

Application Notes and Protocols for Atto 390 NHS Ester in Flow Cytometry (FACS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 390 is a fluorescent dye belonging to the coumarin family, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester derivative is a reactive form that readily couples with primary amino groups of proteins, such as antibodies, making it a valuable tool for fluorescently labeling biomolecules for various life science applications, including flow cytometry.[1] This document provides detailed application notes and protocols for the use of Atto 390 NHS ester in flow cytometry, from antibody conjugation to cell staining and data analysis. Atto 390 is excitable by the violet laser (around 405 nm), making it suitable for inclusion in multicolor flow cytometry panels.

Properties of this compound

A comprehensive understanding of the spectral properties of Atto 390 is crucial for successful experimental design and data interpretation in flow cytometry.

PropertyValueReference
Excitation Maximum (λex)390 nm
Emission Maximum (λem)479 nm
Molar Extinction Coefficient (εmax)24,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl)90%
Fluorescence Lifetime (τfl)5.0 ns
Molecular Weight (NHS ester)440 g/mol

Experimental Protocols

I. Protocol for Antibody Conjugation with this compound

This protocol details the steps for conjugating this compound to a primary antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2 mg/mL. Protein concentrations below this may decrease labeling efficiency.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • The optimal molar excess of dye to protein can vary. For initial experiments with antibodies, a 4:1 to 15:1 molar excess of this compound to the antibody is recommended.

    • Add the calculated volume of the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute is the conjugated antibody.

  • Storage of the Conjugate:

    • Store the purified Atto 390-conjugated antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.

G Workflow for Antibody Conjugation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep Antibody in Amine-Free Buffer mixing Mix Antibody and Dye (Molar Excess) antibody_prep->mixing dye_prep This compound in DMSO/DMF dye_prep->mixing incubation Incubate 30-60 min (Room Temperature, Dark) mixing->incubation purification Gel Filtration (e.g., Sephadex G-25) incubation->purification storage Store Conjugate (4°C or -20°C, Dark) purification->storage

Caption: Antibody conjugation workflow.

II. Protocol for Cell Surface Staining

This protocol describes the staining of cell surface antigens using an Atto 390-conjugated antibody.

Materials:

  • Single-cell suspension (1 x 10^6 cells/sample)

  • Staining Buffer: PBS with 1-2% BSA or FCS

  • Atto 390-conjugated primary antibody

  • (Optional) Fc block

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10^6 cells/100 µL in cold Staining Buffer.

  • (Optional) Fc Receptor Blocking: To reduce non-specific binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Atto 390-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant after each wash.

  • (Optional) Viability Staining: If a viability dye is used, follow the manufacturer's instructions for staining.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with a violet laser.

III. Protocol for Intracellular Staining (e.g., Ki-67)

This protocol is for staining intracellular antigens, such as the proliferation marker Ki-67.

Materials:

  • Single-cell suspension (1 x 10^6 cells/sample)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

  • Staining Buffer

  • Atto 390-conjugated anti-Ki-67 antibody

Procedure:

  • Cell Surface Staining (if applicable): Perform cell surface staining as described in Protocol II.

  • Fixation:

    • After surface staining, wash the cells and resuspend them in Fixation Buffer.

    • Incubate for 10-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells once with Staining Buffer.

    • Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Intracellular Antibody Staining:

    • Wash the cells once with Permeabilization Buffer.

    • Add the optimal concentration of the Atto 390-conjugated anti-Ki-67 antibody (diluted in Permeabilization Buffer).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in Staining Buffer.

    • Analyze on a flow cytometer.

G General Flow Cytometry Workflow start Single-Cell Suspension staining Staining with Atto 390-conjugated Ab start->staining wash Wash to Remove Unbound Ab staining->wash acquisition Data Acquisition (Flow Cytometer) wash->acquisition analysis Data Analysis acquisition->analysis

Caption: Flow cytometry workflow.

Data Presentation

Antibody Titration

To determine the optimal antibody concentration for staining, a titration should be performed. This involves staining cells with a series of antibody dilutions and identifying the concentration that provides the best signal-to-noise ratio.

Table 1: Representative Antibody Titration Data

Antibody DilutionAntibody Concentration (µg/mL)Mean Fluorescence Intensity (MFI) - Positive PopulationMean Fluorescence Intensity (MFI) - Negative PopulationStaining Index (SI)*
1:502.0850035023.3
1:1001.0920028031.9
1:2000.5880022039.0
1:400 0.25 7500 150 49.0
1:8000.125520012042.3
1:16000.0625310010030.0

*Staining Index (SI) = (MFI positive - MFI negative) / (2 x Standard Deviation negative)

In this example, the 1:400 dilution provides the highest Staining Index, indicating the optimal concentration for this antibody.

Application Example: Analysis of Cell Proliferation

Atto 390-conjugated antibodies can be used to study various cellular processes. For instance, an anti-Ki-67 antibody conjugated with Atto 390 can be used to assess cell proliferation. Ki-67 is a nuclear protein associated with cellular proliferation and is present during all active phases of the cell cycle (G1, S, G2, and M) but absent in resting cells (G0).

The PI3K/Akt signaling pathway is a key regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. Flow cytometry can be used to analyze the phosphorylation status of key proteins in this pathway, such as Akt, in conjunction with cell proliferation markers like Ki-67.

G Simplified PI3K/Akt Signaling Pathway in Cell Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation (e.g., Ki-67 expression) mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Suboptimal antibody concentration.Perform an antibody titration to determine the optimal concentration.
Low antigen expression.Use a positive control cell line known to express the target antigen.
Inefficient conjugation.Verify the conjugation protocol and ensure the absence of amine-containing buffers.
Photobleaching of the fluorophore.Protect stained samples from light.
High Background Staining Non-specific antibody binding.Use an Fc block and ensure proper washing steps.
Antibody concentration is too high.Use a lower concentration of the antibody as determined by titration.
Dead cells are binding the antibody.Use a viability dye to exclude dead cells from the analysis.
Spectral Overlap Emission of Atto 390 overlaps with other fluorophores in the panel.Use appropriate compensation controls (single-stained samples) to correct for spectral overlap.

References

Atto 390 NHS Ester for Immunofluorescence (IF) Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atto 390 NHS ester in immunofluorescence (IF) microscopy. Atto 390 is a fluorescent dye belonging to the coumarin family, known for its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it an excellent choice for various fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on proteins, such as antibodies, creating stable amide bonds.[3][]

Properties of Atto 390 Dye

Atto 390 exhibits spectral properties that make it suitable for excitation with common laser lines and light sources used in fluorescence microscopy. Its key characteristics are summarized in the table below.

Table 1: Spectroscopic and Physical Properties of Atto 390
PropertyValueReference(s)
Maximum Excitation Wavelength (λex)390 nm
Maximum Emission Wavelength (λem)476 - 479 nm
Molar Extinction Coefficient (εmax)24,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf)0.90
Fluorescence Lifetime (τfl)5.0 ns
Molecular Weight (NHS Ester)~440.50 g/mol
Recommended Laser Line405 nm
StructureCoumarin derivative
SolubilityPolar solvents (e.g., DMSO, DMF)

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to antibodies and a general protocol for subsequent immunofluorescence staining of cultured cells.

Protocol: Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling an antibody with this compound. The efficiency of the reaction is dependent on pH and the absence of amine-containing buffers.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL for optimal labeling.

    • If the antibody solution contains amine-containing substances like Tris or glycine, it must be dialyzed against PBS (pH 7.2-7.4) to remove these interfering compounds.

    • Adjust the pH of the antibody solution to 8.3-9.0 by adding the Reaction Buffer. A common approach is to add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-9.0).

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Extended storage of the dye stock solution is not recommended as the NHS ester is moisture-sensitive and can hydrolyze.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody can vary depending on the specific antibody and desired degree of labeling (DOL). A starting point is a 4:1 to 15:1 molar excess of this compound to the antibody.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored band to elute is the Atto 390-conjugated antibody. The second, slower-moving band contains the free, hydrolyzed dye.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~390 nm).

  • Storage:

    • Store the purified antibody-dye conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Diagram: Antibody Conjugation Workflow

Antibody_Conjugation_Workflow Ab_Prep Antibody Preparation (Amine-free buffer, pH 8.3-9.0) Conjugation Conjugation Reaction (Room Temp, 30-60 min) Ab_Prep->Conjugation Dye_Prep This compound Stock Solution (in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Gel Filtration) Conjugation->Purification Final_Product Atto 390-Labeled Antibody Purification->Final_Product

Caption: Workflow for labeling antibodies with this compound.

Diagram: NHS Ester Reaction Mechanism

NHS_Ester_Reaction Reactants Antibody-NH₂ (Primary Amine) Atto 390-NHS Ester Reaction_Step Nucleophilic Acyl Substitution (pH 7.2-8.5) Reactants->Reaction_Step Products Atto 390-Antibody Conjugate (Stable Amide Bond) N-hydroxysuccinimide (Leaving Group) Reaction_Step->Products

Caption: Reaction of an NHS ester with a primary amine on an antibody.

Protocol: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for direct immunofluorescence staining using a primary antibody directly conjugated to Atto 390.

Materials:

  • Cultured cells grown on coverslips or in imaging-compatible plates

  • Atto 390-conjugated primary antibody

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Nuclear Counterstain (optional, e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Rinse the cells twice with PBS to remove culture medium.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature. Alternatively, ice-cold methanol can be used for 5-10 minutes at -20°C, depending on the antigen.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the Atto 390-conjugated primary antibody in Blocking Buffer to its optimal working concentration (this needs to be determined empirically, but a starting range of 1-10 µg/mL is common).

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Rinse briefly with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Atto 390 (e.g., excitation around 390-405 nm and emission around 479 nm).

Diagram: Immunofluorescence Staining Workflow

IF_Workflow Start Cultured Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Antibody_Incubation Incubation with Atto 390-conjugated Antibody Blocking->Antibody_Incubation Washing Washing Steps Antibody_Incubation->Washing Mounting Mounting (Antifade Medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for direct immunofluorescence staining.

Troubleshooting

Table 2: Common Issues and Solutions in Immunofluorescence
IssuePossible CauseSuggested Solution
High Background Insufficient blockingIncrease blocking time or BSA concentration.
Antibody concentration too highTitrate the antibody to determine the optimal concentration.
Inadequate washingIncrease the number and/or duration of wash steps.
Weak or No Signal Antibody concentration too lowIncrease antibody concentration.
Inefficient conjugation (low DOL)Optimize the antibody conjugation protocol (e.g., adjust dye:protein ratio).
Antigen degradationUse fresh fixative and optimize fixation time.
PhotobleachingMinimize light exposure during staining and imaging. Use an antifade mounting medium.
Non-specific Staining Cross-reactivity of the antibodyRun appropriate controls, including a negative control without the primary antibody.
Hydrophobic interactionsInclude detergents like Tween-20 in the wash buffers.

Conclusion

This compound is a versatile and robust fluorescent label for preparing antibody conjugates for immunofluorescence microscopy. Its favorable spectroscopic properties and the straightforward NHS ester chemistry allow for the reliable generation of brightly fluorescent probes. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize Atto 390 for high-quality imaging of cellular targets.

References

Atto 390 NHS Ester: Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atto 390 NHS ester for the labeling of oligonucleotide probes and their subsequent application in Fluorescence In Situ Hybridization (FISH). Atto 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it a suitable candidate for sensitive and demanding applications like FISH.[1][2][3][4]

Core Concepts and Properties of Atto 390

Atto 390 is a fluorescent dye that belongs to the coumarin family. Its rigid molecular structure contributes to its notable photostability and high fluorescence quantum yield, which are critical for generating bright and stable signals in fluorescence microscopy. The N-hydroxysuccinimide (NHS) ester functional group facilitates the straightforward and efficient labeling of molecules containing primary amino groups, such as amine-modified oligonucleotides used as probes in FISH. The NHS ester reacts with primary amines at a pH of 7-9 to form stable covalent amide bonds.

Photophysical and Chemical Properties of Atto 390

A summary of the key quantitative data for Atto 390 is presented in the table below, providing a clear comparison of its essential properties.

PropertyValueReference
Excitation Maximum (λ_abs_)390 nm
Emission Maximum (λ_em_)475 nm
Molar Extinction Coefficient (ε_max_)2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (η_fl_)90%
Fluorescence Lifetime (τ_fl_)5.0 ns
Molecular Weight (MW)440.50 g/mol
SolubilitySoluble in DMSO, DMF
ReactivityReacts with primary amines

Experimental Protocols

I. Labeling of Amine-Modified Oligonucleotide Probes with this compound

This protocol outlines the steps for covalently labeling an amine-modified oligonucleotide probe with this compound.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Sodium Bicarbonate buffer (pH 9.0)

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in the 0.2 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the reactive this compound solution to the oligonucleotide solution.

    • Mix thoroughly by vortexing and incubate for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Probe:

    • Separate the labeled probe from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • Elute the column with PBS and collect the fractions. The first colored band to elute is the labeled oligonucleotide.

    • Alternatively, purification can be performed using HPLC.

  • Quantification of the Labeled Probe:

    • Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 390 nm (for Atto 390) using a spectrophotometer.

    • The degree of labeling can be estimated using the molar extinction coefficients of the oligonucleotide and Atto 390.

  • Storage: Store the labeled probe at -20°C in the dark.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Oligo Dissolve Amine-Modified Oligonucleotide in Buffer Mix Mix Oligonucleotide and Dye Solutions Oligo->Mix Dye Dissolve this compound in Anhydrous Solvent Dye->Mix Incubate Incubate at Room Temperature in the Dark Mix->Incubate Purify Purify Labeled Probe (Gel Filtration or HPLC) Incubate->Purify Quantify Quantify and Determine Degree of Labeling Purify->Quantify Store Store at -20°C Quantify->Store

Caption: Workflow for labeling oligonucleotide probes with this compound.

II. Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for performing FISH using an Atto 390-labeled probe on fixed cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required depending on the specific application and sample type.

Materials:

  • Atto 390-labeled oligonucleotide probe

  • Cultured cells on coverslips or microscope slides

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Grow cells on sterile coverslips or slides to the desired confluency.

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Hybridization:

    • Prepare the hybridization solution containing the Atto 390-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Denature the probe and target DNA by heating the slide at 75-85°C for 5-10 minutes.

    • Apply the hybridization solution to the coverslip and incubate in a humidified chamber at a temperature suitable for your probe (e.g., 37-42°C) overnight.

  • Washing:

    • Wash the slides to remove the unbound probe. A typical wash series might be:

      • 2x SSC at 42°C for 15 minutes.

      • 0.1x SSC at 60°C for 10 minutes.

      • 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution for 5-10 minutes.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for Atto 390 (Excitation/Emission: ~390/475 nm) and DAPI.

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization cluster_imaging Imaging Fix Fixation Permeabilize Permeabilization Fix->Permeabilize Denature Denaturation Permeabilize->Denature Hybridize Hybridization with Atto 390 Probe Denature->Hybridize Wash Washing Hybridize->Wash Counterstain Counterstaining (DAPI) Wash->Counterstain Mount Mounting Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH).

Troubleshooting

Common issues in FISH experiments and potential solutions are outlined below.

IssuePotential CauseSuggested Solution
Weak or No Signal - Inefficient probe labeling- Low probe concentration- Incomplete denaturation- Insufficient permeabilization- Verify probe labeling efficiency- Increase probe concentration or hybridization time- Optimize denaturation conditions (temperature and time)- Optimize permeabilization step
High Background - Incomplete removal of unbound probe- Non-specific probe binding- Increase stringency of washes (higher temperature, lower salt concentration)- Add blocking agents (e.g., Cot-1 DNA) to the hybridization buffer
Uneven Signal - Uneven probe distribution- Air bubbles during hybridization- Ensure uniform application of the probe solution- Carefully apply the coverslip to avoid trapping air bubbles

Concluding Remarks

This compound is a valuable tool for labeling oligonucleotide probes for FISH applications. Its favorable photophysical properties contribute to the generation of bright and stable fluorescent signals, enabling sensitive detection of specific nucleic acid sequences within cells and tissues. By following the detailed protocols for probe labeling and FISH, and considering the troubleshooting guidelines, researchers can successfully employ Atto 390 for high-quality fluorescence imaging.

References

Application Notes & Protocols: Atto 390 NHS Ester for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Atto 390 NHS ester for super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Introduction to this compound

Atto 390 is a fluorescent dye based on a coumarin structure, characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] These properties make it a valuable tool for various fluorescence-based applications, including high-sensitivity detection and single-molecule work.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins and antibodies, forming a stable amide bond.[3][4] This makes this compound a versatile reagent for preparing fluorescently labeled conjugates for advanced microscopy.

Photophysical and Chemical Properties

The key characteristics of Atto 390 are summarized below. These properties are essential for designing imaging experiments and selecting appropriate instrument settings.

PropertyValueReference
Excitation Maximum (λ_abs_) 390 nm
Emission Maximum (λ_fl_) 476 nm
Molar Extinction Coefficient (ε_max_) 2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (η_fl_) 90%
Fluorescence Lifetime (τ_fl_) 5.0 ns
Molecular Weight (NHS Ester) 440 g/mol
Structure Coumarin-based
Solubility DMSO, DMF (anhydrous)

Protocol: Antibody Labeling with this compound

This protocol details a standard procedure for conjugating this compound to an IgG antibody. The protocol can be adapted for other proteins, although molar ratios may need optimization.

Required Materials
  • Antibody (or other protein) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃) solution, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25 size-exclusion column).

  • Phosphate-buffered saline (PBS), pH ~7.4.

Experimental Workflow for Antibody Labeling

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification cluster_final Final Product prep_ab Prepare Antibody (2 mg/mL in PBS) adjust_ph Adjust Antibody Solution pH to ~8.3 with NaHCO₃ prep_ab->adjust_ph prep_dye Dissolve Atto 390 NHS in anhydrous DMSO (e.g., 2 mg/mL) add_dye Add Dye Solution to Antibody (Molar Ratio 4:1 to 15:1) prep_dye->add_dye prep_buffer Prepare 1 M NaHCO₃ (pH 8.3-8.5) prep_buffer->adjust_ph adjust_ph->add_dye incubate Incubate for 1 hour at Room Temperature (in the dark) add_dye->incubate purify Separate Conjugate from Free Dye via Size-Exclusion Chromatography (G-25) incubate->purify collect Collect First Colored Band (Labeled Antibody) purify->collect storage Store Labeled Antibody at 4°C (short-term) or -20°C (long-term) collect->storage

Workflow for conjugating this compound to an antibody.
Step-by-Step Procedure

  • Prepare the Antibody Solution:

    • Dissolve the antibody in an amine-free buffer like PBS. The recommended concentration is 2 mg/mL. Using concentrations below this may decrease labeling efficiency.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.

  • Adjust pH:

    • For the labeling reaction to proceed efficiently, the pH of the antibody solution must be between 8.0 and 8.5.

    • Add a small volume (e.g., 1/10th of the total volume) of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 2 mg/mL. NHS esters are moisture-sensitive, and solutions should be prepared fresh.

  • Perform the Labeling Reaction:

    • Add the calculated amount of dye solution to the antibody solution while gently stirring. For IgG antibodies (MW ~150 kDa), a molar excess of dye-to-protein of 4:1 to 15:1 is recommended as a starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH ~7.2).

    • Apply the reaction mixture to the top of the column.

    • Elute with PBS. The first colored band to elute is the labeled antibody, while the free, unconjugated dye will elute later in a second band.

  • Store the Conjugate:

    • Store the purified antibody conjugate under the same conditions as the unlabeled antibody. For short-term storage, 4°C is suitable. For long-term storage, store at -20°C, potentially with a cryoprotectant like glycerol.

Application Note: Atto 390 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit by selectively deactivating fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. This narrows the effective fluorescence emission area, leading to a significant increase in resolution. The choice of fluorophore is critical, as it must be efficiently depleted by the STED laser without excessive photobleaching.

Atto 390 has been successfully demonstrated as a suitable dye for STED microscopy. Its high photostability and fluorescence quantum yield are advantageous for withstanding the high laser powers used in STED imaging.

Experimental Workflow for STED Imaging

G cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging STED Imaging cluster_analysis Data Analysis cell_culture Culture Cells on Coverslips fix_perm Fix & Permeabilize Cells (e.g., Methanol or PFA/Triton) cell_culture->fix_perm blocking Block with BSA or Normal Serum fix_perm->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Atto 390- labeled Secondary Antibody primary_ab->secondary_ab wash Wash Excess Antibody secondary_ab->wash mount Mount Sample in Refractive Index-matched Mounting Medium wash->mount image Acquire Image using 405 nm Excitation and 532 nm Depletion Lasers mount->image reconstruct Image Reconstruction & Analysis image->reconstruct

General workflow for immunofluorescence STED microscopy.
Protocol for STED Imaging with Atto 390

This protocol provides a starting point for imaging Atto 390-labeled structures with STED microscopy.

  • Sample Preparation and Labeling:

    • Prepare biological samples (e.g., cultured cells on coverslips) using standard immunofluorescence protocols. This typically involves fixation (e.g., with 4% PFA or ice-cold methanol), permeabilization (if targeting intracellular antigens, e.g., with 0.1% Triton X-100), and blocking of non-specific binding sites.

    • Incubate with a primary antibody specific to the target of interest.

    • Incubate with a secondary antibody conjugated to Atto 390.

    • Wash thoroughly to remove unbound antibodies.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium with a refractive index matched to the immersion oil of the objective lens (e.g., n ≈ 1.518). This is critical for optimal STED performance.

  • STED Microscope Configuration:

    • Excitation Laser: A 405 nm continuous wave (CW) laser is used to excite Atto 390 fluorescence.

    • Depletion (STED) Laser: A 532 nm CW laser is used for stimulated emission depletion. The STED laser should be shaped into a donut profile at the focal plane.

    • Detection: Fluorescence emission should be collected in a window centered around Atto 390's emission maximum (e.g., 460-500 nm).

  • Image Acquisition:

    • Locate the region of interest using the excitation laser in confocal mode.

    • Activate the STED laser and adjust its power to achieve the desired resolution improvement. Higher STED power generally leads to better resolution but can also increase photobleaching.

    • Acquire the final super-resolution image by scanning both co-aligned laser beams across the sample.

Expected Performance

The performance of Atto 390 in STED microscopy has been experimentally verified.

ParameterAchieved ValueReference
Excitation Wavelength 405 nm (CW)
Depletion Wavelength 532 nm (CW)
Achieved Spatial Resolution ~70 nm

Application Note: Atto 390 for dSTORM / PALM

Single-Molecule Localization Microscopy (SMLM) techniques like (d)STORM and PALM build a super-resolution image by precisely localizing individual fluorescent molecules that are stochastically switched between a fluorescent 'ON' state and a dark 'OFF' state. For dSTORM, this photoswitching is typically induced for conventional organic dyes by using a specific imaging buffer containing a reducing agent.

While Atto 390 is reported to be suitable for SMLM techniques like dSTORM and PALM, its application is not as widely documented as that of cyanine-based dyes (e.g., Alexa Fluor 647). The coumarin structure of Atto 390 may require different buffer conditions to achieve the optimal blinking characteristics necessary for dSTORM. The protocol below is a general starting point and requires empirical optimization.

Experimental Workflow for dSTORM Imaging

G cluster_prep Sample Preparation cluster_buffer Buffer Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis prep_sample Prepare and Label Sample (as per STED protocol) mount Mount Sample in dSTORM Buffer prep_sample->mount prep_buffer Prepare dSTORM Imaging Buffer (e.g., GLOX + Thiol) prep_buffer->mount image Acquire Thousands of Frames (High laser power to induce blinking) mount->image localize Localize Single Molecule Events in Each Frame image->localize reconstruct Reconstruct Super-Resolution Image from Localizations localize->reconstruct

General workflow for dSTORM super-resolution microscopy.
General Protocol for dSTORM Imaging

Note: This is a generalized protocol. The optimal thiol and its concentration for inducing photoswitching in Atto 390 must be determined experimentally.

  • Sample Preparation and Labeling:

    • Prepare and label the sample as described in the STED protocol (Section 4.2, Step 1). High labeling density is crucial for resolving structures according to the Nyquist criterion.

  • Prepare dSTORM Imaging Buffer:

    • A common dSTORM buffer formulation consists of an enzymatic oxygen scavenging system (GLOX) and a thiol.

    • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

    • GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 µL of Catalase solution (e.g., 17 mg/mL) in 200 µL of a Tris/NaCl buffer. Store at 4°C for up to 2 weeks.

    • Thiol Solution: Prepare a stock of a thiol like Cysteamine (MEA) (e.g., 1 M in HCl) or β-mercaptoethanol (BME).

    • Final Imaging Buffer (prepare fresh): To ~700 µL of Buffer B, add ~7 µL of GLOX solution and the thiol. A common starting concentration for MEA is 10-100 mM. The optimal concentration for Atto 390 needs to be tested.

  • Image Acquisition:

    • Mount the labeled sample using the freshly prepared dSTORM buffer.

    • Use a widefield fluorescence microscope (TIRF is often preferred to reduce background) equipped with a high-power 405 nm laser.

    • Illuminate the sample with high laser intensity to drive most fluorophores into a dark state.

    • Acquire a long series of images (typically 5,000-20,000 frames) at a high frame rate, capturing the stochastic fluorescence bursts from individual Atto 390 molecules returning to the 'ON' state.

  • Data Analysis:

    • Use specialized software to process the image stack. The software identifies the precise center of each fluorescence event in each frame, generating a list of coordinates.

    • Render the final super-resolution image from the list of localized molecule coordinates.

Expected Performance
ParameterTypical Value (for other dyes)Notes for Atto 390
Localization Precision 10 - 30 nmTo be determined experimentally. Depends on photon count per event and background noise.
Blinking Buffer Thiol-based (MEA, BME)Optimal thiol and concentration for Atto 390 require validation.
Achieved Resolution 20 - 50 nmDependent on localization precision and labeling density.

References

Troubleshooting & Optimization

Technical Support Center: Atto 390 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to address common issues, particularly low labeling efficiency, encountered when using Atto 390 NHS ester for conjugating biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency with this compound consistently low?

Low labeling efficiency is most often caused by one or more of the following factors:

  • Incorrect Reaction Buffer: The presence of primary amines (e.g., Tris, glycine) in your buffer will compete with your target molecule for reaction with the dye, significantly reducing efficiency.[1][2]

  • Suboptimal pH: The optimal pH for the reaction is between 8.0 and 9.0.[3][4] If the pH is too low (<7.5), the target primary amines on the protein will be protonated and non-reactive.[5] If the pH is too high (>9.0), the hydrolysis of the NHS ester happens so rapidly that it outcompetes the labeling reaction.

  • Hydrolyzed Dye Reagent: this compound is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous DMSO or DMF to prepare the dye stock solution immediately before the experiment.

  • Low Protein Concentration: The concentration of your protein or biomolecule should ideally be between 1-10 mg/mL. Lower concentrations can decrease the reaction kinetics, favoring dye hydrolysis.

Q2: What is the optimal pH for labeling and which buffers are recommended?

The optimal reaction pH is a compromise between maximizing amine reactivity and minimizing dye hydrolysis, typically falling between pH 8.0 and 8.5 .

Recommended BuffersIncompatible Buffers
0.1 M Sodium Bicarbonate (pH 8.3)Tris (e.g., TBS)
0.1 M Phosphate Buffer (pH 8.0-8.5)Glycine
0.1 M Borate Buffer (pH 8.0-9.0)Buffers containing ammonium salts
HEPES (pH 7.5-8.5)Any buffer with primary amines

Q3: How should I handle and store the this compound?

Proper handling is critical to maintaining the reactivity of the dye.

  • Storage: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Equilibration: Before opening, always allow the vial to warm to room temperature for 15-20 minutes. This prevents moisture from condensing onto the reactive powder.

  • Reconstitution: Prepare the dye stock solution immediately before use by dissolving it in high-quality, anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not store the dye in aqueous solutions.

Q4: How do I determine if my labeling reaction was successful?

Success is quantified by calculating the Degree of Labeling (DOL) , which is the average number of dye molecules conjugated to each protein molecule. This is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~390 nm (the absorbance maximum for Atto 390). An ideal DOL for antibodies is typically between 2 and 10, while for other proteins it may be lower to preserve function.

Troubleshooting Guide

Use this guide to diagnose and solve common labeling problems.

ProblemPotential CauseRecommended Solution
Low or No Labeling (Low DOL) Incorrect Buffer: Buffer contains primary amines (Tris, glycine).Perform a buffer exchange into a recommended buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column before labeling.
Incorrect pH: pH is too low (<7.5) or too high (>9.0).Verify the pH of your protein solution just before adding the dye. Adjust to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.
Hydrolyzed Dye: Dye was exposed to moisture or stored improperly.Use a fresh vial of dye. Ensure it is warmed to room temperature before opening. Reconstitute in fresh, anhydrous DMSO or DMF immediately before use.
Competing Substances: Sample contains nucleophiles like sodium azide (>3 mM) or other amine-containing stabilizers.Remove interfering substances by dialysis or gel filtration prior to labeling.
Precipitation of Protein during Labeling High Dye:Protein Ratio: Too much hydrophobic dye added to the protein.Reduce the molar excess of the dye in the reaction. Perform a trial run with different ratios to find the optimal balance.
Organic Solvent: The volume of DMSO/DMF added exceeded 10% of the total reaction volume.Prepare a more concentrated dye stock solution to minimize the volume of organic solvent added to the aqueous protein solution.
Inaccurate DOL Calculation Incomplete Removal of Free Dye: Unconjugated dye remains in the sample, artificially inflating the absorbance at 390 nm.Purify the conjugate thoroughly using a suitable gel filtration column (e.g., Sephadex G-25) or extensive dialysis until no free dye is detected in the flow-through/dialysate.

Experimental Protocols & Visualizations

Diagram: NHS Ester Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis p1 Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.0-8.5) r1 Add Dye to Protein (Target Molar Ratio) p1->r1 p2 Prepare Dye (Dissolve Atto 390 NHS in anhydrous DMSO) p2->r1 r2 Incubate (1-2 hours, RT, dark) r1->r2 u1 Purify Conjugate (Gel Filtration / Dialysis) r2->u1 u2 Measure Absorbance (A280 and A390) u1->u2 u3 Calculate DOL u2->u3

Caption: General experimental workflow for protein labeling with this compound.

Protocol 1: Standard Protein Labeling with this compound

This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).

  • Prepare the Protein Solution:

    • Dissolve 1 mg of antibody in 0.5 mL of cold 0.1 M sodium bicarbonate buffer, pH 8.3. The final protein concentration should be 2 mg/mL.

    • Ensure the buffer is free of amines (Tris, etc.) and interfering substances. If necessary, perform a buffer exchange first.

  • Prepare the Dye Solution:

    • Allow the vial of this compound (MW: 440.4 g/mol ) to warm to room temperature.

    • Prepare a 10 mg/mL stock solution by adding 10 µL of anhydrous DMSO to 0.1 mg of the dye. This solution must be prepared fresh.

  • Perform the Labeling Reaction:

    • To achieve a 10-fold molar excess, add 2.9 µL of the 10 mg/mL dye solution to the 0.5 mL protein solution.

    • Mix gently by pipetting up and down (do not vortex).

    • Incubate for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Stop the reaction by removing the unreacted dye.

    • Load the reaction mixture onto a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.

    • Collect the first colored fraction, which is the labeled protein. The free dye will elute later as a separate, slower-moving band.

Diagram: Reaction vs. Competing Hydrolysis

G Dye Atto 390-NHS Ester Conjugate Atto 390-Protein (Stable Amide Bond) Dye->Conjugate Desired Reaction (pH 8.0-9.0) Hydrolyzed Atto 390-COOH (Inactive Dye) Dye->Hydrolyzed Competing Hydrolysis (Increases with pH & H2O) Protein Protein-NH2 (Primary Amine) Protein->Conjugate Water H2O (Water/Moisture) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound in an aqueous buffer.

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugate solution in a 1 cm cuvette at 280 nm (A₂₈₀) and 390 nm (A₃₉₀).

    • If the solution is too concentrated (A > 2.0), dilute it with PBS and record the dilution factor.

  • Gather Constants:

ConstantValue / FormulaNotes
MW_protein ~150,000 g/mol For a standard IgG antibody. Use the specific MW for your protein.
ε_protein ~210,000 M⁻¹cm⁻¹Molar extinction coefficient of IgG at 280 nm.
λ_max 390 nmAbsorbance maximum for Atto 390.
ε_dye ~24,000 M⁻¹cm⁻¹Molar extinction coefficient for Atto 390 at 390 nm. Note: This is an approximate value. Use the value from the manufacturer's Certificate of Analysis for best results.
CF₂₈₀ A₂₈₀ of dye / A_max of dyeCorrection factor for the dye's absorbance at 280 nm. A typical value is ~0.35.
  • Perform Calculations:

    • Step A: Calculate the concentration of the dye. [Dye] (M) = A₃₉₀ / ε_dye

    • Step B: Calculate the concentration of the protein. This requires correcting the A₂₈₀ reading for the dye's contribution. Corrected A₂₈₀ = A₂₈₀ - (A₃₉₀ * CF₂₈₀) [Protein] (M) = Corrected A₂₈₀ / ε_protein

    • Step C: Calculate the Degree of Labeling (DOL). DOL = [Dye] / [Protein]

Diagram: Troubleshooting Decision Tree

G Start Start: Low DOL Q_Buffer Is your buffer amine-free (e.g., PBS, Bicarb)? Start->Q_Buffer A_Buffer_No Action: Buffer exchange protein into a compatible buffer. Q_Buffer->A_Buffer_No No Q_pH Is the reaction pH between 8.0 and 8.5? Q_Buffer->Q_pH Yes A_pH_No Action: Adjust pH of protein solution before adding dye. Q_pH->A_pH_No No Q_Dye Was the dye dissolved in anhydrous DMSO just before use? Q_pH->Q_Dye Yes A_Dye_No Action: Use a fresh vial of dye and fresh anhydrous solvent. Q_Dye->A_Dye_No No End Review molar ratio and protein concentration. Consider a trial run. Q_Dye->End Yes

References

Atto 390 NHS ester hydrolysis and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atto 390 NHS ester. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.0 and 9.0.[1][2][3] A commonly recommended pH is 8.3, which provides a good compromise between the high reactivity of the deprotonated primary amines and the competing hydrolysis of the NHS ester.[1][2] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.

Q2: What buffers are compatible with this compound labeling reactions?

It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate buffers, adjusted to the optimal pH range of 8.0-9.0.

Q3: How should I store this compound?

Solid this compound should be stored at -20°C, protected from light and moisture. Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the product, which can cause hydrolysis. When stored correctly, the solid product is stable for at least three years.

Q4: How stable is this compound in solution?

This compound is susceptible to hydrolysis in aqueous solutions. Stock solutions should be prepared immediately before use in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The stability of the NHS ester in aqueous buffers is highly dependent on the pH. As the pH increases, the rate of hydrolysis also increases.

Troubleshooting Guides

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is lower than expected.

Possible Causes and Solutions:

  • Suboptimal pH: The reaction pH may be too low, resulting in protonated and unreactive primary amines.

    • Solution: Ensure the pH of your reaction buffer is between 8.0 and 9.0, with 8.3 being a good starting point. Use a calibrated pH meter to verify the buffer pH.

  • Presence of Amine-Containing Buffers: Your protein solution may contain buffers like Tris or glycine.

    • Solution: Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate before labeling.

  • Inactive this compound: The NHS ester may have hydrolyzed due to improper storage or handling.

    • Solution: Always allow the vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. You can assess the reactivity of the NHS ester using a spectrophotometric assay (see Experimental Protocols).

  • Low Protein Concentration: Dilute protein solutions can favor the competing hydrolysis reaction.

    • Solution: It is recommended to use a protein concentration of at least 2 mg/mL for efficient labeling.

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound will lead to a low DOL.

    • Solution: Optimize the molar ratio of dye to protein. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

Protein Precipitation During Labeling

Problem: The protein precipitates out of solution during the labeling reaction.

Possible Causes and Solutions:

  • High Dye-to-Protein Ratio: An excessive amount of the dye, which may have hydrophobic properties, can lead to aggregation and precipitation.

    • Solution: Reduce the molar excess of the this compound.

  • High Concentration of Organic Solvent: The solvent used to dissolve the NHS ester (DMSO or DMF) can denature the protein at high concentrations.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%. Add the dye stock solution to the protein solution slowly while gently vortexing.

  • Inherent Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).

    • Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).

Quantitative Data

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to the desired concentration.

  • Reaction: Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This method assesses the reactivity of the NHS ester by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis. NHS absorbs light at approximately 260 nm.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then add the buffer. Prepare a control tube with the buffer (and solvent if used).

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is within the linear range.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Measure Final Absorbance (A_final): Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • If A_final is significantly greater than A_initial, the NHS ester is active.

    • If A_final is not measurably greater than A_initial, the NHS ester has likely been hydrolyzed and is inactive.

Visualizations

Hydrolysis_vs_Aminolysis Atto390_NHS Atto 390-NHS Ester (Reactive) Conjugate Atto 390-Protein Conjugate (Stable Amide Bond) Atto390_NHS->Conjugate Aminolysis (Desired Reaction) pH 8.0-9.0 Hydrolyzed_Dye Atto 390-Carboxylate (Inactive) Atto390_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Increases with pH Protein_NH2 Protein-NH2 (Primary Amine) H2O H2O (Water/Hydroxide)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Low Labeling Efficiency check_pH Is buffer pH 8.0-9.0? start->check_pH check_buffer_amines Is buffer amine-free (e.g., no Tris, glycine)? check_pH->check_buffer_amines Yes adjust_pH Adjust pH to 8.3 check_pH->adjust_pH No check_dye_activity Is NHS ester active? (Freshly prepared?) check_buffer_amines->check_dye_activity Yes buffer_exchange Buffer exchange to amine-free buffer check_buffer_amines->buffer_exchange No check_protein_conc Is protein concentration ≥ 2 mg/mL? check_dye_activity->check_protein_conc Yes use_fresh_dye Use fresh, properly stored NHS ester check_dye_activity->use_fresh_dye No optimize_ratio Optimize dye:protein molar ratio check_protein_conc->optimize_ratio Yes concentrate_protein Concentrate protein check_protein_conc->concentrate_protein No success Labeling successful optimize_ratio->success adjust_pH->check_buffer_amines buffer_exchange->check_dye_activity use_fresh_dye->check_protein_conc concentrate_protein->optimize_ratio

Caption: Troubleshooting workflow for low labeling efficiency.

References

ATTO 390 Labeling Technical Support Center: Impact of Amine-Containing Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of amine-containing buffers, such as Tris, on the efficiency of Atto 390 labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer for my Atto 390 NHS ester labeling reaction?

A1: It is strongly discouraged to use Tris (tris(hydroxymethyl)aminomethane) or other primary amine-containing buffers for labeling with Atto 390 N-hydroxysuccinimidyl (NHS) ester.[1][2][3] The primary amine in the Tris buffer will compete with the primary amines on your target molecule (e.g., lysine residues on a protein) for the reactive NHS ester, significantly reducing the labeling efficiency of your target.[1][3]

Q2: What is the chemical basis for the interference of Tris buffer in Atto 390 labeling?

A2: this compound is an amine-reactive labeling reagent. The NHS ester group reacts with unprotonated primary aliphatic amines to form a stable amide bond. Tris buffer contains a primary amine that can also react with the this compound, effectively quenching the dye and making it unavailable for labeling your protein or molecule of interest. This competitive reaction is illustrated in the signaling pathway diagram below.

Q3: What are the recommended buffers for this compound labeling?

A3: For optimal labeling efficiency, it is recommended to use amine-free buffers. Commonly used buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate buffer, or sodium borate buffer. The reaction should be performed at a pH between 8.0 and 9.0, with a pH of 8.3 being a good compromise to ensure that the primary amines on the target molecule are sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.

Q4: I accidentally used a buffer containing Tris. Is there any way to salvage my experiment?

A4: If the labeling reaction has already been performed in a Tris-containing buffer, the efficiency will likely be very low. It is recommended to remove the Tris buffer from your sample before labeling. This can be achieved through dialysis, diafiltration, or using a desalting column to exchange the buffer to a recommended amine-free buffer like PBS.

Q5: How critical is the pH of the reaction buffer for Atto 390 labeling?

A5: The pH is a critical parameter for successful labeling. The primary amino groups on proteins are reactive towards NHS esters only in their unprotonated form. At a pH below 8, a significant portion of these amines will be protonated (-NH3+) and thus unreactive. Conversely, at a pH above 9.0, the hydrolysis of the this compound increases significantly, which competes with the labeling reaction. Therefore, maintaining the pH within the optimal range of 8.0-9.0 is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Presence of primary amine-containing substances (e.g., Tris, glycine, or ammonium salts) in the reaction buffer.Perform a buffer exchange of your sample into an amine-free buffer such as PBS or 0.1 M sodium bicarbonate (pH 8.3) prior to labeling.
Incorrect pH of the reaction buffer.Verify that the pH of your reaction buffer is within the optimal range of 8.0-9.0. A pH of 8.3 is often a good starting point.
Hydrolysis of the this compound.Prepare the this compound solution immediately before use. Avoid moisture and use anhydrous, amine-free solvents like DMSO or DMF for the stock solution.
High Background Fluorescence Unreacted, hydrolyzed Atto 390 dye in the final sample.Purify the labeled conjugate to remove any free dye using gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.
Non-specific binding of the labeled protein.Ensure proper blocking steps in your downstream application (e.g., Western blot, ELISA). Consider including a non-ionic detergent like Tween-20 in your wash buffers.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of a typical NHS ester at different pH values. As the pH increases, the rate of hydrolysis competes more significantly with the desired aminolysis (labeling) reaction.

pHTemperatureApproximate Half-life of NHS Ester
7.0Room Temperature~1 hour
8.0Room Temperature~30 minutes
8.5Room Temperature~20 minutes
9.0Room Temperature~10 minutes

Note: These values are approximations and can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

Protocol 1: Buffer Exchange to Remove Amine-Containing Buffers

This protocol describes the removal of interfering amine-containing buffers like Tris from a protein sample before labeling with this compound.

  • Select a Method: Choose a suitable buffer exchange method based on your sample volume and concentration. Common methods include:

    • Dialysis: For larger sample volumes (>1 mL).

    • Desalting Columns (Gel Filtration): For rapid buffer exchange of smaller volumes (0.1 - 2 mL).

    • Spin Concentrators (Diafiltration): For concentrating and buffer exchanging samples.

  • Prepare the Amine-Free Buffer: Prepare a sufficient quantity of an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Bicarbonate, pH 8.3.

  • Perform Buffer Exchange:

    • For Dialysis: Place your protein sample in a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Dialyze against at least 1000-fold excess of the amine-free buffer for 4-6 hours at 4°C. Change the buffer and repeat the dialysis for another 4-6 hours or overnight.

    • For Desalting Columns: Equilibrate the desalting column with the amine-free buffer according to the manufacturer's instructions. Apply your sample to the column and collect the fractions containing your protein, now in the desired buffer.

  • Determine Protein Concentration: After buffer exchange, determine the concentration of your protein using a standard protein assay (e.g., BCA or Bradford).

  • Proceed to Labeling: Your protein is now ready for labeling with this compound as described in the labeling protocol.

Protocol 2: Standard this compound Labeling in an Amine-Free Buffer

This protocol provides a general procedure for labeling a protein with this compound.

  • Prepare the Protein Solution: Dissolve your protein in an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve a desired molar excess (typically 10-20 fold molar excess of dye to protein is a good starting point).

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction (Optional): To quench any unreacted NHS ester, you can add a small amount of a primary amine-containing solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purify the Labeled Protein: Remove the unreacted dye and byproducts by running the reaction mixture over a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). Collect the faster-eluting, colored fraction, which contains your labeled protein.

Visualizations

cluster_0 This compound Labeling Atto390 Atto 390-NHS (Reactive Dye) Protein Protein-NH2 (Target Molecule) Atto390->Protein Aminolysis (Labeling) Tris Tris-NH2 (Competing Amine) Atto390->Tris Aminolysis (Competition) LabeledProtein Atto 390-Protein (Desired Product) QuenchedDye Atto 390-Tris (Side Product)

Caption: Competing reactions of Atto 390-NHS ester.

cluster_1 Troubleshooting Workflow: Low Labeling Efficiency Start Start: Low Labeling Efficiency CheckBuffer Check for Amine Buffers (e.g., Tris) Start->CheckBuffer AminePresent Amine Buffer Present CheckBuffer->AminePresent Yes CheckpH Check Reaction pH CheckBuffer->CheckpH No BufferExchange Perform Buffer Exchange (e.g., Dialysis) AminePresent->BufferExchange BufferExchange->CheckpH IncorrectpH pH outside 8.0-9.0 CheckpH->IncorrectpH Yes CheckDye Check Dye Activity CheckpH->CheckDye No AdjustpH Adjust pH to 8.3 IncorrectpH->AdjustpH AdjustpH->CheckDye DyeInactive Dye Hydrolyzed CheckDye->DyeInactive Yes Success Successful Labeling CheckDye->Success No UseNewDye Use Fresh Dye Stock DyeInactive->UseNewDye UseNewDye->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Optimizing Atto 390 NHS Ester Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Atto 390 NHS ester conjugation reactions. Here, you will find detailed protocols, data-driven advice, and visual aids to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for conjugating this compound to a protein?

A1: For most proteins, a reaction time of 30 to 60 minutes at room temperature is recommended.[1] However, the optimal time can vary depending on the protein's reactivity and concentration. For oligonucleotides, a longer incubation time of 2 hours at room temperature is suggested.[1] It is always best to perform a small-scale pilot experiment to determine the ideal reaction time for your specific application.

Q2: What is the recommended pH for the conjugation reaction?

A2: The optimal pH for NHS ester conjugations is between 8.0 and 9.0.[2][3][4] A pH of 8.3 is often a good starting point as it represents a compromise between the high reactivity of the primary amines (deprotonated at higher pH) and the increased rate of NHS ester hydrolysis at higher pH.

Q3: Which buffers are compatible with this compound conjugation?

A3: Amine-free buffers are essential to prevent competition with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate. Buffers containing primary amines, such as Tris, should be avoided in the reaction mixture. If your protein is in a Tris-based buffer, it is crucial to perform a buffer exchange before starting the conjugation.

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C and protected from light. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. It is recommended to prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound: The NHS ester has reacted with water instead of the primary amines on your molecule.Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF. Ensure your reaction buffer is fresh and free of contaminants.
Suboptimal pH: The pH of the reaction buffer is too low (amines are protonated and less reactive) or too high (hydrolysis is accelerated).Verify the pH of your reaction buffer is between 8.0 and 9.0, with an optimal starting point of 8.3.
Presence of competing amines: Your buffer or sample contains primary amines (e.g., Tris, glycine) that compete with your target molecule.Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate prior to conjugation.
Low protein/oligonucleotide concentration: Dilute samples can favor hydrolysis over the conjugation reaction.Increase the concentration of your protein or oligonucleotide in the reaction mixture. A protein concentration of 2 mg/mL is recommended.
Protein Precipitation After Labeling Over-labeling: Too many dye molecules have been conjugated to the protein, altering its solubility.Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal dye-to-protein ratio.
Solvent-induced precipitation: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate.Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.
Inconsistent Results Inconsistent reagent quality: The this compound may have degraded due to improper storage or handling.Store the reagent at -20°C, protected from light and moisture. Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.
Variability in reaction conditions: Minor fluctuations in pH, temperature, or reaction time can lead to different outcomes.Carefully control all reaction parameters. Use a calibrated pH meter and maintain a consistent temperature and incubation time.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein and Oligonucleotide Conjugation

BiomoleculeRecommended Molar Excess (Dye:Biomolecule)
General Proteins2:1
Antibodies4:1 to 15:1
Oligonucleotides5:1 to 10:1

Table 2: Influence of Reaction Time on Conjugation Efficiency (Illustrative)

Reaction Time (minutes)Expected Conjugation EfficiencyNotes
15Low to ModerateReaction may be incomplete.
30-60Moderate to HighOptimal for most proteins.
120HighRecommended for oligonucleotides. May increase risk of over-labeling or protein aggregation for some proteins.
>120HighMinimal increase in efficiency for proteins, potential for increased hydrolysis and side reactions. For longer reaction times with oligonucleotides, reducing the pH to 7-7.5 is recommended.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein (e.g., Antibody)
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.

  • Protein Preparation: Dissolve the protein in the prepared buffer to a final concentration of 2 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

Protocol 2: this compound Conjugation to an Amino-Modified Oligonucleotide
  • Buffer Preparation: Prepare a 0.2 M carbonate buffer with a pH between 8.0 and 9.0.

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the carbonate buffer to a concentration of 0.1 mM.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF to a concentration of 5 mg/mL.

  • Conjugation Reaction: Add the this compound solution to the oligonucleotide solution. A typical ratio is 30 µL of dye solution to 50 µL of oligonucleotide solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking. If a longer reaction is needed, adjust the pH to 7.0-7.5.

  • Purification: Purify the labeled oligonucleotide using gel filtration or reverse-phase HPLC.

Visualization of Experimental Workflow and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 8.3) prep_protein Prepare Protein Solution (2 mg/mL) prep_buffer->prep_protein mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound Solution prep_dye->mix incubate Incubate (30-60 min, RT, dark) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Analyze Conjugate (Spectroscopy) purify->analyze

Caption: A streamlined workflow for the conjugation of this compound to a protein.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is pH between 8.0-9.0? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_reagent Is NHS ester fresh? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_conc Is protein concentration adequate? check_reagent->check_conc Yes prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No increase_conc Increase protein concentration check_conc->increase_conc No success Problem Solved check_conc->success Yes adjust_ph->start buffer_exchange->start prepare_fresh->start increase_conc->start

Caption: A decision tree for troubleshooting low conjugation efficiency.

signaling_pathway_example ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) Labeled with Atto 390-Antibody ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: Example of a signaling pathway (MAPK/ERK) that can be studied using Atto 390-conjugated antibodies for receptor visualization.

References

Technical Support Center: Optimizing Signal-to-Noise with Atto 390 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Atto 390 conjugates.

Understanding Atto 390

Atto 390 is a fluorescent label with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2] These characteristics make it a valuable tool for various life science applications, including immunofluorescence, flow cytometry, and high-resolution microscopy.[1][3] Atto 390 is moderately hydrophilic and can be efficiently excited in the range of 360-410 nm.[2]

Spectral and Photophysical Properties of Atto 390

For optimal performance, it is crucial to use the appropriate instrument settings that align with the spectral properties of Atto 390.

PropertyValueReference
Excitation Maximum (λex)390 nm
Emission Maximum (λem)475 nm
Extinction Coefficient (εmax)2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (Φf)0.90
Fluorescence Lifetime (τfl)5.0 ns
Recommended Laser Line365 nm or 405 nm
Common Filter Set450/50 nm

Frequently Asked Questions (FAQs)

Q1: What are the key features of Atto 390?

Atto 390 is a novel fluorescent label with a coumarin structure. Its main characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is also moderately hydrophilic.

Q2: How should I store Atto 390 conjugates?

Atto 390 conjugates should generally be stored under the same conditions as the unlabeled protein. For short-term storage in solution at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to divide the conjugate solution into small aliquots and freeze them at -20°C to avoid repeated freeze-thaw cycles. Always protect the dye conjugates from light.

Q3: What solvents are suitable for dissolving Atto 390?

Atto 390 is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or acetonitrile. However, reactive forms like NHS-esters and maleimides should be protected from solvents containing hydroxyl groups, like water and ethanol.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. The following sections provide specific troubleshooting advice for experiments using Atto 390 conjugates.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal, making data interpretation difficult.

Possible Causes and Solutions:

  • Unbound Fluorophore: The presence of unconjugated Atto 390 dye can lead to a high background signal.

    • Solution: Ensure the conjugate is properly purified to remove any free dye. Common purification methods include size exclusion chromatography (e.g., gel filtration), dialysis, and spin columns.

  • Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Perform a titration of your primary and Atto 390-conjugated secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.

  • Inadequate Blocking: Insufficient blocking can result in non-specific binding of antibodies to the sample.

    • Solution: Increase the blocking incubation time and consider trying different blocking agents. A common starting point is 10% normal serum from the species of the secondary antibody for one hour. For multiplex immunofluorescence, using IgG-free BSA or fish gelatin can help avoid cross-reactivity.

  • Sample Autofluorescence: Some tissues and cells naturally fluoresce, which can contribute to background noise, particularly in the blue and green spectral regions.

    • Solution: Include an unstained control to assess the level of autofluorescence. If autofluorescence is high in the blue region, consider using a fluorophore that emits in the red or far-red spectrum.

  • Hydrophobic and Ionic Interactions: Non-specific binding can be mediated by hydrophobic or ionic forces.

    • Solution: Adding a mild, non-ionic detergent like Tween 20 to incubation and wash buffers can help reduce non-specific hydrophobic interactions.

Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from suboptimal experimental conditions to issues with the reagents themselves.

Possible Causes and Solutions:

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.

    • Solution: Titrate the antibodies to find the optimal concentration.

  • Incorrect Filter/Microscope Settings: The excitation and emission settings on the microscope may not be optimal for Atto 390.

    • Solution: Ensure that the excitation and emission filters are appropriate for Atto 390's spectral properties (Excitation max: 390 nm, Emission max: ~479 nm). A common filter set is 450/50 nm.

  • Photobleaching: Exposure to excitation light can cause the fluorophore to fade. Although Atto 390 has good photostability, prolonged exposure can still lead to signal loss.

    • Solution: Minimize the sample's exposure to light. Use neutral-density filters to reduce illumination intensity, and consider using an antifade mounting medium for fixed cells.

  • Inefficient Labeling (Degree of Substitution - DOS): A low degree of substitution on the antibody can result in a weak signal. Conversely, over-labeling can lead to fluorescence quenching.

    • Solution: When preparing your own conjugates, optimize the dye-to-protein molar ratio. For antibodies, a starting point is often a 10- to 20-fold molar excess of the dye during conjugation. A final DOS of 2-10 is typically recommended for most antibodies.

Experimental Protocols

General Immunofluorescence Staining Protocol with Atto 390-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and wash steps may be necessary for specific applications.

  • Sample Preparation: Prepare cells or tissue sections according to standard protocols for fixation and permeabilization.

  • Blocking: Block non-specific binding sites by incubating the sample in a suitable blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Triton X-100, or 10% normal serum from the secondary antibody host species) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the sample with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Atto 390-conjugated secondary antibody to its optimal concentration in the blocking buffer. Protect from light from this step onwards. Incubate the sample with the secondary antibody solution for 1 hour at room temperature.

  • Washing: Wash the sample three times for 5 minutes each with the wash buffer.

  • Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye (e.g., DAPI).

  • Mounting: Mount the sample using an antifade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Atto 390 (e.g., excitation around 390 nm and emission around 479 nm).

Atto 390 NHS-Ester Antibody Conjugation Protocol

For researchers preparing their own Atto 390 conjugates, the following is a general protocol for labeling antibodies with Atto 390 NHS ester.

ParameterRecommendationReference
Protein Concentration 2 mg/mL
Labeling Buffer 0.1 M sodium bicarbonate, pH 8.3
Dye-to-Protein Molar Ratio Start with a 4:1 to 15:1 molar excess for antibodies
Reaction Time 30-60 minutes at room temperature
Purification Gel permeation chromatography (e.g., Sephadex G-25)

Note: The optimal dye-to-protein ratio will vary depending on the specific antibody and should be determined empirically.

Visualizations

TroubleshootingWorkflow cluster_start Start: Poor Signal-to-Noise cluster_problem Problem Identification cluster_high_bg Troubleshooting High Background cluster_low_signal Troubleshooting Weak Signal cluster_end Resolution Start Poor Signal-to-Noise Ratio Problem High Background or Weak Signal? Start->Problem HighBG High Background Problem->HighBG High Background LowSignal Weak Signal Problem->LowSignal Weak Signal CauseBG1 Check for Unbound Dye (Purify Conjugate) HighBG->CauseBG1 CauseBG2 Titrate Antibody Concentrations (Reduce Concentration) CauseBG1->CauseBG2 CauseBG3 Optimize Blocking (Increase Time/Change Agent) CauseBG2->CauseBG3 CauseBG4 Assess Autofluorescence (Unstained Control) CauseBG3->CauseBG4 End Improved Signal-to-Noise CauseBG4->End CauseSignal1 Titrate Antibody Concentrations (Increase Concentration) LowSignal->CauseSignal1 CauseSignal2 Verify Microscope Settings (Correct Filters) CauseSignal1->CauseSignal2 CauseSignal3 Minimize Photobleaching (Antifade/Less Exposure) CauseSignal2->CauseSignal3 CauseSignal4 Check Degree of Substitution (Optimize Labeling) CauseSignal3->CauseSignal4 CauseSignal4->End

Caption: Troubleshooting workflow for improving signal-to-noise with Atto 390 conjugates.

IF_Workflow Start Start: Sample Preparation (Fix & Permeabilize) Blocking 1. Blocking (1 hr, RT) Start->Blocking PrimaryAb 2. Primary Antibody Incubation (1-2 hrs RT or O/N 4°C) Blocking->PrimaryAb Wash1 3. Wash (3 x 5 min) PrimaryAb->Wash1 SecondaryAb 4. Atto 390 Secondary Ab Incubation (1 hr, RT, Protect from Light) Wash1->SecondaryAb Wash2 5. Wash (3 x 5 min) SecondaryAb->Wash2 Mount 6. Mount (Antifade Medium) Wash2->Mount Image End: Imaging (Ex: ~390nm, Em: ~479nm) Mount->Image

Caption: Key steps in a general immunofluorescence workflow using Atto 390 conjugates.

References

Technical Support Center: Atto 390 Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent and resolve issues with the aggregation of proteins labeled with Atto 390.

Frequently Asked Questions (FAQs)

Q1: What is Atto 390 and what are its key properties?

Atto 390 is a fluorescent dye with a coumarin-based structure.[1][2][3][4] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability.[1] Atto 390 is considered moderately hydrophilic and has a low molecular weight. It is commonly used for labeling proteins, DNA, and RNA for various life science applications. The dye is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q2: What are the common causes of protein aggregation after labeling with Atto 390?

Protein aggregation after labeling with fluorescent dyes like Atto 390 can be attributed to several factors:

  • Increased Hydrophobicity: The attachment of any fluorescent dye can increase the overall hydrophobicity of a protein, which may lead to aggregation as the modified proteins self-associate to minimize contact with the aqueous environment.

  • Disruption of Protein Structure: The labeling process or the physical presence of the dye molecule can disrupt the native three-dimensional structure of the protein. This can expose hydrophobic regions that are normally buried within the protein's core, promoting aggregation.

  • High Dye-to-Protein Ratio: A high degree of labeling (attaching too many dye molecules to a single protein) can significantly alter the protein's surface properties and increase the likelihood of aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical for protein stability. Unfavorable conditions can lead to protein unfolding and aggregation.

  • Use of Organic Solvents: Atto 390 is typically dissolved in organic solvents like DMSO or DMF. Introducing even small amounts of these solvents into the protein solution can cause denaturation and precipitation if not done carefully.

Q3: How can I detect if my Atto 390-labeled protein is aggregating?

Several methods can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to visually check for any cloudiness, turbidity, or visible precipitate in the protein solution.

  • UV-Visible Spectroscopy: An increase in absorbance at wavelengths around 350 nm can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of soluble aggregates that are not visible to the naked eye.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the elution profile of the labeled protein compared to the unlabeled protein can indicate aggregation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Visible precipitate forms during the labeling reaction. High local concentration of organic solvent. Add the Atto 390/DMSO solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the solvent.
Suboptimal pH of the reaction buffer. Ensure the pH of the labeling buffer is within the optimal range for the specific Atto 390 reactive derivative (pH 8.0-9.0 for NHS-ester, pH 7.0-7.5 for maleimide).
High dye-to-protein molar ratio. Reduce the molar excess of Atto 390 used in the labeling reaction. A lower dye-to-protein ratio can minimize aggregation.
The purified labeled protein precipitates over time. Inappropriate storage buffer. Perform a buffer screen to identify the optimal storage conditions. Vary the pH and ionic strength, and consider adding stabilizing agents.
Residual unconjugated dye. Ensure all unreacted Atto 390 has been removed by a suitable purification method like dialysis or size exclusion chromatography.
Protein concentration is too high. Store the labeled protein at a lower concentration. If a high concentration is necessary, the addition of stabilizing agents is recommended.
Loss of protein activity after labeling. Modification of critical amino acid residues. If the labeling reaction targets residues essential for protein function, consider using a different labeling strategy or a site-specific labeling method.
Protein denaturation. The labeling conditions may be too harsh. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocol: Preventing Aggregation of Atto 390 Labeled Proteins

This protocol provides a general framework for labeling proteins with Atto 390-NHS ester while minimizing aggregation.

1. Buffer Preparation and Protein Dialysis:

  • Prepare a suitable reaction buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

  • If necessary, dialyze the protein against the reaction buffer overnight at 4°C.

2. Preparation of Atto 390 Stock Solution:

  • Immediately before use, dissolve the Atto 390-NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.

3. Labeling Reaction:

  • Adjust the protein concentration to 1-2 mg/mL in the reaction buffer. Higher concentrations can increase the risk of aggregation.

  • Calculate the required volume of the Atto 390 stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 2 to 4-fold molar excess of dye to protein is recommended.

  • While gently stirring the protein solution, add the Atto 390 stock solution dropwise.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and any small aggregates using a size exclusion chromatography column (e.g., Sephadex G-25).

  • Alternatively, perform extensive dialysis against a suitable storage buffer.

5. Characterization and Storage:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Atto 390 at its absorption maximum (~390 nm).

  • Assess the aggregation state of the labeled protein using DLS or SEC.

  • For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 10-50%) and store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Protein Aggregation Observed check_reaction During Labeling Reaction? start->check_reaction check_storage After Purification/Storage? start->check_storage cause_solvent High Local Solvent Concentration? check_reaction->cause_solvent Yes cause_storage_buffer Inappropriate Storage Buffer? check_storage->cause_storage_buffer Yes solution_solvent Action: Add Dye Dropwise with Gentle Stirring cause_solvent->solution_solvent Yes cause_ratio High Dye:Protein Ratio? cause_solvent->cause_ratio No end Resolution: Monomeric Labeled Protein solution_solvent->end solution_ratio Action: Reduce Molar Excess of Dye cause_ratio->solution_ratio Yes cause_buffer Suboptimal Buffer pH? cause_ratio->cause_buffer No solution_ratio->end solution_buffer Action: Optimize Buffer pH (e.g., pH 8.3 for NHS-ester) cause_buffer->solution_buffer Yes solution_buffer->end solution_storage_buffer Action: Screen Buffers (pH, salt) Add Stabilizers (e.g., Arginine) cause_storage_buffer->solution_storage_buffer Yes cause_concentration Protein Concentration Too High? cause_storage_buffer->cause_concentration No solution_storage_buffer->end solution_concentration Action: Lower Storage Concentration or Add Cryoprotectants cause_concentration->solution_concentration Yes cause_dye Unconjugated Dye Present? cause_concentration->cause_dye No solution_concentration->end solution_dye Action: Re-purify Sample (SEC or Dialysis) cause_dye->solution_dye Yes solution_dye->end

References

Technical Support Center: Quenching of Atto 390 NHS Ester Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of fluorescence quenching when using Atto 390 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of fluorescence quenching for Atto 390?

A1: Fluorescence quenching of Atto 390, a coumarin-based dye, can occur through various mechanisms.[1][2][3] The most common causes include:

  • Photobleaching: Excessive exposure to excitation light can lead to irreversible photodegradation of the fluorophore. Atto 390 has good photostability, but it is not immune to this effect.[1][4]

  • Environmental Factors: The fluorescence quantum yield of Atto 390 can be influenced by the polarity of its environment. Changes in pH can also affect fluorescence, particularly if they protonate or deprotonate groups involved in the fluorophore's electronic structure.

  • Chemical Quenchers: Certain molecules, known as quenchers, can decrease fluorescence intensity through processes like collisional quenching or Förster Resonance Energy Transfer (FRET). Common quenchers include molecular oxygen, iodide ions, and some metal ions.

  • NHS Ester Hydrolysis: The N-hydroxysuccinimidyl (NHS) ester group is susceptible to hydrolysis, especially at high pH. Once hydrolyzed, the dye cannot react with primary amines, leading to a lack of fluorescently labeled product.

Q2: How does the solvent environment affect Atto 390 fluorescence?

A2: The polarity of the solvent can significantly impact the fluorescence emission of dyes like Atto 390. In polar solvents, solvent molecules can reorient around the excited state of the fluorophore, which can stabilize the excited state and lead to a red shift in the emission spectrum. This phenomenon is known as solvatochromism. While Atto 390 is moderately hydrophilic, significant changes in solvent polarity can alter its quantum yield and fluorescence lifetime. Additionally, solvents containing high-energy vibrations, such as water and alcohols, can act as quenchers for some fluorescent dyes.

Q3: What is the optimal pH for labeling with this compound, and why is it important?

A3: The optimal pH for labeling primary amines with NHS esters is typically between 7.2 and 8.5. A pH of 8.3 is often recommended as a good compromise. This pH is critical for two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule (e.g., the ε-amino group of a lysine residue) must be in its unprotonated form to react with the NHS ester. A pH above 7 helps to ensure a sufficient concentration of reactive amines.

  • NHS Ester Hydrolysis: At higher pH, the rate of hydrolysis of the NHS ester increases significantly. This hydrolysis reaction competes with the desired labeling reaction, and if the pH is too high, a substantial portion of the dye will be inactivated before it can label the target molecule.

Q4: Can components of my buffer quench the fluorescence of Atto 390?

A4: Yes, certain buffer components can interfere with the labeling reaction or directly quench fluorescence.

  • Amine-containing buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

  • Other quenchers: While less common in standard buffers, the presence of heavy atoms (like iodide or bromide) or certain metal ions can lead to fluorescence quenching. Molecular oxygen is also a known quencher of fluorescence.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the quenching of this compound fluorescence.

Problem: Low or no fluorescence signal after labeling.

This is a common issue that can arise from several factors related to the labeling reaction, purification, or measurement conditions.

Potential Cause Troubleshooting Steps
Inefficient Labeling Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter.
Check for Amine-Containing Buffers: Ensure your protein solution is free of substances like Tris or glycine. If necessary, perform a buffer exchange into an amine-free buffer like PBS.
Optimize Dye-to-Protein Ratio: The optimal molar excess of dye can vary. Start with a 5- to 20-fold molar excess and optimize as needed.
NHS Ester Hydrolysis Use Fresh Dye Solution: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.
Control Reaction Time and Temperature: Reactions are typically run for 30-60 minutes at room temperature. For sensitive proteins or to minimize hydrolysis, consider reacting at 4°C overnight.
Ineffective Purification Properly Separate Free Dye: Unreacted, hydrolyzed dye can interfere with measurements. Use a desalting column (e.g., Sephadex G-25) or dialysis to remove it.
Photobleaching Minimize Light Exposure: Protect the dye and labeled conjugate from light during all steps, including storage.
Use Antifade Reagents: When imaging, consider using a commercial antifade mounting medium.

Quantitative Data

The photophysical properties of Atto 390 are crucial for understanding its performance and troubleshooting quenching issues.

PropertyValueReference
Excitation Maximum (λex) 390 nm
Emission Maximum (λem) 476-479 nm
Molar Extinction Coefficient (εmax) 2.4 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (Φf) 0.90
Fluorescence Lifetime (τfl) 5.0 ns

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with an amine-reactive this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL to maintain labeling efficiency. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

  • Perform the Labeling Reaction:

    • Add a 2- to 15-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30 to 60 minutes with constant stirring.

  • (Optional) Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes to stop the reaction by consuming any remaining NHS ester.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or dialysis. The first fluorescent band to elute is typically the labeled protein.

  • Determine the Degree of Labeling (DOL): Quantify the labeling efficiency by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

  • Store the Conjugate: Store the purified conjugate under the same conditions as the unlabeled protein, protected from light, typically at 4°C or -20°C.

Visualizations

cluster_reaction NHS Ester Labeling Reaction cluster_hydrolysis Competing Hydrolysis Atto390 Atto 390-NHS Conjugate Atto 390-Protein Atto390->Conjugate pH 7.2-8.5 HydrolyzedDye Atto 390-COOH (Inactive) Atto390->HydrolyzedDye Hydrolysis Protein Protein-NH2 Protein->Conjugate H2O H2O (High pH) H2O->HydrolyzedDye

Caption: NHS ester labeling reaction and competing hydrolysis pathway.

cluster_troubleshooting Troubleshooting Steps Start Low/No Fluorescence Signal CheckLabeling Was Labeling Efficient? Start->CheckLabeling CheckPurification Was Purification Effective? CheckLabeling->CheckPurification Yes OptimizeReaction Optimize pH, dye ratio, check for amine buffers CheckLabeling->OptimizeReaction No CheckEnvironment Is Measurement Environment Quenching? CheckPurification->CheckEnvironment Yes ImprovePurification Use desalting column or dialysis CheckPurification->ImprovePurification No CheckPhotobleaching Was Sample Photobleached? CheckEnvironment->CheckPhotobleaching No ChangeBuffer Remove quenchers (e.g., oxygen, ions) CheckEnvironment->ChangeBuffer Yes Solution Fluorescence Signal Restored CheckPhotobleaching->Solution No MinimizeLight Reduce exposure time/intensity, use antifade reagents CheckPhotobleaching->MinimizeLight Yes OptimizeReaction->CheckPurification ImprovePurification->CheckEnvironment ChangeBuffer->CheckPhotobleaching MinimizeLight->Solution

Caption: Workflow for troubleshooting Atto 390 fluorescence quenching.

References

Atto 390 Labeling Technical Support Center: The Impact of Protein Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the effect of protein concentration on Atto 390 labeling efficiency and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is protein concentration a critical factor in Atto 390 labeling reactions?

Protein concentration directly influences the kinetics and efficiency of the labeling reaction.[1][2] Higher protein concentrations promote more frequent interactions between the protein's primary amines (e.g., lysine residues) and the Atto 390 NHS ester, leading to more efficient conjugation.[1][2] Conversely, low protein concentrations can significantly decrease labeling efficiency.[3]

Q2: What is the recommended protein concentration range for Atto 390 labeling?

For optimal results, a protein concentration of at least 2 mg/mL is recommended. Many protocols suggest a working range of 2-20 mg/mL. Concentrations below 2 mg/mL will result in a notable decrease in labeling efficiency.

Q3: How does protein concentration relate to the dye-to-protein molar ratio?

While protein concentration affects the reaction rate, the dye-to-protein molar ratio determines the potential degree of labeling (DOL). A higher protein concentration ensures that the labeling reaction proceeds efficiently at a given molar ratio. It is crucial to optimize the molar ratio for each specific protein to achieve the desired DOL without causing precipitation or loss of function. For antibodies, a molar excess of dye up to 15:1 may be used to increase fluorescence intensity.

Q4: Can I compensate for a low protein concentration by increasing the amount of Atto 390 dye?

Simply increasing the dye-to-protein ratio to compensate for low protein concentration is not recommended. This can lead to an excess of unreacted dye, increasing the likelihood of dye hydrolysis and making the purification process more challenging. More importantly, it can lead to over-labeling of the available protein, which may cause protein precipitation and fluorescence quenching. The primary solution for low labeling efficiency is to increase the protein concentration itself.

Q5: What are the characteristics of Atto 390?

Atto 390 is a fluorescent label with a coumarin structure, known for its high fluorescence quantum yield, large Stokes shift, and good photostability. It is designed for labeling various biomolecules, including proteins, DNA, and RNA. The NHS ester form of Atto 390 readily reacts with primary amines on proteins in a pH range of 8.0 to 9.0.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency or No Signal Protein concentration is too low. Concentrate the protein to a minimum of 2 mg/mL using an appropriate method like ultrafiltration.
Buffer contains primary amines (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer such as 0.1 M sodium bicarbonate or PBS prior to labeling.
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is between 8.0 and 9.0 to facilitate the reaction with unprotonated amine groups. A pH of 8.3 is often a good compromise.
Inactive/hydrolyzed this compound.Prepare a fresh stock solution of the dye in anhydrous, amine-free DMSO or DMF immediately before use.
Protein Precipitation During or After Labeling Over-labeling of the protein. Reduce the dye-to-protein molar ratio. Perform trial reactions with different ratios to find the optimal degree of labeling.
High concentration of organic solvent (DMSO/DMF).Minimize the volume of the dye stock solution added to the protein solution.
The buffer pH is at or near the isoelectric point of the labeled protein.Adjust the buffer pH. Labeling can alter the protein's isoelectric point.
Labeled Antibody Has Lost Its Function Lysine residues in or near the antigen-binding site have been modified.Reduce the dye-to-protein molar ratio to decrease the overall degree of labeling.

Data Presentation

The following table summarizes experimental data demonstrating the impact of protein concentration on the molar incorporation of an amine-reactive fluorescent label on Murine IgG. While this experiment used a fluorescein label, the chemical principle is directly applicable to this compound labeling.

Table 1: Effect of Protein Concentration on Labeling Efficiency

Protein Concentration (mg/mL)Molar Incorporation (Dye:Protein Ratio)
0.12.7
0.253.6
0.54.2
1.05.0
Reaction Conditions: Murine IgG reacted with a fluorescein label at a 20:1 molar coupling ratio for 2 hours at pH 7.0.

Experimental Protocols & Workflows

Standard Protocol for this compound Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

1. Buffer Preparation and Protein Dialysis:

  • Prepare a labeling buffer of 0.1 M sodium bicarbonate, pH 8.3.
  • If your protein is in a buffer containing primary amines (e.g., Tris), dialyze it extensively against the labeling buffer.
  • Adjust the protein concentration to 2-5 mg/mL in the labeling buffer.

2. Preparation of Atto 390 Stock Solution:

  • Immediately before use, dissolve 1 mg of this compound in 500 μL of anhydrous, amine-free DMSO or DMF to create a 2 mg/mL stock solution. This solution is sensitive to moisture and should not be stored.

3. Labeling Reaction:

  • While gently stirring, add the calculated volume of the Atto 390 stock solution to the protein solution. A starting point for the molar excess of dye to protein can range from 2:1 to 15:1, depending on the protein.
  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25).
  • Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored band to elute is the conjugated protein.

5. Determination of Degree of Labeling (DOL) (Optional but Recommended):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for Atto 390).
  • Calculate the protein concentration and the dye concentration using the Lambert-Beer law and the respective extinction coefficients to determine the DOL.

Atto 390 Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Protein Preparation (Buffer Exchange, Conc. >2 mg/mL) Mix Combine Protein and Dye Solution Prot_Prep->Mix Amine-free buffer pH 8.3 Dye_Prep This compound Stock Solution (Fresh) Dye_Prep->Mix Anhydrous DMSO/DMF Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Purify via Gel Filtration (e.g., G-25) Incubate->Purify Analyze Analyze Conjugate (DOL, Functionality) Purify->Analyze

Caption: Workflow for protein labeling with this compound.

Troubleshooting Logic for Low Labeling Efficiency

G Start Low Labeling Efficiency Observed Check_Conc Is Protein Conc. > 2 mg/mL? Start->Check_Conc Check_Buffer Is Buffer Amine-Free? Check_Conc->Check_Buffer Yes Sol_Conc Concentrate Protein Check_Conc->Sol_Conc No Check_pH Is Buffer pH 8.0 - 9.0? Check_Buffer->Check_pH Yes Sol_Buffer Dialyze into Bicarbonate/PBS Check_Buffer->Sol_Buffer No Check_Dye Was Dye Stock Prepared Fresh? Check_pH->Check_Dye Yes Sol_pH Adjust pH Check_pH->Sol_pH No Sol_Dye Prepare Fresh Dye Solution Check_Dye->Sol_Dye No

Caption: Decision tree for troubleshooting low Atto 390 labeling.

References

Removing unconjugated Atto 390 NHS ester from labeling reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated Atto 390 NHS ester following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated this compound after a labeling reaction?

It is essential to remove any non-reacted or hydrolyzed this compound for several reasons. During the labeling reaction, a portion of the dye's N-hydroxysuccinimidyl (NHS) ester will inevitably react with water (hydrolyze), rendering it incapable of binding to the protein but still fluorescent.[1][2][3] Failure to remove this free dye can lead to inaccurate calculations of the degree of labeling (DOL), high background fluorescence, and potential interference in downstream applications.[4]

Q2: What is the most recommended method for purifying my Atto 390-labeled protein?

The most widely recommended method for separating the labeled protein conjugate from the smaller, unbound dye molecules is size exclusion chromatography (SEC), also known as gel filtration.[1] This technique separates molecules based on their size; the larger protein-dye conjugates elute from the column first, while the smaller, free dye molecules are retained longer and elute in later fractions. Resins like Sephadex G-25 are commonly suggested for this purpose.

Q3: I'm seeing poor separation between my labeled protein and the free dye using size exclusion chromatography. What are the common causes?

Several factors can lead to poor separation during SEC:

  • Incorrect Column Dimensions: For hydrophilic dyes, a longer column may be necessary to achieve good separation. A column length of at least 30 cm is preferable for certain dyes.

  • Sample Volume Overload: The sample volume should be kept small relative to the total column volume, typically between 0.5% and 4%, for high-resolution separation.

  • Inappropriate Resin: Ensure the fractionation range of your SEC resin is suitable for separating your protein from the small dye molecule (Atto 390 MW: 440 g/mol ). For smaller proteins or peptides, a resin with a lower molecular weight fractionation range may be required.

  • Column Equilibration: The column must be thoroughly pre-equilibrated with the elution buffer to ensure consistent performance.

Q4: Are there alternative methods to size exclusion chromatography for removing free Atto 390?

Yes, several other methods can be employed:

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules. A membrane with a MWCO of ≥10 kDa is typically effective. However, dialysis can be a much slower process than chromatography.

  • Spin Columns and Filter Plates: Commercially available dye removal spin columns and plates offer a rapid and convenient method for cleanup. These are often based on size exclusion or affinity principles and provide high protein recovery in minutes.

  • Precipitation: Proteins can be precipitated using solvents like acetone or a trichloroacetic acid (TCA)/acetone mixture, leaving the smaller, soluble dye molecules in the supernatant. This method carries a risk of incomplete protein recovery or denaturation.

  • Reverse-Phase HPLC (RP-HPLC): For peptides and small proteins, RP-HPLC can provide excellent separation of the labeled product from the free dye based on differences in hydrophobicity.

Q5: How can I confirm that my labeling reaction is complete before starting the purification process?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting material (protein) and the formation of the product (labeled conjugate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH: The optimal pH for NHS-ester coupling is 8.0-9.0. If the pH is too low, the protein's primary amines will be protonated and unreactive.Use a bicarbonate or borate buffer at pH 8.3, which is a good compromise to maximize amine reactivity while minimizing NHS-ester hydrolysis.
Hydrolyzed Dye: The this compound was exposed to moisture before use.Always dissolve the dye in anhydrous, amine-free DMSO or DMF immediately before starting the reaction.
Contaminating Amines: The protein solution contains buffers like Tris or glycine, or other primary amine contaminants.Dialyze the protein against an amine-free buffer such as PBS before labeling.
Poor Separation During SEC Column Too Short: The column length is insufficient to resolve the conjugate from the free dye.For hydrophilic dyes, use a longer column (e.g., 30 cm) to improve separation.
Sample Overload: The volume of the reaction mixture applied to the column is too large.For preparative SEC, limit the sample volume to 0.5-4% of the total column volume.
Protein Precipitation High Protein Concentration: The protein concentration in the labeling reaction is too high.The recommended protein concentration is typically between 1-5 mg/mL.
Incompatible Buffer: The buffer conditions are causing the protein to become unstable.Ensure the labeling buffer is compatible with your specific protein.
Low Recovery of Labeled Protein Inefficient Purification Method: The chosen purification method may lead to sample loss (e.g., non-specific binding, inefficient precipitation).Use a well-established method like SEC with a reputable resin. Consider using commercially available spin columns designed for high protein recovery.

Data Summary

Table 1: Comparison of Purification Methods for Removing Unconjugated Dye
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size.Mild conditions, high resolution, versatile buffer choice.Potential for sample dilution, requires specific column and resin.General protein and antibody purification.
Dialysis Diffusion of small molecules across a semi-permeable membrane.Simple setup, gentle on proteins.Very slow, may not be 100% efficient.Situations where speed is not critical.
Spin Columns / Filter Plates Size exclusion or affinity in a centrifugal format.Extremely fast (under 15 mins), high protein recovery, easy to use.Limited sample volume capacity, resin is single-use.Rapid cleanup of small to medium volume reactions.
Solvent Precipitation Differential solubility of protein and free dye in organic solvents.Can concentrate a dilute sample.Risk of protein denaturation and incomplete recovery.Robust proteins where some sample loss is acceptable.
Reverse-Phase HPLC Separation based on hydrophobicity.Very high resolution and purity.Requires specialized equipment, may use denaturing solvents.Purification of labeled peptides and small proteins.
Table 2: Recommended Parameters for Size Exclusion Chromatography (SEC)
ParameterRecommendationRationale / Notes
Resin Type Sephadex G-25 or equivalent.Provides a good fractionation range for separating proteins from small molecules like Atto 390.
Column Dimensions Diameter: 1-2 cm; Length: 15-20 cm.A longer column (≥30 cm) is recommended for very hydrophilic dyes to improve resolution.
Equilibration/Elution Buffer Phosphate-Buffered Saline (PBS), pH 7.4.This is a mild, commonly used buffer that maintains the stability of many proteins.
Sample Volume 0.5% - 4% of total column volume.Keeping the sample volume small sharpens the elution peaks and improves separation.
Elution Monitoring Visual inspection and/or UV-Vis Spectrophotometry.The protein-dye conjugate will elute as the first colored, fluorescent band. The free dye will be in a second, slower-moving band.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Gravity Flow)

This protocol describes a general procedure for removing unconjugated this compound from a protein labeling reaction using a gravity-flow Sephadex G-25 column.

  • Column Preparation:

    • Gently swirl the Sephadex G-25 resin bottle to create a uniform slurry.

    • Pour the slurry into a suitable chromatography column (e.g., 1.5 cm x 20 cm) and allow the resin to pack under gravity.

    • Once packed, wash the column with at least 3 column volumes of equilibration buffer (e.g., PBS, pH 7.4). Ensure the buffer level does not drop below the top of the resin bed.

  • Sample Application:

    • Allow the buffer to drain from the column until it reaches the top of the resin bed.

    • Carefully load the entire volume of the labeling reaction mixture directly onto the center of the resin bed.

  • Elution and Fraction Collection:

    • Once the sample has fully entered the resin, gently add elution buffer (PBS, pH 7.4) to the top of the column.

    • Begin collecting fractions (e.g., 0.5 mL each) immediately.

    • Visually monitor the elution. The first colored band to elute contains the desired protein-dye conjugate.

    • A second, slower-moving colored band will contain the smaller, unconjugated hydrolyzed dye.

    • Collect the fractions corresponding to the first colored band and pool them.

  • Column Regeneration (Optional):

    • To reuse the column, wash it extensively with a solution like 0.01% sodium hydroxide or a water/ethanol mixture (80:20) to remove all residual dye, followed by exhaustive washing with water and re-equilibration with buffer.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative monitoring of the labeling reaction to determine its endpoint.

  • Plate Preparation:

    • Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of a silica TLC plate.

    • Mark three spots on this line for your starting material (unlabeled protein), a co-spot, and the reaction mixture.

  • Solvent System:

    • Prepare a suitable mobile phase (solvent system). The ideal solvent will move the starting material to an Rf value of approximately 0.3-0.4. The choice of solvent depends on the protein's properties.

  • Spotting the Plate:

    • At time zero (before adding the dye), use a capillary tube to spot the unlabeled protein solution on the "starting material" lane and the "co-spot" lane.

    • After adding the this compound and starting the reaction, take a small aliquot of the reaction mixture at various time points (e.g., 10 min, 30 min, 60 min).

    • Spot these aliquots on the "reaction mixture" lane for each time point. On the "co-spot" lane, spot the reaction mixture directly on top of the starting material spot.

  • Developing and Visualization:

    • Place the TLC plate in a chamber containing the mobile phase, ensuring the solvent level is below the starting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and let it dry.

    • Visualize the spots. The Atto 390 dye is fluorescent, so spots containing the dye can be visualized under a UV lamp.

  • Interpretation:

    • As the reaction progresses, the spot corresponding to the starting material in the reaction lane will diminish, and a new, typically slower-moving spot (the protein-dye conjugate) will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification cluster_result Result p_buffer Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) mix Mix Protein and Dye Stock p_buffer->mix d_stock Prepare Fresh This compound Stock in Anhydrous DMSO d_stock->mix incubate Incubate for 1 hour at Room Temperature (Protect from Light) mix->incubate purify Purify via Size Exclusion Chromatography (e.g., Sephadex G-25) incubate->purify conjugate Collect Purified Protein-Dye Conjugate (First Eluting Fraction) purify->conjugate free_dye Discard Free Dye (Second Eluting Fraction) purify->free_dye

Caption: Experimental workflow for protein labeling and purification.

G start Reaction Mixture Applied to Column column SEC Column with Porous Beads start->column:top elute_large Large Molecules Elute First: Protein-Dye Conjugate column:c1->elute_large Excluded from Pores elute_small Small Molecules Elute Later: Free Dye column:c2->elute_small Enter Pores p1 p2 d1 d2 d3

Caption: Principle of Size Exclusion Chromatography (SEC) separation.

References

How to determine the optimal dye-to-protein ratio for Atto 390

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the optimal dye-to-protein ratio when labeling with Atto 390 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dye-to-protein molar ratio for labeling with this compound?

A1: The optimal ratio is protein-dependent and often requires empirical determination.[1][2] However, a general starting point is a 2-fold molar excess of this compound to your protein.[1] For larger proteins like antibodies, a higher initial molar excess of at least 4:1 is recommended, and this can be increased up to 15:1 to enhance fluorescence intensity.[1] It is advisable to test a range of ratios to find the optimal degree of labeling for your specific protein and application.[1]

Q2: How do I calculate the Degree of Labeling (DOL) for my Atto 390-protein conjugate?

A2: The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined using absorbance spectroscopy. You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (λabs = 390 nm). The DOL is calculated using the Beer-Lambert law.

The formula to calculate the DOL is:

Where:

  • A_max is the absorbance of the conjugate at 390 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_prot is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of Atto 390 at 390 nm (2.4 x 10⁴ M⁻¹cm⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (for Atto 390, CF_280 = 0.09).

Q3: What are the critical buffer conditions for successful labeling?

A3: The labeling reaction with this compound is most efficient at a pH between 8.0 and 9.0. A commonly recommended buffer is 0.1 M sodium bicarbonate buffer at pH 8.3. It is crucial that the protein solution is free of any amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency. If your protein is in a Tris-based buffer, it should be dialyzed against a suitable buffer like PBS before labeling.

Q4: What can cause low labeling efficiency?

A4: Several factors can lead to low labeling efficiency:

  • Incorrect pH: The pH of the reaction buffer should be between 8.0 and 9.0 to ensure the primary amines on the protein are deprotonated and reactive.

  • Presence of competing amines: Buffers containing Tris, glycine, or ammonium salts will interfere with the labeling reaction.

  • Low protein concentration: Protein concentrations below 2 mg/mL can decrease labeling efficiency.

  • Hydrolyzed dye: this compound is moisture-sensitive and can hydrolyze, becoming non-reactive. Always use anhydrous, amine-free DMF or DMSO to dissolve the dye and prepare the solution immediately before use.

  • Insufficient molar excess of dye: The initial dye-to-protein ratio may be too low for your specific protein.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal * Low Degree of Labeling (DOL). * Protein degradation. * Fluorescence quenching due to over-labeling.* Increase the molar excess of this compound in the labeling reaction. * Confirm protein integrity before and after labeling using SDS-PAGE. * Optimize the DOL by testing a range of dye-to-protein ratios; for antibodies, a DOL between 2 and 10 is often optimal.
Protein Precipitation During or After Labeling * High Degree of Labeling can increase protein hydrophobicity and lead to aggregation. * The protein may be unstable in the labeling buffer.* Reduce the molar excess of the dye in the labeling reaction. * Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. * Ensure the labeling buffer is optimized for your protein's stability.
Non-Specific Staining or High Background * Unconjugated (free) dye has not been sufficiently removed. * The conjugate is aggregated. * Over-labeled protein is causing non-specific binding.* Purify the conjugate using gel filtration (e.g., Sephadex G-25) or extensive dialysis to remove all free dye. * Centrifuge the conjugate solution to pellet any aggregates before use. * Reduce the dye-to-protein ratio during the labeling reaction to achieve a lower DOL.
Inconsistent Labeling Results * Variability in the activity of the this compound. * Inconsistent protein concentration or buffer composition.* Always prepare the dye solution fresh immediately before each labeling reaction. * Store the solid this compound at -20°C, protected from light and moisture. * Accurately determine the protein concentration before each experiment. * Ensure consistent buffer preparation and pH.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

  • Protein of interest

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the Labeling Buffer at a concentration of 2 mg/mL. Ensure the solution is free from any amine-containing substances.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring. For a starting point, use a 2-fold molar excess for general proteins and a 4-fold to 15-fold molar excess for antibodies.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis. The first colored band to elute is the labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)

This protocol describes how to calculate the DOL of your Atto 390-labeled protein.

Materials:

  • Purified Atto 390-protein conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and 390 nm (A_max).

  • Calculate Protein Concentration:

    • Correct the absorbance at 280 nm for the contribution of the Atto 390 dye: A_prot = A_280 - (A_max * 0.09)

    • Calculate the molar concentration of the protein: c(protein) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of your protein at 280 nm).

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye: c(dye) = A_max / 24,000 (since ε_max for Atto 390 is 2.4 x 10⁴ M⁻¹cm⁻¹).

  • Calculate DOL:

    • Calculate the dye-to-protein ratio: DOL = c(dye) / c(protein)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2 mg/mL in pH 8.3 buffer) reaction Combine & Incubate (30-60 min, RT, dark) prep_protein->reaction Add dye to protein prep_dye Prepare Fresh Dye Solution (2 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration / Dialysis) reaction->purify Separate conjugate from free dye measure Measure Absorbance (280 nm & 390 nm) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling with Atto 390 and subsequent DOL determination.

logical_relationship cluster_input Input Parameters cluster_process Experimental Process cluster_output Output & Optimization cluster_consequences Consequences dye_protein_ratio Dye:Protein Molar Ratio labeling Labeling Reaction dye_protein_ratio->labeling purification Purification labeling->purification dol_calc DOL Calculation purification->dol_calc low_dol Low DOL dol_calc->low_dol If DOL is low optimal_dol Optimal DOL dol_calc->optimal_dol If DOL is optimal high_dol High DOL (Over-labeling) dol_calc->high_dol If DOL is high weak_signal Weak Signal low_dol->weak_signal good_signal Good Signal-to-Noise optimal_dol->good_signal precipitation Precipitation/ Quenching/ Non-specific Binding high_dol->precipitation weak_signal->dye_protein_ratio Increase Ratio precipitation->dye_protein_ratio Decrease Ratio

Caption: Logical relationship for optimizing the Atto 390 dye-to-protein ratio.

References

Validation & Comparative

Atto 390 NHS Ester vs. Alexa Fluor 405: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical step in a wide range of applications, from immunoassays to super-resolution microscopy. Atto 390 and Alexa Fluor 405 are two prominent fluorescent labels in the blue-violet region of the spectrum, both available as N-hydroxysuccinimidyl (NHS) esters for covalent labeling of primary amines in proteins. This guide provides an objective, data-driven comparison of Atto 390 NHS ester and Alexa Fluor 405 NHS ester to aid in making an informed decision for your specific research needs.

Key Performance Metrics: A Head-to-Head Comparison

The performance of a fluorescent dye is primarily determined by its photophysical properties. These include its ability to absorb light (extinction coefficient), its efficiency in converting absorbed light into emitted fluorescence (quantum yield), and its resistance to photochemical degradation (photostability). The brightness of a fluorophore is a function of both its extinction coefficient and quantum yield.

PropertyThis compoundAlexa Fluor 405 NHS EsterReference(s)
Excitation Maximum (λex) 390 nm401 nm[1]
Emission Maximum (λem) 479 nm421 nm[1]
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹34,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90Not specified in searches
Brightness (ε x Φ) 21,600-
Stokes Shift 89 nm20 nm
Molecular Weight (NHS Ester) ~440 g/mol ~1028 g/mol

Note: The brightness is a calculated value (Molar Extinction Coefficient × Quantum Yield) and serves as a theoretical indicator of performance. Actual performance can vary depending on the protein conjugate and experimental conditions. A quantum yield for Alexa Fluor 405 was not explicitly found in the performed searches.

In-Depth Analysis of Performance Characteristics

Brightness and Photostability:

Both Atto and Alexa Fluor dye families are known for their bright and photostable fluorescence compared to traditional dyes like FITC. Atto 390 is described as having a high fluorescence quantum yield and good photostability. While a direct quantitative comparison of photostability in the form of photobleaching half-lives for Atto 390 and Alexa Fluor 405 was not found in the search results, the general consensus is that both dye families offer robust performance for demanding imaging applications. The choice between them may depend on the specific instrumentation and experimental requirements for long-term imaging.

Labeling Efficiency:

The labeling efficiency of NHS esters is influenced by factors such as pH, protein concentration, and the dye-to-protein molar ratio. Both Atto 390 and Alexa Fluor 405 NHS esters react with primary amines on proteins to form stable covalent bonds. While direct comparative studies on the degree of substitution (DOS) under identical conditions were not identified, protocols for achieving optimal labeling suggest that a molar excess of the dye is required for efficient conjugation. The optimal DOS for most antibodies is typically in the range of 2 to 10.

Experimental Protocols

The following protocols provide a detailed methodology for a comparative study of protein labeling with this compound and Alexa Fluor 405 NHS ester.

I. Protein Preparation
  • Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer. Dialyze the protein solution against 0.1 M sodium bicarbonate buffer (pH 8.3) or PBS (phosphate-buffered saline) at 4°C for at least 4 hours with two buffer changes.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the labeling buffer. Protein concentrations below 2 mg/mL can decrease labeling efficiency.

II. Dye Preparation
  • Immediately before use, dissolve the this compound or Alexa Fluor 405 NHS ester in anhydrous, amine-free dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Vortex the solution until the dye is completely dissolved.

III. Protein Labeling Reaction
  • Molar Ratio: The optimal dye-to-protein molar ratio should be determined empirically for each protein. A starting point of a 10:1 molar ratio of dye to protein is recommended. For antibodies, a molar excess of 4:1 to 15:1 may be necessary.

  • Reaction: While gently stirring, add the calculated volume of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

IV. Purification of the Labeled Protein
  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Separation: Apply the reaction mixture to the top of the column and allow it to enter the resin.

  • Elution: Elute the labeled protein with PBS. The first colored band to elute is the protein-dye conjugate.

  • Alternative: Dialysis can also be used to remove unreacted dye.

V. Determination of Degree of Substitution (DOS)
  • Spectrophotometric Analysis: Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorption maximum of the dye (390 nm for Atto 390, 401 nm for Alexa Fluor 405).

  • Calculation: The DOS can be calculated using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOS = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's absorption maximum.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

Visualizing the Workflow and Key Relationships

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3) Reaction Incubation (1 hr, Room Temp, Protected from Light) Protein->Reaction Dye Atto 390 or Alexa Fluor 405 NHS Ester in DMSO Dye->Reaction Purification Size-Exclusion Chromatography or Dialysis Reaction->Purification Analysis Spectrophotometry (A280 & Amax) Calculate DOS Purification->Analysis

Caption: Workflow for protein labeling with NHS ester dyes.

DyeSelectionFactors Choice Optimal Dye Selection Brightness Brightness (ε x Φ) Brightness->Choice Photostability Photostability Photostability->Choice StokesShift Stokes Shift StokesShift->Choice Microscopy Microscopy (e.g., Confocal, STED) Microscopy->Choice FlowCytometry Flow Cytometry FlowCytometry->Choice Immunoassay Immunoassay Immunoassay->Choice ExcitationSource Excitation Source (Laser, Lamp) ExcitationSource->Choice EmissionFilter Emission Filter EmissionFilter->Choice

Caption: Key factors influencing the choice of a fluorescent dye.

Conclusion

Both this compound and Alexa Fluor 405 NHS ester are high-performance fluorescent dyes suitable for a wide array of protein labeling applications. The choice between them will depend on the specific requirements of the experiment, including the available instrumentation and the desired photophysical properties. Atto 390 offers a significantly larger Stokes shift, which can be advantageous in reducing spectral crosstalk in multicolor experiments. Alexa Fluor 405, on the other hand, has a higher molar extinction coefficient, suggesting potentially higher brightness, although a direct comparison is hampered by the lack of a reported quantum yield in the searched literature. For critical applications, it is recommended to perform a direct comparison of the two dyes using the specific protein of interest and experimental setup to determine the most suitable fluorophore.

References

A Researcher's Guide to Alternatives for Atto 390 NHS Ester in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in fluorescence microscopy and drug development, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. Atto 390 NHS ester is a widely used blue fluorescent dye known for its high fluorescence quantum yield and good photostability. However, a range of alternative amine-reactive dyes are available, each with its own set of spectral properties and performance characteristics. This guide provides an objective comparison of this compound with several popular alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your specific microscopy application.

Quantitative Comparison of Spectroscopic Properties

The following table summarizes the key spectroscopic properties of this compound and its alternatives. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While specific quantum yield values for some dyes are not always publicly available, a higher brightness value generally indicates a stronger fluorescent signal.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
This compound 39047924,0000.9021,600
Alexa Fluor™ 350 NHS Ester 34644219,0000.5410,260
CF™350 Succinimidyl Ester 34744818,000High (not specified)-
DyLight™ 350 NHS Ester 35343215,000High (not specified)-
DyLight™ 405 NHS Ester 40042030,000High (not specified)-
Pacific Blue™ Succinimidyl Ester 41045530,000Not specified-

Performance Comparison and Recommendations

This compound stands out for its exceptional quantum yield, resulting in high brightness, making it an excellent choice for detecting low-abundance targets.[1][2] Its good photostability is also a significant advantage for imaging protocols that require prolonged exposure to excitation light.[1][2]

Alexa Fluor™ 350 NHS Ester is a well-established alternative that offers a good balance of brightness and photostability. While its quantum yield is lower than that of Atto 390, it provides a reliable and consistent signal for a wide range of applications.

CF™350 Succinimidyl Ester is marketed as a brighter and more photostable alternative to AMCA and is considered a direct replacement for Alexa Fluor™ 350.[3] Although a specific quantum yield is not provided, its high water solubility is an advantage for protein labeling.

DyLight™ 350 and DyLight™ 405 NHS Esters are also promoted as having high fluorescence intensity and photostability. DyLight™ 405, in particular, has a higher extinction coefficient, suggesting it can absorb light more efficiently. The lack of a published quantum yield makes a direct brightness comparison challenging.

Pacific Blue™ Succinimidyl Ester is optimally excited by the 405 nm violet laser line and is noted for its bright fluorescence, making it suitable for multicolor experiments with minimal spectral overlap with green fluorophores.

Experimental Protocols

To ensure a fair and objective comparison of these dyes, it is crucial to employ standardized experimental protocols. Below are detailed methodologies for protein (antibody) labeling and a general immunofluorescence staining protocol for microscopy.

Standardized Protein Labeling Protocol with NHS Esters

This protocol is designed for labeling 1 mg of an IgG antibody. The ratios of dye to protein may need to be optimized for other proteins.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve 1 mg Antibody in 0.5 mL of 0.1 M Sodium Bicarbonate Buffer (pH 8.3) r1 Add calculated volume of Dye Stock to Antibody Solution (e.g., 10-fold molar excess) p1->r1 p2 Prepare 10 mM Dye Stock Solution in anhydrous DMSO p2->r1 r2 Incubate for 1 hour at Room Temperature, protected from light, with gentle stirring r1->r2 u1 Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) r2->u1 u2 Apply the reaction mixture to the column u1->u2 u3 Elute with PBS (pH 7.4) u2->u3 u4 Collect the first colored fraction containing the labeled antibody u3->u4 c1 Measure Absorbance at 280 nm and the dye's absorption maximum u4->c1 c2 Calculate Degree of Labeling (DOL) and Protein Concentration c1->c2

Caption: Workflow for labeling proteins with amine-reactive NHS ester dyes.

Standardized Immunofluorescence Microscopy Protocol

This protocol provides a general workflow for staining fixed cells.

G Immunofluorescence Staining Workflow cluster_cell_prep Cell Preparation cluster_blocking Blocking cluster_staining Staining cluster_mounting_imaging Mounting & Imaging cp1 Seed cells on coverslips and culture overnight cp2 Fix cells (e.g., 4% Paraformaldehyde in PBS for 15 min) cp1->cp2 cp3 Permeabilize cells (e.g., 0.25% Triton X-100 in PBS for 10 min) cp2->cp3 b1 Block non-specific binding (e.g., 1% BSA in PBST for 1 hour) cp3->b1 s1 Incubate with primary antibody (in blocking buffer) for 1 hour at RT b1->s1 s2 Wash 3x with PBST s1->s2 s3 Incubate with fluorescently labeled secondary antibody (in blocking buffer) for 1 hour at RT, protected from light s2->s3 s4 Wash 3x with PBST s3->s4 mi1 Mount coverslips with anti-fade mounting medium s4->mi1 mi2 Image with a fluorescence microscope using appropriate filter sets mi1->mi2

Caption: A general workflow for indirect immunofluorescence staining of fixed cells.

Logical Framework for Dye Selection

The choice of a fluorescent dye should be guided by the specific requirements of the experiment. The following diagram illustrates a decision-making process for selecting an appropriate blue fluorescent dye.

G Decision Framework for Blue Dye Selection start Start: Need a blue fluorescent dye for microscopy q1 Is the target protein of low abundance? start->q1 rec1 Prioritize high brightness dyes: - Atto 390 - Consider CF350, DyLight 405 (pending QY data) q1->rec1 Yes q2 Is high photostability critical (e.g., long-term imaging, super-resolution)? q1->q2 No ans1_yes Yes ans1_no No rec1->q2 rec2 Select dyes known for photostability: - Atto 390 - CF350 - DyLight Dyes q2->rec2 Yes q3 Is a 405 nm laser the primary excitation source? q2->q3 No ans2_yes Yes ans2_no No rec2->q3 rec3 Optimal choices: - DyLight 405 - Pacific Blue q3->rec3 Yes rec4 Standard blue dyes are suitable: - Alexa Fluor 350 - DyLight 350 q3->rec4 No ans3_yes Yes ans3_no No end Final Dye Selection rec3->end rec4->end

Caption: A decision tree to guide the selection of an appropriate blue fluorescent dye.

Conclusion

The selection of an amine-reactive blue fluorescent dye for microscopy involves a trade-off between brightness, photostability, and the specific excitation sources available. This compound remains a top performer due to its high quantum yield. However, alternatives like Alexa Fluor 350, CF350, DyLight 350/405, and Pacific Blue offer a range of viable options with distinct spectral characteristics. For critical applications, it is recommended to empirically test a selection of dyes using the standardized protocols provided to determine the optimal choice for your experimental setup and biological question. The lack of publicly available quantum yield data for some dyes highlights the importance of such empirical validation.

References

A Comparative Guide to the Photostability of Atto 390 and Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of the fluorescent dye Atto 390 against other common coumarin-based dyes. The information presented is intended to assist researchers in selecting the most appropriate fluorescent probes for their specific applications, with a focus on imaging and other fluorescence-based assays where photostability is a critical parameter.

Introduction to Photostability

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial characteristic for quantitative and long-term fluorescence imaging. The process of irreversible photodegradation, known as photobleaching, can significantly impact the quality of experimental data. Coumarin dyes are a class of fluorophores widely used for their brightness in the blue region of the spectrum. Atto 390 is a coumarin derivative known for its high fluorescence quantum yield and good photostability[1][2][3]. This guide compares its properties with other coumarin dyes to aid in experimental design.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of Atto 390 and other selected coumarin dyes. Direct quantitative comparisons of photostability (e.g., photobleaching half-life) are challenging to obtain from disparate sources due to variations in experimental conditions. Therefore, qualitative descriptions of photostability from the literature are included where specific quantitative data is unavailable.

PropertyAtto 390AMCA (Aminomethylcoumarin acetate)Marina BluePacific Blue
Excitation Maximum (nm) 390[4][5]344 - 350~460 (Emission Peak)401 - 410
Emission Maximum (nm) 479440 - 450~460452 - 455
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 24,000Not specifiedNot specifiedNot specified
Fluorescence Quantum Yield (Φ) 0.9Not specifiedNot specifiedNot specified
Fluorescence Lifetime (τ, ns) 5.0Not specifiedNot specifiedNot specified
Relative Photostability GoodFades rapidly; generally considered to have low photostability.Bright blue fluorescence.Bright blue fluorescence; a conjugated version showed enhanced photostability.

Experimental Protocol: Measuring Photobleaching Half-life

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. The following method outlines the determination of the photobleaching half-life (t½), a key metric for photostability.

I. Materials and Equipment

  • Spectrofluorometer or a fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD) and a stable light source (e.g., laser or LED).

  • Quartz cuvettes (for spectrofluorometer) or microscope slides with coverslips.

  • The fluorescent dyes to be tested (e.g., Atto 390 and other coumarin dyes).

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS).

  • Data analysis software (e.g., ImageJ/Fiji, Origin, or similar).

II. Procedure

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent.

    • Dilute the stock solutions to a working concentration that gives a measurable fluorescence signal without significant inner filter effects. Ensure all dyes are prepared at the same concentration for a valid comparison.

    • For microscopy-based measurements, the dye can be immobilized on a glass surface or dissolved in a viscous medium like glycerol to minimize diffusion.

  • Instrumentation Setup:

    • Set the excitation wavelength to the absorption maximum of the fluorophore.

    • Adjust the excitation light intensity to a constant and defined level. It is critical to use the same light intensity for all measurements.

    • Set the emission detection to capture the peak fluorescence of the dye.

  • Data Acquisition:

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Acquire fluorescence intensity measurements at regular time intervals until the intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • For each time point (t), calculate the normalized fluorescence intensity (I/I₀).

    • Plot the normalized fluorescence intensity against time to generate a photobleaching decay curve.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be read directly from the graph or calculated by fitting the decay curve to an exponential function.

Visualizing the Experimental Workflow

The following diagrams illustrate the experimental workflow for determining photostability and the conceptual process of photobleaching.

G cluster_workflow Experimental Workflow for Photostability Measurement A Sample Preparation (Equal Concentrations) B Instrument Setup (Constant Light Intensity) A->B C Data Acquisition (Time-lapse Fluorescence) B->C D Data Analysis (Normalization & Curve Fitting) C->D E Determine Photobleaching Half-life (t½) D->E

Caption: Workflow for photostability measurement.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram of photobleaching.

References

A Comparative Analysis of the Quantum Yield of Atto 390 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a key parameter in this selection process as it directly relates to the brightness and sensitivity of a fluorescent probe.[1][2][3] This guide provides a comparative analysis of the quantum yield and other photophysical properties of Atto 390 against several widely used fluorophores, including Fluorescein, Rhodamine B, and the cyanine dyes Cy3 and Cy5.

Quantitative Comparison of Fluorophore Properties

The following table summarizes the key photophysical properties of Atto 390 and other common fluorophores. Brightness, a practical measure of a fluorophore's performance in an experimental setting, is calculated as the product of the molar extinction coefficient (ε) and the quantum yield (Φ).[1]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Solvent/Conditions
Atto 390 390[4]47924,0000.9021,600-
Fluorescein 49551971,0000.79 - 0.92556,090 - 65,675EtOH (neutral), 0.1 N NaOH
Rhodamine B 554576106,0000.31 - 0.7032,860 - 74,200Water, Ethanol
Cy3 554568150,0000.04 - 0.156,000 - 22,500PBS, Aqueous solution
Cy5 649667250,0000.27 - 0.467,500 - 100,000PBS, Ethanol, Aqueous solution

Understanding Fluorescence: The Jablonski Diagram

The process of fluorescence is often visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions that occur upon absorption and emission of light.

Jablonski cluster_0 Singlet Electronic States cluster_1 Triplet Electronic State S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S1 Vibrational Relaxation (Non-radiative) T1 T1 (Triplet State) S1->T1 Intersystem Crossing (Non-radiative) T1->S0 Phosphorescence (Non-radiative in this context)

A simplified Jablonski diagram illustrating the key photophysical processes.

Experimental Protocol: Relative Quantum Yield Determination

The relative method is a widely used technique for determining the fluorescence quantum yield of an unknown sample by comparing it to a standard sample with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (unknown sample)

  • Standard fluorophore with known quantum yield (e.g., Fluorescein, Rhodamine B)

  • Appropriate solvent(s)

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the unknown fluorophore in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

    • It is crucial to use the same excitation wavelength and instrument settings for both the standard and the unknown samples.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each sample.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x^2 / n_std^2)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I_x and I_std are the integrated fluorescence intensities of the unknown and standard, respectively.

    • A_x and A_std are the absorbances of the unknown and standard at the excitation wavelength, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if different).

The following diagram illustrates the workflow for this experimental protocol.

experimental_workflow start Start: Prepare Dilute Solutions (Standard & Unknown) abs_spec Measure Absorbance (UV-Vis Spectrophotometer) start->abs_spec fluor_spec Measure Fluorescence Emission (Spectrofluorometer) start->fluor_spec calculate Calculate Quantum Yield (Using Relative Formula) abs_spec->calculate integrate Integrate Area Under Emission Spectra fluor_spec->integrate integrate->calculate end_node End: Quantum Yield Determined calculate->end_node

Workflow for relative quantum yield determination.

Concluding Remarks

Atto 390 exhibits a very high quantum yield (0.90), making it an exceptionally bright fluorophore, particularly in the blue region of the spectrum. While fluorophores like Cy5 can achieve higher overall brightness due to their extremely large molar extinction coefficients, the choice of fluorophore will ultimately depend on the specific application, including the available excitation sources, the spectral sensitivity of the detectors, and the potential for background autofluorescence in the biological sample. This guide provides the foundational data and methodologies to aid researchers in making an informed decision based on the photophysical properties of these common fluorescent probes.

References

A Researcher's Guide to Validating Protein Conjugation with Atto 390 Using Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Atto 390 with alternative fluorescent dyes, supported by experimental protocols and data for researchers, scientists, and drug development professionals.

In bioconjugation, the precise attachment of a fluorescent dye to a protein is a critical step for a multitude of applications, from immunoassays and cellular imaging to therapeutic agent delivery. Validating this conjugation is not merely a quality control step but a fundamental requirement for reproducible and reliable experimental outcomes. Spectroscopic methods provide a rapid and quantitative means to determine the extent of this labeling.

This guide focuses on the validation of protein conjugates with Atto 390, a coumarin-based fluorescent dye. Atto 390 is recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability, making it a popular choice for applications requiring sensitive detection in the blue region of the spectrum.[1][2][3][4][5] We will compare Atto 390 with other common blue-emitting dyes and provide a detailed protocol for conjugation and spectroscopic validation.

The Chemistry of Conjugation: Amine-Reactive Labeling

The most common strategy for labeling proteins involves the reaction of an amine-reactive fluorescent dye with the primary amines found on the protein. These primary amines are located at the N-terminus of the polypeptide chain and on the side chain of lysine residues. Atto 390 is frequently supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with these nucleophilic amine groups under slightly alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.

G Protein Protein-NH₂ (Primary Amine) Conjugate Atto 390-Protein (Stable Amide Bond) Protein->Conjugate + Atto 390-NHS AttoNHS Atto 390-NHS Ester AttoNHS->Conjugate NHS_leaving NHS (Leaving Group) AttoNHS->NHS_leaving releases G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_validation Validation p1 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) r1 3. Mix Protein and Dye (Incubate 1-2h, RT, dark) p1->r1 p2 2. Prepare Dye Stock (ATTO 390-NHS in DMSO/DMF) p2->r1 r2 4. Purify Conjugate (Size-Exclusion Chromatography) r1->r2 v1 5. Measure Absorbance (A₂₈₀ and A₃₉₀) r2->v1 v2 6. Calculate DOL (Ratio of Dye:Protein) v1->v2

References

Atto 390 NHS Ester: A Performance Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of Atto 390 NHS ester's performance in various microscopy setups, benchmarked against common alternatives.

This compound is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a versatile tool for a range of applications in life sciences, including the labeling of proteins, DNA, and RNA[1][2][3]. Its N-hydroxysuccinimide (NHS) ester reactive group allows for straightforward covalent attachment to primary amines on target biomolecules[1].

Comparative Analysis of Photophysical Properties

The effectiveness of a fluorophore in microscopy is largely dictated by its photophysical properties. A high molar extinction coefficient signifies efficient light absorption, while a high quantum yield indicates the efficient conversion of absorbed light into emitted fluorescence. Together, these factors contribute to the overall brightness of the dye. Photostability is another crucial factor, determining the dye's resistance to irreversible photodegradation during imaging.

Here, we compare the key photophysical properties of Atto 390 with two common alternatives in the blue-violet spectral range: Alexa Fluor 350 and DyLight 405.

FeatureAtto 390Alexa Fluor 350DyLight 405
Excitation Max (nm) 390[2]346400
Emission Max (nm) 476442421
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **24,00019,00030,000
Quantum Yield (Φ) 0.90Not specifiedNot specified
Brightness (ε x Φ) 21,600--
Fluorescence Lifetime (τ, ns) 5.0--
Molecular Weight ( g/mol ) 440 (NHS ester)--

Performance in Microscopy Setups

Confocal Microscopy

Atto 390 is well-suited for confocal microscopy, a technique that provides optical sectioning to improve image contrast and resolution. Its excitation maximum at 390 nm is compatible with the 405 nm diode lasers commonly found on modern confocal systems. The large Stokes shift of Atto 390 (approximately 86 nm) is advantageous as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios. The high quantum yield of Atto 390 contributes to bright signals, which is beneficial for detecting low-abundance targets.

Super-Resolution Microscopy

The quest for imaging beyond the diffraction limit has led to the development of super-resolution microscopy techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy). Atto 390 has been identified as a suitable dye for these advanced imaging modalities.

In STED microscopy , a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, thereby increasing resolution. The photostability of the fluorophore is critical due to the high laser intensities employed. While direct comparative photostability data is scarce, Atto dyes are generally reported to have good photostability.

STORM relies on the stochastic activation and localization of individual fluorophores to reconstruct a high-resolution image. The ability of a dye to "blink" (switch between fluorescent and dark states) is essential for this technique. While some cyanine dyes are known for their photoswitching properties, the suitability of Atto 390 for STORM would depend on its specific photoswitching characteristics under STORM imaging conditions.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein of interest.

Materials:

  • Protein solution (2 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the recommended buffer. Ensure the solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation: Add a 5-10 fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

Visualizing Workflows and Comparisons

To further illustrate the experimental process and the comparative properties of the dyes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (amine-free buffer) Mix Mix Protein and Dye Protein->Mix Dye This compound (dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (1 hr, RT) Mix->Incubate Column Gel Filtration (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Protein Column->Collect DOL Determine DOL (Spectrophotometry) Collect->DOL Imaging Microscopy Imaging Collect->Imaging dye_comparison cluster_atto Atto 390 cluster_alexa Alexa Fluor 350 cluster_dylight DyLight 405 A_Ex Excitation Max: 390 nm A_Em Emission Max: 476 nm A_Ex->A_Em Stokes Shift ~86 nm A_Eps Extinction Coeff: 24,000 M⁻¹cm⁻¹ A_QY Quantum Yield: 0.90 A_Bright Brightness: High AF_Bright Brightness: Moderate A_Stability Photostability: Good AF_Ex Excitation Max: 346 nm AF_Em Emission Max: 442 nm AF_Ex->AF_Em Stokes Shift ~96 nm AF_Eps Extinction Coeff: 19,000 M⁻¹cm⁻¹ AF_QY Quantum Yield: - DL_Bright Brightness: High AF_Stability Photostability: Good DL_Ex Excitation Max: 400 nm DL_Em Emission Max: 421 nm DL_Ex->DL_Em Stokes Shift ~21 nm DL_Eps Extinction Coeff: 30,000 M⁻¹cm⁻¹ DL_QY Quantum Yield: - DL_Stability Photostability: Good

References

A Researcher's Guide to Cross-Reactivity of Atto 390 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is paramount for generating reliable and reproducible data in immunoassays. This guide provides an objective comparison of the performance of Atto 390 labeled secondary antibodies against common alternatives, with a focus on minimizing cross-reactivity. While direct comparative cross-reactivity data is often application-specific, this guide offers supporting data on the photophysical properties of Atto 390 that contribute to high signal-to-noise ratios and provides a detailed protocol for researchers to assess cross-reactivity in their own experimental context.

Understanding Secondary Antibody Cross-Reactivity

Cross-reactivity in the context of secondary antibodies refers to the undesirable binding of a secondary antibody to immunoglobulins (IgGs) from species other than the host species of the primary antibody.[1][2] This non-specific binding is a primary source of background signal, which can obscure the target signal and lead to misinterpretation of results.[3] To mitigate this, manufacturers often employ a process called cross-adsorption, where the secondary antibody is purified by removing antibodies that bind to IgGs from common species.[1][2]

Atto 390: A High-Performance Fluorophore for Low-Background Applications

Atto 390 is a fluorescent dye characterized by its high fluorescence quantum yield, excellent photostability, and a large Stokes shift. These properties make it an attractive choice for sensitive immunofluorescence applications where minimizing background and maximizing signal is critical. A high quantum yield translates to a brighter signal, while good photostability allows for longer exposure times and more robust imaging. The large Stokes shift helps in reducing the spectral overlap between excitation and emission light, further contributing to a better signal-to-noise ratio.

While specific cross-reactivity is determined by the antibody's purification, the inherent brightness of Atto 390 can allow for the use of more dilute antibody concentrations, which can, in turn, reduce the potential for non-specific binding and background.

Comparative Analysis of Atto 390 and Alternatives

The selection of a fluorophore for a secondary antibody depends on various factors, including the instrumentation available and the specifics of the experimental design. Atto 390 is often compared to other blue-emitting fluorophores like Alexa Fluor 350. While direct, quantitative cross-reactivity data is scarce in the literature, a comparison of their key photophysical properties can guide selection.

PropertyAtto 390Alexa Fluor 350DyLight 350
Excitation Max (nm) 390346353
Emission Max (nm) 479442432
Molar Extinction Coefficient (cm⁻¹M⁻¹) 24,00019,00015,000
Quantum Yield 0.90Not specifiedNot specified
Brightness (Ext. Coeff. x QY) 21,600--
Photostability GoodGoodGood

Data compiled from various manufacturer and supplier datasheets. Brightness is a relative measure and can be influenced by the experimental environment.

As the table indicates, Atto 390 exhibits a high molar extinction coefficient and an excellent quantum yield, resulting in superior brightness. This allows for a stronger signal from the target, which can be particularly advantageous when dealing with low-abundance proteins.

Experimental Protocols

To ensure the specificity of any secondary antibody in your experimental setup, it is crucial to perform a cross-reactivity test. A dot blot assay is a simple and effective method for this purpose.

Dot Blot Protocol for Assessing Secondary Antibody Cross-Reactivity

This protocol allows for the direct assessment of a secondary antibody's binding to various immunoglobulins.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified immunoglobulins (IgGs) from various species (e.g., mouse, rat, rabbit, goat, human, bovine) at 1 mg/mL

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS with 0.1% Tween-20 (PBST))

  • Atto 390 labeled secondary antibody (and other secondary antibodies for comparison)

  • Wash Buffer (PBST)

  • Fluorescence imaging system

Procedure:

  • Spotting IgGs: On a clean, dry nitrocellulose or PVDF membrane, spot 1 µL of each purified IgG solution onto distinct, labeled locations. Allow the spots to air dry completely.

  • Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Secondary Antibody Incubation: Dilute the Atto 390 labeled secondary antibody (and other comparative antibodies in separate experiments) to its recommended working concentration in Blocking Buffer. Incubate the membrane in the antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer to remove unbound secondary antibodies.

  • Imaging: Image the membrane using a fluorescence imaging system equipped with the appropriate excitation and emission filters for Atto 390 (Excitation: ~390 nm, Emission: ~479 nm).

  • Analysis: Quantify the fluorescence intensity of each spot. A high signal on the target IgG spot and minimal signal on other IgG spots indicate low cross-reactivity.

Visualizing Experimental Workflows

Dot Blot Workflow for Cross-Reactivity Testing

G Dot Blot Workflow for Secondary Antibody Cross-Reactivity cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Analysis spot_igg Spot various IgGs onto membrane air_dry Air dry the membrane spot_igg->air_dry block Block with 5% non-fat dry milk air_dry->block incubate Incubate with Atto 390 secondary antibody block->incubate wash Wash 3x with PBST incubate->wash image Image fluorescence wash->image quantify Quantify spot intensity image->quantify

Caption: Workflow for assessing secondary antibody cross-reactivity using a dot blot assay.

Hypothetical Signaling Pathway for Immunofluorescence Application

G Hypothetical Signaling Pathway Visualization cluster_cell Cell Membrane cluster_downstream Downstream Signaling receptor Receptor primary_ab Primary Antibody (e.g., Mouse anti-Receptor) receptor->primary_ab Binds to kinase1 Kinase 1 receptor->kinase1 Activates secondary_ab Secondary Antibody (Goat anti-Mouse IgG Atto 390) primary_ab->secondary_ab Binds to image Microscopy Detection secondary_ab->image Fluorescent Signal Detected kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor

Caption: Visualization of a primary and Atto 390 secondary antibody detecting a cell surface receptor.

Conclusion

While no secondary antibody is entirely free from non-specific binding, selecting a highly cross-adsorbed antibody conjugated to a bright and photostable fluorophore like Atto 390 can significantly improve the quality of immunofluorescence data. The superior brightness of Atto 390 may allow for lower antibody concentrations, thereby reducing background and enhancing the signal-to-noise ratio. However, it is imperative for researchers to validate the specificity of their secondary antibodies within their specific experimental context using a straightforward method like the dot blot assay described here. This due diligence is a critical step in generating accurate and reproducible results in immunoassays.

References

A Researcher's Guide to Lot-to-Lot Variability Testing of Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistency and reproducibility of experimental results are paramount. When utilizing fluorescently labeled biomolecules, the quality and uniformity of the fluorescent dye itself play a critical role. This guide provides a framework for evaluating the lot-to-lot variability of Atto 390 NHS ester, a widely used fluorescent label, and compares its performance with suitable alternatives.

While manufacturers implement quality control measures, variations between different production batches of fluorescent dyes can still occur. These variations can manifest as differences in reactivity, labeling efficiency, and fluorescent properties, ultimately impacting the reliability and reproducibility of downstream applications. This guide offers a comprehensive protocol for researchers to independently assess the lot-to-lot variability of this compound and provides a comparative overview of alternative dyes.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive overview, the following table summarizes the key spectral and physical properties of this compound alongside two viable alternatives, Alexa Fluor™ 350 NHS Ester and DyLight™ 405 NHS Ester. These alternatives were selected based on their spectral similarity to Atto 390, making them suitable substitutes in many fluorescence-based applications.

FeatureThis compoundAlexa Fluor™ 350 NHS EsterDyLight™ 405 NHS Ester
Excitation Wavelength (λex) 390 nm[1][2]346 nm400 nm
Emission Wavelength (λem) 476 nm[1][2]442 nm420 nm
Molar Extinction Coefficient (ε) 24,000 cm⁻¹M⁻¹[1]19,000 cm⁻¹M⁻¹30,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.90Not specifiedNot specified
Molecular Weight 440.48 g/mol 410.34 g/mol 933.02 g/mol
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide EsterN-Hydroxysuccinimide Ester
Reactivity Primary aminesPrimary aminesPrimary amines
Solubility DMSO, DMFDMSO, DMFDMSO, DMF

Experimental Protocol for Lot-to-Lot Variability Testing

To ensure consistent and reliable results in labeling experiments, it is crucial to assess the lot-to-lot variability of the fluorescent dye. The following protocol outlines a comprehensive approach to compare different batches of this compound. This protocol can also be adapted to compare Atto 390 with its alternatives.

Objective:

To quantify the variability in labeling efficiency and fluorescence intensity between different lots of this compound.

Materials:
  • Multiple lots of this compound

  • Model protein (e.g., Bovine Serum Albumin - BSA, or a specific antibody of interest)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer

Methodology:
  • Protein Preparation:

    • Dissolve the model protein in the amine-free buffer to a final concentration of 2-10 mg/mL.

    • Ensure the protein solution is free from any amine-containing substances like Tris or glycine, which can compete with the labeling reaction.

  • Dye Preparation:

    • On the day of the experiment, prepare a fresh 10 mg/mL stock solution of each lot of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • For each lot of dye, set up parallel labeling reactions.

    • Add a specific molar excess of the dye stock solution to the protein solution. A starting point of 10-20 fold molar excess of dye to protein is recommended. It is crucial to use the exact same molar ratio for all lots being tested.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.

    • Collect the fractions containing the protein-dye conjugate.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL) Determination:

      • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for Atto 390).

      • Calculate the protein concentration and the dye concentration using the Beer-Lambert law.

      • The DOL is the molar ratio of the dye to the protein.

    • Fluorescence Quantum Yield Measurement:

      • Measure the fluorescence emission spectrum of the conjugate using a fluorometer.

      • Calculate the relative fluorescence quantum yield for each lot, using a reference standard if available.

  • Data Analysis and Comparison:

    • Compare the DOL and fluorescence intensity values across the different lots.

    • A statistically significant difference in these parameters would indicate considerable lot-to-lot variability.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for testing the lot-to-lot variability of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis cluster_comparison Comparison protein_prep Protein Preparation labeling Protein Labeling protein_prep->labeling dye_prep Dye Preparation (Multiple Lots) dye_prep->labeling purification Size-Exclusion Chromatography labeling->purification dol_measurement DOL Measurement (A280 & A390) purification->dol_measurement fluorescence_measurement Fluorescence Measurement purification->fluorescence_measurement comparison Lot-to-Lot Variability Assessment dol_measurement->comparison fluorescence_measurement->comparison

Experimental workflow for lot-to-lot variability testing.

Signaling Pathway of NHS Ester Reaction

The fundamental reaction pathway for the labeling of proteins with N-hydroxysuccinimidyl (NHS) esters is a nucleophilic acyl substitution. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the fluorescent dye to the protein, and the release of N-hydroxysuccinimide as a byproduct.

NHS_Ester_Reaction protein Protein-NH2 (Primary Amine) intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack nhs_ester Dye-NHS Ester nhs_ester->intermediate labeled_protein Dye-CO-NH-Protein (Stable Amide Bond) intermediate->labeled_protein Leaving Group Departure nhs N-Hydroxysuccinimide intermediate->nhs

References

Atto 390 NHS Ester vs. DyLight 405: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two popular blue-fluorescent dyes, Atto 390 NHS ester and DyLight 405 NHS ester, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Key Performance Metrics: A Quantitative Overview

The selection of a fluorescent dye is often governed by its spectral properties and brightness. The following table summarizes the key quantitative metrics for Atto 390 and DyLight 405 NHS esters.

PropertyThis compoundDyLight 405 NHS Ester
Excitation Maximum (λex) 390 nm[1]400 nm[2][3]
Emission Maximum (λem) 479 nm[1]420 nm[2]
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹30,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90High (Specific value not published)
Theoretical Brightness (ε x Φ) 21,600>30,000 (Estimated)
Stokes Shift (λem - λex) 89 nm20 nm
Molecular Weight (NHS Ester) ~440 g/mol ~793 g/mol

Performance Analysis

Brightness: The theoretical brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. Atto 390 exhibits an exceptionally high quantum yield of 90%. DyLight 405 is described as having a "high fluorescence quantum yield," and while a precise value is not publicly available, its higher molar extinction coefficient suggests it is also a very bright dye. The brightness of Atto dyes is generally considered to be very high, and they are often recommended as superior alternatives to other common dyes. DyLight 405 is also marketed for its high fluorescence intensity and outstanding sensitivity.

Photostability: Both dyes are reported to have good to excellent photostability. Atto dyes are noted for their rigid structures which makes them exceptionally photostable, often outperforming other widely used dyes. Similarly, DyLight 405 is described as having "exceptional resistance to photobleaching," making it suitable for demanding imaging conditions. Jena Bioscience provides a qualitative rating, scoring Atto 390's photostability as "++" (good) and DyLight 405's as "+" (moderate).

Stokes Shift: Atto 390 possesses a remarkably large Stokes shift of 89 nm, which is a significant advantage in multicolor experiments as it minimizes spectral overlap and simplifies filter selection. DyLight 405 has a much smaller Stokes shift of 20 nm, which is more typical for dyes in this spectral range.

Environmental Sensitivity: DyLight 405 is reported to remain highly fluorescent over a broad pH range (pH 4-9), indicating a lower sensitivity to environmental pH changes. Atto 390, being a coumarin-based dye, may exhibit some sensitivity to solvent polarity and pH, which is a common characteristic of this dye class.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for antibody labeling using an NHS ester dye and the chemical reaction involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage p_buffer Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) r_mix Mix Protein and Dye Solutions p_buffer->r_mix p_dye Dissolve NHS Ester Dye in Anhydrous DMSO/DMF p_dye->r_mix r_incubate Incubate for 1-2 hours at Room Temperature (Protected from Light) r_mix->r_incubate pu_separate Separate Conjugate from Free Dye (Gel Filtration) r_incubate->pu_separate pu_dol Determine Degree of Labeling (DOL) pu_separate->pu_dol pu_store Store Conjugate at 4°C or -20°C pu_dol->pu_store

Caption: General workflow for protein conjugation with NHS ester dyes.

Reaction Amine-Reactive Labeling Chemistry structstart Protein-NH₂ + Dye-NHS Ester structmid pH 8.0-9.0 structstart->structmid structend Protein-NH-CO-Dye + NHS structmid->structend

Caption: NHS ester reaction with a primary amine on a protein.

Experimental Protocols

The following is a generalized protocol for labeling antibodies with Atto 390 or DyLight 405 NHS ester. This protocol may require optimization based on the specific protein being labeled.

I. Materials Required

  • Antibody or protein to be labeled (in an amine-free buffer like PBS).

  • This compound or DyLight 405 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25 gel filtration column).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

II. Procedure

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the antibody/protein into the Reaction Buffer at a concentration of 2-5 mg/mL.

    • The protein solution must be free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction. Low concentrations of sodium azide (<3 mM) do not typically interfere.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Calculate the required volume of dye solution. A molar excess of 3-15 fold of dye to protein is a common starting point. This ratio often needs to be optimized to achieve the desired degree of labeling (DOL).

    • Add the calculated amount of dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated, hydrolyzed dye.

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (390 nm for Atto 390, 400 nm for DyLight 405).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor: A₂₈₀ / Aₘₐₓ of the free dye)

    • Calculate the dye concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye

    • Calculate the DOL: DOL = Dye Concentration / Protein Concentration

    • A typical DOL for antibodies is between 2 and 7.

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like 50% glycerol) for long-term storage. Protect from light.

Conclusion

Both Atto 390 and DyLight 405 are high-performance fluorescent dyes suitable for a wide range of applications.

  • This compound is an excellent choice when a large Stokes shift is required to minimize crosstalk in multicolor imaging and when a very high quantum yield is paramount. Its photostability is also a significant asset.

  • DyLight 405 NHS Ester offers higher molar absorptivity and is noted for its robust performance across a wide pH range, making it a reliable choice for experiments with variable buffer conditions. Its exceptional photostability makes it well-suited for super-resolution and other demanding imaging techniques.

The final selection should be guided by the specific requirements of the experiment, including the instrumentation available, the need for multicolor imaging, and the pH of the experimental environment.

References

Assessing the Brightness of Atto 390 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent conjugate is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Atto 390 conjugates against other common blue-emitting fluorophores, offering supporting experimental data and detailed protocols to aid in making an informed decision. Atto 390 is a coumarin-based dye known for its high fluorescence quantum yield, good photostability, and a large Stokes shift, making it a strong candidate for various fluorescence-based applications.[1][2]

Quantitative Comparison of Spectroscopic Properties

The brightness of a fluorophore is a critical parameter, directly influencing the signal-to-noise ratio and the sensitivity of an assay. Theoretical brightness is a product of the molar extinction coefficient (ε) and the quantum yield (Φ). The following table summarizes the key spectroscopic properties of Atto 390 and its common alternatives: Alexa Fluor 350, DyLight 350, and AMCA.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε x Φ)
Atto 390 39047924,0000.9021,600
Alexa Fluor 350 34644219,0000.7915,010
DyLight 350 35343215,000Not Widely Reported-
AMCA 34644224,000Not Widely Reported-

Data sourced from various manufacturers and databases. The theoretical brightness provides a useful initial comparison, though empirical testing in the desired application is always recommended.

Experimental Protocols for Brightness Assessment

To empirically validate the brightness of fluorescent conjugates in a laboratory setting, standardized protocols for immunofluorescence microscopy and flow cytometry are provided below.

Immunofluorescence Staining for Brightness Comparison

This protocol outlines a method for comparing the fluorescence intensity of secondary antibody conjugates.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibody specific to a target antigen

  • Secondary antibodies conjugated to Atto 390, Alexa Fluor 350, DyLight 350, and AMCA, all targeting the same primary antibody species

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Blocking: Incubate the samples with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Divide the samples into groups and incubate each group with one of the fluorescently labeled secondary antibodies, diluted to the same concentration in blocking buffer, for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each, protected from light.

  • Mounting: Mount the samples with antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with identical settings (exposure time, gain, etc.) for all samples.

  • Analysis: Quantify the mean fluorescence intensity of the stained structures using image analysis software.

Flow Cytometry for Stain Index Calculation

The stain index is a valuable metric for quantifying the brightness of a fluorescent conjugate in flow cytometry, as it considers both the signal intensity of the positive population and the background of the negative population.

Materials:

  • Suspension of cells expressing the target antigen

  • Primary antibody specific to the target antigen

  • Antibodies conjugated to Atto 390, Alexa Fluor 350, DyLight 350, and AMCA, all specific to the same target antigen (direct conjugates) or the same primary antibody (secondary conjugates)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer with appropriate laser and filter configuration

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration.

  • Staining: Aliquot cells into separate tubes and stain with each of the fluorescently labeled antibodies at their optimal concentration for 30 minutes at 4°C, protected from light. Include an unstained control.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Data Acquisition: Acquire data on a flow cytometer, ensuring that the settings are optimized for each fluorophore and that a sufficient number of events are collected.

  • Data Analysis:

    • Gate on the cell population of interest.

    • For each stained sample, determine the mean fluorescence intensity (MFI) of the positive population (MFI_positive) and the MFI of the negative population (MFI_negative).

    • Calculate the standard deviation (SD) of the negative population (SD_negative).

    • Calculate the Stain Index using the following formula: Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)

    • Compare the stain indices to determine the relative brightness of the conjugates.

Visualizing Experimental Workflows and Comparisons

To further clarify the experimental process and the relationship between the key properties of these fluorophores, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cells/Tissue fix_perm Fixation & Permeabilization prep_cells->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with different fluorophores) wash1->secondary_ab wash2 Wash secondary_ab->wash2 imaging Microscopy Imaging wash2->imaging flow Flow Cytometry Acquisition wash2->flow quantify Quantify Fluorescence Intensity imaging->quantify stain_index Calculate Stain Index flow->stain_index

Caption: Experimental workflow for comparing fluorescent conjugate brightness.

G cluster_brightness Brightness cluster_stability Stability cluster_spectral Spectral Properties Atto390 Atto 390 High_QY High Quantum Yield Atto390->High_QY High_EC High Extinction Coefficient Atto390->High_EC Photostability Good Photostability Atto390->Photostability Large_SS Large Stokes Shift Atto390->Large_SS AF350 Alexa Fluor 350 AF350->High_QY AF350->High_EC DL350 DyLight 350 DL350->High_EC AMCA AMCA AMCA->High_EC

Caption: Key property comparison of blue-emitting fluorophores.

Conclusion

Based on its high quantum yield and extinction coefficient, Atto 390 is a very bright blue-emitting fluorophore.[2] Its good photostability is another key advantage, potentially leading to more robust and reproducible results in imaging experiments.[1] While theoretical brightness is a useful guide, the provided experimental protocols will enable researchers to perform a direct and quantitative comparison of Atto 390 conjugates with other alternatives in their specific experimental context, ensuring the selection of the most suitable reagent for their research needs.

References

A Comparative Guide to Atto 390 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label biomolecules, the selection of an appropriate dye is a critical step that influences experimental success. This guide provides a comprehensive comparison of Atto 390 NHS ester, a coumarin-based fluorescent label, with its spectrally similar alternatives. The focus is on providing the necessary data and protocols to make an informed decision for your specific application.

This compound is a popular choice for labeling primary amines on proteins and other biomolecules due to its high fluorescence quantum yield and good photostability.[1][2][3][4] This guide will delve into the performance of this compound and compare it with other commercially available dyes, supported by experimental data and detailed protocols for labeling and control experiments.

Performance Comparison of this compound and Alternatives

To provide a clear comparison, this guide focuses on key performance indicators for fluorescent dyes used in bioconjugation. The data presented here is a summary of information from various sources and should be used as a reference. For critical applications, it is always recommended to perform in-house validation.

FeatureThis compoundAlexa Fluor 350 NHS EsterDyLight 405 NHS Ester
Excitation Max (nm) 390[5]346400
Emission Max (nm) 476442420
Molar Extinction Coefficient (cm⁻¹M⁻¹) 24,00019,00030,000
Quantum Yield ~90%Not specifiedNot specified
Photostability GoodGoodGood
Molecular Weight ( g/mol ) 440410.4~530
Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide esterN-hydroxysuccinimide ester
Reactivity Primary aminesPrimary aminesPrimary amines

Experimental Protocols

Accurate and reproducible labeling is paramount for reliable downstream applications. The following sections provide detailed protocols for a typical protein labeling experiment and essential control experiments.

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Control Experiments

Control experiments are crucial to validate the specificity of the labeling and to account for potential artifacts.

1. Negative Control: No-Dye Labeling

This control assesses the background fluorescence of the protein and the buffer components.

  • Procedure: Follow the entire labeling protocol, but substitute the dye stock solution with an equal volume of the solvent (DMF or DMSO).

  • Analysis: Measure the fluorescence of this control sample under the same conditions as the labeled sample. Any signal detected represents the intrinsic fluorescence of the protein or other components.

2. Hydrolysis Control: Pre-hydrolyzed Dye

This control helps to determine the extent of non-covalent binding of the hydrolyzed, non-reactive dye to the protein.

  • Procedure:

    • Dissolve the this compound in the labeling buffer (pH 8.3).

    • Incubate at room temperature for a sufficient time to ensure complete hydrolysis of the NHS ester (e.g., overnight). The hydrolysis of NHS esters is pH-dependent, with a half-life of 4-5 hours at pH 7 and 0°C, and this decreases to 10 minutes at pH 8.6 and 4°C.

    • Add the hydrolyzed dye solution to the protein solution and follow the purification steps of the main labeling protocol.

  • Analysis: Measure the fluorescence of the purified protein. A significant signal indicates non-covalent binding of the hydrolyzed dye, which could contribute to background in the primary experiment.

3. Non-Specific Binding Control: Unrelated Protein

This control evaluates the non-specific binding of the dye-protein conjugate to other components in a complex sample (e.g., in cell-based assays).

  • Procedure: Label a non-target protein (e.g., Bovine Serum Albumin - BSA) with this compound using the same protocol.

  • Analysis: In your downstream application (e.g., immunofluorescence), use this labeled, non-target protein in parallel with your specifically labeled protein. This will reveal any non-specific interactions of the dye-protein conjugate with the sample.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix & Incubate (pH 8.3, RT, 1 hr) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench SEC Size-Exclusion Chromatography Quench->SEC DOL Determine Degree of Labeling (DOL) SEC->DOL G Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Atto 390-Protein (Stable Amide Bond) Protein_NH2->Conjugate Atto_NHS Atto 390-NHS Ester Atto_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Atto_NHS->NHS Hydrolysis (Side Reaction) G cluster_experiment Labeling Experiment cluster_controls Control Experiments Labeled_Protein Protein + Atto 390 NHS Result Result Labeled_Protein->Result Specific Signal No_Dye Protein Only (No Dye Control) No_Dye->Result Background Fluorescence Hydrolyzed_Dye Protein + Hydrolyzed Dye (Hydrolysis Control) Hydrolyzed_Dye->Result Non-covalent Binding Non_Specific BSA + Atto 390 NHS (Non-Specific Binding Control) Non_Specific->Result Non-specific Interactions

References

Safety Operating Guide

Proper Disposal of Atto 390 NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Atto 390 NHS ester must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this fluorescent dye.

Key Safety Considerations:

  • The physical, chemical, and toxicological properties of this compound have not been fully investigated.[1] It is recommended that all laboratory personnel follow standard safety protocols when handling this product, including wearing OSHA-approved safety glasses, gloves, and protective clothing.[1]

  • Direct physical contact with the product should be avoided.[1]

  • This compound is a combustible solid.[2]

  • Due to their inherent reactivity, NHS-esters must be protected from OH-containing solvents like ethanol and, particularly, water.[3]

Disposal Procedures for this compound

The primary method for the disposal of this compound is through incineration by a licensed chemical waste disposal service.

Step 1: Inactivation of Reactive NHS Ester

Before disposal, it is crucial to quench the reactivity of the NHS ester to prevent unintended reactions. This can be achieved by hydrolysis.

  • For solid this compound: Dissolve the solid waste in a suitable polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

  • For solutions of this compound: Proceed to the next step.

Step 2: Hydrolysis of the NHS Ester

  • To the dissolved this compound solution, add an excess of an amine-containing solution (e.g., Tris buffer or glycine solution) or water to hydrolyze the reactive NHS ester.

  • Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis. The hydrolyzed NHS-ester is no longer reactive.

Step 3: Collection and Storage of Waste

  • Transfer the hydrolyzed this compound waste into a designated, properly labeled, and sealed waste container.

  • The container should be clearly marked as "Hazardous Chemical Waste" and should specify the contents.

Step 4: Disposal of Solid Waste and Contaminated Materials

  • Spills: In the event of a spill, absorb the material on sand or vermiculite. Place the absorbent material in a closed container for disposal.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container.

  • Empty Vials: Empty vials should be triple-rinsed with a suitable solvent (e.g., DMF or DMSO). The rinsate should be collected as hazardous waste. The rinsed vial can then be disposed of as regular lab glass waste, provided institutional guidelines allow.

Step 5: Final Disposal

The collected hazardous waste containing this compound should be disposed of by mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This must be done through your institution's chemical waste management program.

Quantitative Data and Storage Recommendations

ParameterValue/RecommendationSource
Storage Temperature -20°C
Storage Conditions Store protected from moisture and light.
Recommended Solvents Anhydrous and amine-free DMF or DMSO
Labeling Reaction pH 8.3 is a good compromise for NHS-ester coupling.
Sodium Azide Interference Concentrations < 3 mM will not interfere with labeling.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Identification cluster_1 Treatment and Collection cluster_2 Final Disposal A Solid this compound E Dissolve in DMF or DMSO A->E Step 1a B This compound Solution F Hydrolyze with excess -OH or amine solution B->F Step 1b C Contaminated Labware G Collect in designated hazardous waste container C->G Step 4a D Spilled Material H Absorb with sand or vermiculite D->H Step 4b E->F Step 2 F->G Step 3 I Dispose via institutional chemical waste program (Incineration) G->I Step 5 H->G Step 4c

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atto 390 NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of Atto 390 NHS ester, a fluorescent label with a coumarin structure.[1] Adherence to these protocols is critical for minimizing risks and establishing a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a combustible solid and requires careful handling to avoid exposure.[2] The minimum required personal protective equipment (PPE) when working with this compound includes:

  • Eye Protection : Chemical safety goggles or eyeshields are mandatory to protect against splashes or airborne particles.[2]

  • Hand Protection : Gloves are essential. Given that this compound is typically dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), selecting the appropriate glove material is crucial.[3] Nitrile gloves are not recommended for use with DMF.[4] Thicker, chemical-resistant gloves are advised. Always consult glove compatibility charts for the specific solvents being used.

  • Respiratory Protection : A type N95 dust mask or equivalent respirator should be used, particularly when handling the powdered form of the reagent, to prevent inhalation.

  • Protective Clothing : A standard laboratory coat must be worn to protect skin and clothing from contamination.

Operational Plan: From Storage to Use

Proper handling of this compound from the moment it arrives in the laboratory until its use in an experiment is vital for its stability and reactivity.

Storage and Handling:

  • Upon receipt, store the vial at -20°C and protect it from light and moisture.

  • Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

  • This compound is soluble in polar organic solvents like DMF and DMSO. Use only anhydrous, amine-free solvents for reconstitution.

  • Prepare solutions immediately before use, as the NHS ester is unstable in solution and prone to hydrolysis. Do not prepare stock solutions for long-term storage.

General Protocol for Protein Labeling: A typical application of this compound is the labeling of primary amines in proteins. The following is a general protocol:

  • Prepare the Protein Solution : Dissolve the protein in a buffer free of primary amines, such as phosphate-buffered saline (PBS). The optimal pH for the labeling reaction is between 7.2 and 8.5.

  • Prepare the Dye Solution : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO.

  • Reaction : Add the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein.

  • Incubation : Allow the reaction to proceed for a designated time at room temperature or 4°C.

  • Quenching : Stop the reaction by adding a buffer containing primary amines, such as Tris or glycine.

  • Purification : Separate the labeled protein from the unreacted dye using methods like gel filtration or dialysis.

Quantitative Data: Stability of NHS Esters

The stability of the N-hydroxysuccinimidyl (NHS) ester is highly dependent on the pH of the solution due to the competing reaction of hydrolysis. The rate of hydrolysis significantly increases with higher pH.

pHHalf-life of NHS Ester
7.0Several hours
8.5~30 minutes
9.0~10 minutes
>10.0A few minutes

This table summarizes the general stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound, including the original vial, unused reagent, solutions, and consumables (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.

Waste Segregation and Storage:

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Solid Waste : All contaminated solid materials, such as gloves, pipette tips, and tubes, should be collected in a separate, labeled solid hazardous waste container.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents, including solvents.

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Disposal Procedure:

  • Never dispose of this compound or its solutions down the drain.

  • Do not dispose of contaminated solid waste in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the key decision-making points and procedural flow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal start Receive Atto 390 NHS Ester storage Store at -20°C Protect from light & moisture start->storage ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Respirator storage->ppe reconstitution Equilibrate to Room Temp Dissolve in Anhydrous DMSO or DMF ppe->reconstitution experiment Perform Labeling Experiment reconstitution->experiment waste_gen Waste Generated: - Unused Reagent - Contaminated Labware - Liquid Solutions experiment->waste_gen Generates segregate Segregate Waste liquid_waste Collect Liquid Waste in Sealed, Labeled Container segregate->liquid_waste solid_waste Collect Solid Waste in Sealed, Labeled Container segregate->solid_waste store_waste Store in Designated Satellite Accumulation Area liquid_waste->store_waste solid_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.